molecular formula C5H4O2 B094315 4H-Pyran-4-one CAS No. 108-97-4

4H-Pyran-4-one

Numéro de catalogue: B094315
Numéro CAS: 108-97-4
Poids moléculaire: 96.08 g/mol
Clé InChI: CVQUWLDCFXOXEN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4H-pyran-4-one is a pyranone that is 4H-pyran substituted by an oxo group at position 4. It derives from a hydride of a 4H-pyran.

Propriétés

IUPAC Name

pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O2/c6-5-1-3-7-4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQUWLDCFXOXEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148352
Record name 4H-Pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108-97-4
Record name 4H-Pyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyran-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-pyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.305
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4H-PYRAN-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ7X07IM7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4H-Pyran-4-one: A Core Scaffold in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4H-Pyran-4-one, a heterocyclic organic compound, serves as a pivotal structural motif in a vast array of natural products and synthetic molecules. Its unique electronic and structural features make it a versatile building block in organic synthesis and a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound. Furthermore, it delves into its chemical reactivity, with a focus on synthetically important reactions, and explores the significant biological activities of its derivatives, particularly in the context of cancer therapeutics through the inhibition of cyclin-dependent kinase 2 (CDK2) and the subsequent induction of apoptosis. Detailed experimental protocols for key synthesis and analytical techniques are also provided to facilitate practical application in a research setting.

Basic Structure and Physicochemical Properties

This compound, also known as γ-pyrone, is a six-membered heterocyclic ring containing an oxygen atom and a ketone functional group. Its chemical formula is C₅H₄O₂.[1] The conjugated system of double bonds and the lone pairs of the ether oxygen atom contribute to its aromatic character, influencing its stability and reactivity.

Molecular Structure

The structure of this compound is characterized by a planar ring system. The IUPAC name for this compound is pyran-4-one.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular FormulaC₅H₄O₂[1]
Molecular Weight96.08 g/mol [1]
AppearanceSolid
Melting Point32-34 °C
Boiling Point210-215 °C
IUPAC Namepyran-4-one[1]
Synonymsγ-Pyrone, 4-Pyrone[1]

Synthesis of this compound

The most common and established laboratory synthesis of this compound involves the thermal decarboxylation of chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid).

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound Chelidonic_Acid Chelidonic Acid Heating Heating (Thermal Decarboxylation) Chelidonic_Acid->Heating Heat Pyran_4_one This compound Heating->Pyran_4_one CO2 Carbon Dioxide (byproduct) Heating->CO2

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound from Chelidonic Acid

Materials:

  • Chelidonic acid

  • Heat source (e.g., sand bath, heating mantle)

  • Distillation apparatus

Procedure:

  • Place dry chelidonic acid into a round-bottom flask.

  • Assemble a distillation apparatus with the flask.

  • Heat the flask gently and evenly.

  • As the temperature rises, chelidonic acid will decarboxylate, and this compound will distill over.

  • Collect the distillate, which is crude this compound.

  • The crude product can be purified by redistillation or recrystallization.

Spectroscopic Properties

The structure of this compound can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Data
TechniqueDataReference(s)
¹H NMR δ ~7.8 ppm (d, 2H, H-2, H-6), ~6.4 ppm (d, 2H, H-3, H-5)[2]
¹³C NMR δ ~175 ppm (C=O), ~145 ppm (C-2, C-6), ~117 ppm (C-3, C-5)[3]
IR (cm⁻¹) ~1660 (C=O stretch), ~1600 (C=C stretch), ~1350 (C-O-C stretch)[4]
Experimental Protocols for Spectroscopic Analysis

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Dissolve the this compound sample in the appropriate deuterated solvent in a small vial.

  • Transfer the solution to a clean, dry NMR tube to a height of approximately 4-5 cm.

  • Cap the NMR tube and carefully place it in the NMR spectrometer's spinner.

  • Lower the sample into the magnet.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures, ensuring proper tuning, locking, and shimming for optimal resolution.

  • Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample

  • FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)

  • Spatula

  • Agate mortar and pestle (for KBr pellets)

  • Potassium bromide (KBr), IR grade

Procedure (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder into a pellet press die.

  • Press the powder under high pressure to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Perform a background scan with an empty sample holder or a blank KBr pellet and subtract it from the sample spectrum.

Chemical Reactivity

The conjugated enone system in this compound dictates its reactivity, making it susceptible to both nucleophilic attack and cycloaddition reactions.

Michael Addition

As a Michael acceptor, this compound can undergo 1,4-conjugate addition with various nucleophiles. Strong nucleophiles, such as Grignard reagents, tend to favor 1,2-addition to the carbonyl group, while softer nucleophiles, often in the presence of a copper catalyst, can be directed towards 1,4-addition.[5][6]

Diels-Alder Reaction

This compound can act as a dienophile in [4+2] cycloaddition reactions, also known as the Diels-Alder reaction.[7][8] The reactivity is enhanced by the electron-withdrawing nature of the carbonyl group. It reacts with conjugated dienes to form bicyclic adducts, providing a powerful tool for the synthesis of complex polycyclic systems.

Biological Significance and Drug Development Applications

Derivatives of this compound are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. A particularly promising area of research is their role as inhibitors of cyclin-dependent kinases (CDKs).

Inhibition of CDK2 and Induction of Apoptosis

Many cancer cells exhibit dysregulated cell cycle control, often involving the overexpression of CDKs. CDK2, in complex with Cyclin E, plays a crucial role in the G1/S phase transition of the cell cycle by phosphorylating the retinoblastoma protein (Rb). Phosphorylated Rb releases the transcription factor E2F, which then activates genes required for DNA replication, driving the cell into S phase.

Certain this compound derivatives have been shown to be potent inhibitors of CDK2. By binding to the ATP-binding pocket of CDK2, these compounds prevent the phosphorylation of Rb, leading to cell cycle arrest at the G1/S checkpoint. This sustained cell cycle arrest can trigger the intrinsic pathway of apoptosis, culminating in the activation of effector caspases, such as caspase-3, which execute programmed cell death.

Signaling Pathway Diagram

CDK2_Apoptosis_Pathway Mechanism of Action of this compound Derivatives cluster_cell_cycle Cell Cycle Progression (G1/S Transition) cluster_inhibition Inhibition by this compound Derivative cluster_apoptosis Apoptosis Induction CDK2 CDK2 CDK2_CyclinE Active CDK2/Cyclin E Complex CDK2->CDK2_CyclinE CyclinE Cyclin E CyclinE->CDK2_CyclinE pRb Phosphorylated Rb (pRb) CDK2_CyclinE->pRb CellCycleArrest G1/S Cell Cycle Arrest CDK2_CyclinE->CellCycleArrest leads to Rb Rb Rb_E2F Rb-E2F Complex (Inactive) Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase S Phase Entry (DNA Replication) E2F->S_Phase Activates Transcription Rb_E2F->CDK2_CyclinE Phosphorylation pRb->E2F Releases Pyranone This compound Derivative Pyranone->CDK2_CyclinE Inhibits ApoptoticSignal Apoptotic Signal CellCycleArrest->ApoptoticSignal Caspase3 Active Caspase-3 ApoptoticSignal->Caspase3 Activates Procaspase3 Procaspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes

Caption: Inhibition of the CDK2 pathway by this compound derivatives.

Conclusion

This compound is a fundamentally important heterocyclic compound with a rich chemistry and significant potential in various scientific fields, most notably in drug discovery and development. Its accessible synthesis, well-defined spectroscopic signature, and versatile reactivity make it an attractive scaffold for the generation of novel molecules with potent biological activities. The ability of its derivatives to modulate key cellular processes, such as the cell cycle and apoptosis, underscores its importance as a lead structure for the development of next-generation therapeutics. This guide provides a foundational understanding for researchers aiming to explore and exploit the chemical and biological properties of this remarkable core structure.

References

The 4H-Pyran-4-One Scaffold: A Technical Guide to its History, Discovery, and Scientific Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-pyran-4-one, or γ-pyrone, scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds of significant biological and industrial importance. Its unique electronic and structural features have made it a cornerstone in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the history, discovery, and key synthetic methodologies associated with the this compound core. It details seminal discoveries, presents key experimental protocols, and tabulates crucial quantitative data to serve as a valuable resource for researchers in the field. Furthermore, this guide illustrates the critical role of this compound derivatives in modulating key signaling pathways, providing a foundation for future drug discovery and development endeavors.

A Journey Through Time: The History and Discovery of the this compound Scaffold

The story of the this compound scaffold is one of gradual revelation, beginning with the isolation of its derivatives from natural sources and culminating in its establishment as a versatile synthetic building block.

Early Encounters: Natural Products Pave the Way

Long before the parent molecule was synthesized, chemists were isolating and characterizing naturally occurring compounds containing the this compound core. These discoveries were instrumental in sparking interest in this heterocyclic system.

  • Maltol and Kojic Acid: Two of the most well-known early examples are maltol and kojic acid. Maltol, with its characteristic caramel-like aroma, was discovered in the 19th century and is found in roasted malt, from which it derives its name. Kojic acid was first isolated in the early 20th century from the fungus Aspergillus oryzae, used in the fermentation of sake. The presence of the γ-pyrone ring in these readily available natural products provided an early impetus for chemists to understand its structure and reactivity.

The Dawn of Synthesis: From Derivatives to the Parent Scaffold

While nature provided the inspiration, the laboratory was where the systematic exploration of the this compound scaffold began.

  • First Mention of a Derivative (1884-1885): The first mention of a synthetic this compound derivative, ethyl comanate, appeared in the literature in 1884, with its synthesis from monoethyl chelidonate reported in 1885.

  • The First Synthesis of a Pyrone Ring (1891): The seminal work of J. Norman Collie in 1891 is widely recognized as the first synthesis of a 2-pyrone, a close isomer of the 4-pyrone. His work on the condensation of esters with aldehydes and ketones laid the foundation for pyrone chemistry.

  • The Parent 4H-Pyran (1962): The parent, unsubstituted 4H-pyran was not isolated and characterized until 1962, via the pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran.[1] This compound proved to be unstable, particularly in the presence of air.[1]

  • Tetrahydro-4H-pyran-4-one: The saturated analogue, tetrahydro-4H-pyran-4-one, has a history that traces back to the early 20th century within broader investigations into oxygen-containing heterocycles.[2] Its stability compared to the unsaturated parent made it a more accessible target for early synthetic chemists.[2]

Chelidonic Acid: A Key Precursor

A pivotal molecule in the history of this compound is chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid). This dicarboxylic acid, which can be isolated from plants of the Chelidonium genus, serves as a direct and crucial precursor to the parent this compound through thermal decarboxylation. The development of efficient methods for the synthesis and subsequent decarboxylation of chelidonic acid was a significant milestone in making the this compound scaffold readily accessible for further study.

Synthetic Methodologies: Constructing the this compound Core

A variety of synthetic strategies have been developed to construct the this compound ring system. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

From Chelidonic Acid: The Decarboxylation Route

This is one of the most direct methods for the synthesis of the parent this compound.

Objective: To synthesize this compound by the thermal decarboxylation of chelidonic acid.

Materials:

  • Chelidonic acid

  • Heating mantle or sand bath

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum source (optional)

Procedure:

  • Place dry chelidonic acid in a round-bottom flask.

  • Assemble a distillation apparatus.

  • Heat the flask gently at first, then increase the temperature to the melting point of chelidonic acid (approximately 262 °C).

  • The chelidonic acid will decompose, evolving carbon dioxide, and the this compound product will distill over.

  • Collect the distillate, which will solidify upon cooling.

  • The product can be further purified by recrystallization or sublimation.

Expected Yield: Moderate to good, depending on the scale and efficiency of the distillation.

Modern Synthetic Approaches

Numerous other methods have been developed for the synthesis of substituted 4H-pyran-4-ones, often offering greater flexibility and control over the final product. These include:

  • Cyclization of 1,3,5-Tricarbonyl Compounds: A common strategy for forming the pyrone ring.

  • From Dehydroacetic Acid: This readily available starting material can be converted to 2,6-dimethyl-4H-pyran-4-one.

  • Multi-component Reactions: One-pot reactions involving an aldehyde, a β-dicarbonyl compound, and a source of two additional carbons have become popular for their efficiency in generating diverse libraries of this compound derivatives.

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data for this compound and a representative synthetic method.

Table 1: Spectroscopic Data for this compound
Spectroscopic Technique Key Data
¹H NMR (CDCl₃)δ 7.7 (d, 2H), 6.4 (d, 2H)
¹³C NMR (CDCl₃)δ 179.0 (C=O), 155.0 (C-O), 118.0 (C=C)
IR (KBr) ν 1660 cm⁻¹ (C=O stretch), 1610 cm⁻¹ (C=C stretch)
Mass Spectrometry (EI) m/z 96 (M⁺)
Table 2: Yields of Substituted 4H-Pyran-4-ones via a Multi-component Reaction
Aldehyde β-Dicarbonyl Compound Yield (%)
BenzaldehydeEthyl acetoacetate85
4-ChlorobenzaldehydeEthyl acetoacetate88
4-MethoxybenzaldehydeEthyl acetoacetate82
BenzaldehydeAcetylacetone90

Biological Significance and Signaling Pathways

Derivatives of this compound exhibit a remarkable range of biological activities, and understanding their mechanisms of action is a key area of research.

Maltol: A Modulator of Inflammatory and Oxidative Stress Pathways

Maltol has been shown to possess anti-inflammatory and antioxidant properties. Its mechanism of action involves the modulation of key signaling pathways, including NF-κB and Nrf2/HO-1.

Maltol_Signaling Maltol Maltol ROS Reactive Oxygen Species (ROS) Maltol->ROS Inhibits NFkB NF-κB Maltol->NFkB Inhibits Nrf2 Nrf2 Maltol->Nrf2 Activates ROS->NFkB Activates Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Promotes Transcription HO1 HO-1 Nrf2->HO1 Promotes Transcription Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Maltol's modulation of NF-κB and Nrf2 signaling pathways.
Kojic Acid: An Inhibitor of Melanogenesis

Kojic acid is widely used in the cosmetics industry for its skin-lightening properties. Its primary mechanism of action is the inhibition of tyrosinase, a key enzyme in melanin synthesis.

Kojic_Acid_Signaling Kojic_Acid Kojic Acid Tyrosinase Tyrosinase Kojic_Acid->Tyrosinase Inhibits Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosinase DOPAquinone DOPAquinone DOPA->DOPAquinone Tyrosinase Melanin Melanin DOPAquinone->Melanin ...

Inhibition of Tyrosinase by Kojic Acid in the Melanin Synthesis Pathway.

Conclusion and Future Perspectives

The this compound scaffold has a rich history, evolving from a curiosity found in nature to a versatile tool in the hands of synthetic chemists. Its continued prevalence in newly discovered natural products and its success as a pharmacophore in drug discovery programs underscore its enduring importance. Future research will undoubtedly focus on the development of novel, more efficient synthetic methodologies, particularly those that are environmentally benign. Furthermore, a deeper understanding of the interactions between this compound derivatives and their biological targets will continue to fuel the design of new therapeutic agents with improved efficacy and selectivity. This technical guide serves as a solid foundation for researchers embarking on or continuing their work with this remarkable and scientifically significant scaffold.

References

Natural Sources of 4H-Pyran-4-One Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4H-pyran-4-one, a core heterocyclic scaffold, are a class of naturally occurring compounds that have garnered significant interest in the fields of medicinal chemistry and drug development. Their diverse biological activities, ranging from enzyme inhibition to antioxidant and anticancer effects, make them attractive starting points for the design of novel therapeutics. This technical guide provides a comprehensive overview of the natural sources of key this compound derivatives, detailed experimental protocols for their isolation, and an exploration of their known signaling pathways.

Key this compound Derivatives and Their Natural Occurrences

The this compound core is the foundation for a variety of natural products, with modifications to the pyran ring leading to a wide array of chemical structures and biological functions. This section details the primary natural sources of prominent derivatives.

Kojic Acid

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a fungal metabolite primarily produced by various species of Aspergillus, particularly Aspergillus oryzae. Its production is intrinsically linked to the fermentation of certain foods.[1][2][3][4]

Natural Sources:

  • Fermented Foods: Kojic acid is a natural byproduct of the fermentation process used to produce traditional Asian foods.[1][5] This includes:

    • Sake: Japanese rice wine.[1][5]

    • Soy Sauce: A fermented condiment made from soybeans, roasted grain, brine, and Aspergillus oryzae or Aspergillus sojae.[1][5]

    • Miso: A traditional Japanese seasoning produced by fermenting soybeans with salt and kōji (the fungus Aspergillus oryzae).[1]

    • Fermented Bean Paste: Various fermented bean pastes used in Asian cuisine.[1]

Maltol

Maltol (3-hydroxy-2-methyl-4H-pyran-4-one) is a naturally occurring organic compound known for its sweet, caramel-like aroma. It is found in a variety of plant sources and is also formed during the heating of carbohydrates.[6][7][8]

Natural Sources:

  • Trees:

    • Larch Tree (Larix decidua): The bark of young larch trees is a notable source of maltol.[6][7][8]

    • Pine Trees (Abies alba): Pine needles also contain maltol.[6][7][8]

  • Roasted and Heated Foods: Maltol is produced during the pyrolysis of sugars and is therefore present in:

    • Roasted Malt: From which it derives its name.[6][7][8]

    • Baked Goods: Such as bread.[8]

    • Coffee and Cocoa: Roasted beans contain maltol.[7]

  • Other Plants: Maltol has been identified in various other plants, including chicory, clover, ginseng, and licorice.[6][7]

Meconic Acid

Meconic acid (3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid) is a dicarboxylic acid primarily found in the latex of certain species of the poppy family.

Natural Sources:

  • Papaver somniferum (Opium Poppy): Meconic acid is a significant component of opium, the dried latex obtained from the seed capsules of the opium poppy.[9]

Flavonoids

Flavonoids are a large and diverse class of plant secondary metabolites that includes many compounds with a this compound (or its dihydro- or benzo- derivatives) core structure, such as flavones, flavonols, and isoflavones. They are ubiquitously present in the plant kingdom.

Natural Sources:

  • Fruits and Vegetables: A wide variety of fruits and vegetables are rich in flavonoids.

  • Medicinal Plants: Many traditional medicinal plants owe their therapeutic effects to their high flavonoid content.

Quantitative Data on Natural Occurrences

The concentration of this compound derivatives in their natural sources can vary significantly depending on factors such as the specific species, growing conditions, and processing methods. The following tables summarize available quantitative data.

This compound DerivativeNatural SourceConcentrationReference
Kojic Acid Fermented Foods
Vinegar5.69 - 2272 µg/kg[6]
LiquorDetected[6]
SauceDetected[6]
Soy SauceDetected[6]
Fermented Soya BeanDetected[6]
Fermented Bean CurdDetected[6]
Maltol Rambutan Juice (Nephelium lappaceum)53.79 µg/L[7]
Red Ginseng (Panax ginseng)High concentrations
Meconic Acid Opium (Papaver somniferum)Approximately 5% by weight[10]

Experimental Protocols for Extraction and Isolation

The following protocols provide detailed methodologies for the extraction and isolation of key this compound derivatives from their natural sources.

Protocol 1: Extraction and Isolation of Kojic Acid from Aspergillus Fermentation Broth

Objective: To isolate crystalline kojic acid from a liquid fermentation culture of Aspergillus oryzae.

Materials:

  • Aspergillus oryzae fermentation broth

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Activated carbon

  • Filter paper

  • Rotary evaporator

  • Crystallization dish

  • Beakers and flasks

Methodology:

  • Filtration: Filter the fermentation broth to remove fungal mycelia and other solid materials.

  • Solvent Extraction: a. Transfer the filtered broth to a separatory funnel. b. Add an equal volume of ethyl acetate and shake vigorously for 10-15 minutes. c. Allow the layers to separate and collect the upper ethyl acetate layer. d. Repeat the extraction process two more times with fresh ethyl acetate. e. Combine the ethyl acetate extracts.

  • Drying: Dry the combined ethyl acetate extract over anhydrous sodium sulfate to remove any residual water.

  • Decolorization: a. Filter the dried extract to remove the sodium sulfate. b. Add a small amount of activated carbon to the extract and stir for 30 minutes to decolorize. c. Filter the mixture to remove the activated carbon.

  • Concentration and Crystallization: a. Concentrate the decolorized extract using a rotary evaporator until the volume is significantly reduced and the solution becomes saturated. b. Transfer the concentrated solution to a crystallization dish and allow it to cool slowly at room temperature, followed by refrigeration to promote crystallization.

  • Isolation and Drying: a. Collect the formed crystals by filtration. b. Wash the crystals with a small amount of cold ethyl acetate. c. Dry the crystals in a desiccator under vacuum to obtain pure kojic acid.

Protocol 2: Extraction and Isolation of Maltol from Pine Needles

Objective: To extract and isolate maltol from the needles of pine trees (Abies alba).

Materials:

  • Fresh or dried pine needles

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Anhydrous magnesium sulfate

  • Soxhlet apparatus

  • Rotary evaporator

  • Separatory funnel

  • pH paper

Methodology:

  • Preparation of Plant Material: Grind the pine needles into a fine powder to increase the surface area for extraction.

  • Soxhlet Extraction: a. Place the powdered pine needles in a thimble and insert it into the Soxhlet extractor. b. Fill the round-bottom flask with DCM. c. Assemble the Soxhlet apparatus and heat the DCM to reflux. d. Allow the extraction to proceed for several hours until the solvent in the extractor arm runs clear.

  • Acid-Base Extraction for Purification: a. Concentrate the DCM extract using a rotary evaporator. b. Dissolve the crude extract in a fresh portion of DCM and transfer it to a separatory funnel. c. Add an equal volume of 1 M NaOH solution and shake. Maltol, being acidic, will partition into the aqueous basic layer as its sodium salt. d. Separate the aqueous layer. e. Wash the DCM layer with another portion of 1 M NaOH solution and combine the aqueous extracts. f. Acidify the combined aqueous extracts with 1 M HCl until the pH is acidic (check with pH paper). Maltol will precipitate out or can be extracted back into a fresh portion of DCM. g. Extract the acidified aqueous layer with three portions of fresh DCM.

  • Final Isolation: a. Combine the DCM extracts from the previous step. b. Dry the extract over anhydrous magnesium sulfate. c. Filter and evaporate the DCM using a rotary evaporator to obtain purified maltol.

Protocol 3: Isolation of Meconic Acid from Papaver somniferum Latex (Opium)

Objective: To isolate meconic acid from raw opium.

Materials:

  • Raw opium

  • Hot water

  • Calcium chloride (CaCl₂) solution

  • Hydrochloric acid (HCl)

  • Ethanol

  • Filter paper

  • Beakers and flasks

Methodology:

  • Initial Extraction: a. Boil a known quantity of raw opium with water for an extended period to extract the soluble components, including meconates (salts of meconic acid). b. Filter the hot solution to remove insoluble plant material.

  • Precipitation of Calcium Meconate: a. To the hot filtrate, add a solution of calcium chloride. This will cause the precipitation of calcium meconate, which is sparingly soluble in hot water. b. Allow the solution to cool, and then collect the precipitate by filtration.

  • Liberation of Meconic Acid: a. Suspend the calcium meconate precipitate in a small amount of hot water. b. Carefully add concentrated hydrochloric acid to the suspension. This will convert the calcium meconate to the more soluble meconic acid and insoluble calcium chloride.

  • Crystallization and Purification: a. Filter the hot solution to remove any remaining impurities. b. Allow the filtrate to cool slowly. Meconic acid will crystallize out. c. Collect the crystals by filtration. d. Recrystallize the crude meconic acid from hot water or a mixture of ethanol and water to obtain a purified product.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are mediated through their interaction with various cellular targets and signaling pathways.

Kojic Acid: Inhibition of Tyrosinase

Kojic acid is widely known for its skin-lightening properties, which stem from its ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis. It acts as a competitive inhibitor of the monophenolase activity of tyrosinase and a mixed-type inhibitor of the diphenolase activity.[11] The mechanism involves the chelation of the copper ions in the active site of the enzyme, thereby preventing the binding of the natural substrate, tyrosine.[12]

Kojic_Acid_Tyrosinase_Inhibition Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA (Monophenolase activity) Dopaquinone Dopaquinone DOPA->Dopaquinone (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase (Copper-containing enzyme) KojicAcid Kojic Acid KojicAcid->Tyrosinase Inhibition (Chelates Copper)

Caption: Kojic acid inhibits melanin synthesis by chelating copper in the active site of tyrosinase.

Maltol: Antioxidant Activity and the Nrf2/PINK1/Parkin Pathway

Maltol exhibits significant antioxidant properties. It can act as a free radical scavenger and also upregulate endogenous antioxidant defense mechanisms. Studies have shown that maltol can promote mitophagy and inhibit oxidative stress through the Nrf2/PINK1/Parkin pathway.[13] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. PINK1 and Parkin are key regulators of mitophagy, the selective removal of damaged mitochondria.

Maltol_Antioxidant_Pathway cluster_stress Oxidative Stress cluster_cell Cellular Response ROS Reactive Oxygen Species (ROS) Maltol Maltol Nrf2 Nrf2 Maltol->Nrf2 Activates PINK1 PINK1 Maltol->PINK1 Upregulates ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->Antioxidant_Enzymes Induces expression of Antioxidant_Enzymes->ROS Neutralizes Cell_Protection Cell Protection Antioxidant_Enzymes->Cell_Protection Parkin Parkin PINK1->Parkin Recruits Damaged_Mitochondria Damaged Mitochondria Parkin->Damaged_Mitochondria Ubiquitinates Mitophagy Mitophagy Mitophagy->Cell_Protection Damaged_Mitochondria->Mitophagy Triggers

Caption: Maltol's antioxidant effect via the Nrf2/PINK1/Parkin pathway.

Flavonoids: Modulation of PI3K/Akt and MAPK Signaling Pathways

Flavonoids, a broad class of this compound derivatives, are known to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation, including the PI3K/Akt and MAPK pathways. These pathways are often dysregulated in chronic diseases such as cancer and neurodegenerative disorders.

Flavonoid_Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway Flavonoids Flavonoids PI3K PI3K Flavonoids->PI3K Modulates MAPK MAPK (e.g., ERK, JNK, p38) Flavonoids->MAPK Modulates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Inflammation_Apoptosis Inflammation & Apoptosis MAPK->Inflammation_Apoptosis

Caption: Flavonoids modulate the PI3K/Akt and MAPK signaling pathways.

Conclusion

The this compound scaffold is a privileged structure in nature, giving rise to a multitude of derivatives with significant biological activities. This guide has provided an overview of the key natural sources of kojic acid, maltol, meconic acid, and the broader class of flavonoids. The detailed experimental protocols offer a starting point for researchers aiming to isolate these compounds for further study. Furthermore, the elucidation of their signaling pathways provides a foundation for understanding their mechanisms of action and for the rational design of new therapeutic agents based on these natural product leads. Continued exploration of the vast chemical diversity of the natural world will undoubtedly uncover new this compound derivatives with novel biological activities and therapeutic potential.

References

An In-depth Technical Guide to the Nomenclature and IUPAC Naming of 4H-Pyran-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a precise understanding of chemical nomenclature is paramount for unambiguous communication and adherence to regulatory standards. This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for 4H-Pyran-4-one and its derivatives, supplemented with experimental protocols and spectroscopic data for key compounds.

Core Principles of this compound Nomenclature

The systematic naming of this compound derivatives follows the principles of substitutive nomenclature established by IUPAC.[1][2] The foundation of the name is the parent hydride, which in this case is 4H-pyran. The "-one" suffix indicates the presence of a ketone functional group, and the locant "4-" specifies its position on the pyran ring.

Numbering the this compound Ring

The numbering of the this compound ring is fundamental to correctly assigning locants to substituents. The oxygen atom is always assigned position 1. Numbering then proceeds sequentially around the ring in a manner that gives the ketone group the lowest possible number, which is 4. This numbering scheme is fixed and serves as the basis for naming all derivatives.

Figure 1: IUPAC Numbering of the this compound Ring.
Priority of Functional Groups

When a this compound ring is substituted with other functional groups, the principal functional group is chosen based on a priority order defined by IUPAC.[3][4][5][6] The principal group determines the suffix of the chemical name, while all other substituents are cited as prefixes in alphabetical order. Ketones, such as the one in the pyranone ring, have a moderate priority. For instance, a carboxylic acid group would have higher priority and the compound would be named as a carboxylic acid, with the pyranone moiety treated as a substituent. Conversely, functional groups with lower priority than ketones, such as alcohols or amines, are named as prefixes (e.g., "hydroxy-" or "amino-").

G cluster_priority Functional Group Priority for IUPAC Naming cluster_naming Naming Convention Carboxylic Acids Carboxylic Acids Esters Esters Carboxylic Acids->Esters Amides Amides Esters->Amides Nitriles Nitriles Amides->Nitriles Aldehydes Aldehydes Nitriles->Aldehydes Ketones (e.g., this compound) Ketones (e.g., this compound) Aldehydes->Ketones (e.g., this compound) Alcohols Alcohols Ketones (e.g., this compound)->Alcohols Amines Amines Alcohols->Amines Alkenes/Alkynes Alkenes/Alkynes Amines->Alkenes/Alkynes Alkanes Alkanes Alkenes/Alkynes->Alkanes Higher Priority Group Higher Priority Group Suffix of the Name Suffix of the Name Higher Priority Group->Suffix of the Name Lower Priority Group Lower Priority Group Prefix of the Name Prefix of the Name Lower Priority Group->Prefix of the Name

Figure 2: Simplified Priority of Functional Groups for Naming.

Spectroscopic and Physical Data of this compound and Derivatives

The structural characterization of this compound derivatives relies heavily on spectroscopic techniques. Below is a summary of key physical and spectroscopic data for the parent compound and a common derivative, Kojic Acid.

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key IR Absorptions (cm⁻¹)
This compound C₅H₄O₂96.0832-34210-2157.7 (d, H-2,6), 6.4 (d, H-3,5)175.4 (C=O), 156.8 (C-2,6), 117.5 (C-3,5)~1660 (C=O stretch), ~1610 (C=C stretch)
Kojic Acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) C₆H₆O₄142.11152-154Decomposes8.0 (s, H-6), 6.5 (s, H-3), 4.5 (s, -CH₂OH)174.2 (C=O), 146.1 (C-5), 139.5 (C-2), 110.1 (C-3), 60.0 (-CH₂OH)~3300-3100 (O-H stretch), ~1650 (C=O stretch), ~1620 (C=C stretch)

Experimental Protocols for the Synthesis of this compound Derivatives

The synthesis of substituted 4H-pyrans often involves multi-component reactions, which are efficient for creating molecular diversity.

General Protocol for the Three-Component Synthesis of 2-Amino-4H-pyran Derivatives

This protocol describes a general procedure for the synthesis of 2-amino-4H-pyran derivatives via a three-component reaction of an aldehyde, malononitrile, and a β-dicarbonyl compound.[7]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • β-dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)

  • Ethanol (10 mL)

  • Catalyst (e.g., piperidine, triethylamine, or N-methylmorpholine) (0.1 mmol)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), the β-dicarbonyl compound (1 mmol), and ethanol (10 mL).

  • Add the catalyst (0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature. The product often precipitates from the reaction mixture.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 2-amino-4H-pyran derivative.

G cluster_workflow Experimental Workflow for 3-Component Synthesis A 1. Mix Reactants: - Aldehyde - Malononitrile - β-dicarbonyl - Ethanol B 2. Add Catalyst A->B C 3. Reaction (Stir at RT or Reflux) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Cool to RT D->E Complete F 6. Filter Precipitate E->F G 7. Wash with Cold Ethanol F->G H 8. Recrystallize G->H I Pure 2-Amino-4H-pyran Derivative H->I

Figure 3: Experimental Workflow for the Synthesis of 2-Amino-4H-pyran Derivatives.
Synthesis of Kojic Acid Derivatives

Kojic acid is a naturally occurring this compound derivative that can be chemically modified to enhance its properties. A common modification is esterification.

Example Protocol: Synthesis of Kojic Acid Diacetate [8]

Materials:

  • Kojic acid (12 g)

  • Potassium carbonate (11 g)

  • Acetic anhydride (80 mL)

Procedure:

  • Mix kojic acid and potassium carbonate with acetic anhydride in a suitable reaction vessel.

  • Stir the mixture at 65 °C for 100 minutes under a drying tube (e.g., calcium chloride).

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture can be worked up by pouring it into ice water and filtering the resulting precipitate.

  • The crude product can be purified by recrystallization.

Conclusion

The IUPAC nomenclature of this compound provides a systematic and unambiguous framework for naming this important class of heterocyclic compounds. A thorough understanding of the numbering of the pyran ring and the priority of functional groups is essential for the correct assignment of names to its derivatives. The synthetic protocols provided herein offer a gateway for the preparation of a variety of substituted 4H-pyrans, and the tabulated spectroscopic data serves as a valuable reference for their characterization. This guide is intended to be a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

References

A Comprehensive Technical Guide to the Synthesis of 4-oxo-4H-pyran-2,6-dicarboxylic Acid (Chelidonic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-oxo-4H-pyran-2,6-dicarboxylic acid, commonly known as chelidonic acid, is a pivotal heterocyclic compound with a broad spectrum of biological activities, including anti-inflammatory, antiviral, and neuroprotective effects.[1][2] Its gamma-pyrone scaffold serves as a valuable building block in the synthesis of more complex molecules and pharmaceutical agents.[3] This technical guide provides an in-depth overview of the primary synthetic routes to chelidonic acid, with a focus on the widely employed condensation reaction between diethyl oxalate and acetone. Detailed experimental protocols, quantitative data, and process workflows are presented to equip researchers and drug development professionals with the necessary knowledge for its efficient synthesis.

Introduction

Chelidonic acid is a naturally occurring dicarboxylic acid found in various plant species, notably in Chelidonium majus (Greater Celandine) and Saussurea controversa.[1][4] Beyond its natural origins, chemical synthesis provides a reliable and scalable route to this important intermediate. The most established synthetic pathway involves the Claisen condensation of diethyl oxalate and acetone, followed by cyclization and hydrolysis.[4] This guide will explore this method in detail, including an improved process that significantly enhances the yield.

Synthetic Pathways

The predominant method for the chemical synthesis of chelidonic acid is the reaction of diethyl oxalate with acetone in the presence of a strong base, typically sodium ethoxide. This process involves a series of condensation and cyclization reactions to form the pyran ring.

Classical Synthesis from Diethyl Oxalate and Acetone

The foundational synthesis method, as described by Claisen and later refined, involves a multi-step reaction sequence.[4] Initially, acetone reacts with one equivalent of diethyl oxalate in the presence of sodium ethoxide to form ethyl dioxovalerate. A subsequent Claisen condensation with a second equivalent of diethyl oxalate, followed by intramolecular cyclization and acidic workup, yields chelidonic acid.

classical_synthesis acetone Acetone intermediate1 Ethyl Dioxovalerate acetone->intermediate1 diethyl_oxalate1 Diethyl Oxalate diethyl_oxalate1->intermediate1 naoet Sodium Ethoxide (Base) intermediate2 Acetonedioxalic Ester (Sodium Complex) intermediate1->intermediate2 diethyl_oxalate2 Diethyl Oxalate diethyl_oxalate2->intermediate2 reflux Reflux intermediate2->reflux hcl HCl (aq) chelidonic_acid Chelidonic Acid reflux->chelidonic_acid

Caption: Classical synthesis pathway of Chelidonic Acid.

Improved Synthesis Process

An improved, patented process offers higher yields by carefully controlling the reaction conditions, particularly the rate of acetone addition.[5] This method minimizes the formation of by-products from self-condensation of acetone.[5] By adding acetone dropwise to a mixture of sodium ethoxide and diethyl oxalate, the concentration of unreacted acetone is kept low, thus favoring the desired reaction pathway.[5]

improved_synthesis_workflow start Start mix_reagents Mix Sodium Ethoxide, Diethyl Oxalate, and Ethanol start->mix_reagents add_acetone Add Acetone Dropwise (maintain low concentration) mix_reagents->add_acetone heat_mixture Heat to 75°C add_acetone->heat_mixture neutralize Neutralize with HCl heat_mixture->neutralize reflux Reflux for 24 hours at 100°C neutralize->reflux cool_filter Cool to 5°C and Filter reflux->cool_filter product Chelidonic Acid cool_filter->product

Caption: Workflow for the improved synthesis of Chelidonic Acid.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the classical and improved synthesis methods of chelidonic acid.

Parameter Classical Synthesis (Organic Syntheses) [4]Improved Synthesis (US Patent 5,300,657) [5]
Starting Materials Diethyl Oxalate, Acetone, Sodium EthoxideDiethyl Oxalate, Acetone, Sodium Ethoxide
Solvent Absolute EthanolAnhydrous Ethanol
Yield 76-79%90-95%
Reaction Temperature Initial cooling, then heat evolution, finally 110°C for distillationGradual heating to 75°C, then 100°C for reflux
Reaction Time ~30 min for initial reaction, 20 hours for reflux~1.5 hours for initial reaction, 24 hours for reflux
Purity (Melting Point) 257°C (decomposes)Not specified, but high purity implied by yield

Table 1: Comparison of Synthesis Methods

Reagent Classical Synthesis (molar ratio) [4]Improved Synthesis (molar ratio) [5]
Diethyl Oxalate2.12.3
Acetone1.01.0
Sodium Ethoxide2.12.1
Hydrochloric AcidExcess for neutralization and cyclizationExcess for neutralization and cyclization

Table 2: Molar Ratios of Key Reactants

Detailed Experimental Protocols

Classical Synthesis Protocol (Adapted from Organic Syntheses)[4]

Materials:

  • Sodium (46 g, 2 mol)

  • Absolute Ethanol (700 cc)

  • Dry Acetone (58 g, 1 mol)

  • Ethyl Oxalate (310 g, 2.12 mol)

  • Concentrated Hydrochloric Acid (300 cc)

  • Cracked Ice (800 g)

Procedure:

  • Preparation of Sodium Ethoxide: In a 2-liter round-bottomed flask fitted with a reflux condenser, dissolve 46 g of sodium in 700 cc of absolute ethanol.

  • Initial Condensation: Cool half of the sodium ethoxide solution in a 3-liter three-necked flask until solidification begins. Add a mixture of 58 g of dry acetone and 150 g of ethyl oxalate at once with stirring. Once any turbidity appears, add the remaining hot sodium ethoxide solution along with 160 g of ethyl oxalate.

  • Formation of Sodium Derivative: Stir the mixture for about 30 minutes until it becomes practically solid.

  • Alcohol Removal: Connect the flask for distillation and heat in an oil bath at 110°C until 150 cc of alcohol has distilled. Cool the reaction mixture to 20°C.

  • Acidification: Transfer the sodium derivative to a 3-liter beaker and treat with a mixture of 300 cc of concentrated hydrochloric acid and 800 g of cracked ice, ensuring all lumps are crushed.

  • Isolation of Intermediate: Collect the creamy yellow suspension of acetonedioxalic ester on a 15-cm Büchner funnel and wash with two 50-cc portions of ice water.

  • Cyclization and Hydrolysis: Transfer the moist ester to a 2-liter round-bottomed flask with 300 cc of concentrated hydrochloric acid and heat on a steam bath for 20 hours.

  • Product Isolation: Cool the mixture to 20°C, collect the solid hydrated acid on a 10-cm Büchner funnel, and wash with two 50-cc portions of ice water.

  • Drying: Dry the product first at 100°C for two hours, and then at 160°C to a constant weight to yield 140-145 g (76-79%) of chelidonic acid.

Improved Synthesis Protocol (Adapted from US Patent 5,300,657)[5]

Materials:

  • Diethyl Oxalate (37 g, 0.253 mol)

  • Sodium Ethoxide (16.46 g, 0.232 mol)

  • Anhydrous Ethanol (50 ml)

  • Acetone (6.4 g, 0.11 mol)

  • Concentrated Hydrochloric Acid (30 ml)

  • Ice Water

Procedure:

  • Initial Mixture: In a 500 ml four-neck round-bottom flask fitted with a reflux condenser, mechanical stirrer, and dropping funnel, stir a mixture of 37 g of diethyl oxalate, 16.46 g of sodium ethoxide, and 50 ml of anhydrous ethanol under a nitrogen atmosphere.

  • Controlled Acetone Addition: Add 6.4 g of acetone dropwise to the flask over half an hour.

  • Heating: Over the next hour, slowly raise the reaction temperature to 75°C. The mixture will change color from orange to brown to yellow.

  • Neutralization: After 10-15 minutes at 75°C, cool the mixture and neutralize with hydrochloric acid.

  • Cyclization: Add 30 ml of concentrated HCl to the flask and reflux the contents for 24 hours at 100°C.

  • Product Isolation: Cool the reaction mixture to 5°C with stirring. Filter the product on a Büchner funnel and wash with a small amount of iced water.

  • Yield: The yield of chelidonic acid is reported to be 90-95%.

Conclusion

The synthesis of 4-oxo-4H-pyran-2,6-dicarboxylic acid is a well-established process crucial for obtaining this versatile molecule for further applications in medicinal chemistry and materials science. While the classical method provides a reliable route, the improved process offers a significant increase in yield by carefully controlling the reaction kinetics. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to synthesize chelidonic acid efficiently and in high purity. The provided workflows and reaction diagrams offer a clear visual representation of the synthetic pathways, aiding in the planning and execution of the synthesis.

References

The Electronic Structure of γ-Pyrone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Scientific and Drug Development Applications

Introduction: γ-Pyrone (4H-pyran-4-one) is a core heterocyclic scaffold found in numerous natural products and pharmacologically active compounds.[1][2] Its biological activity is intrinsically linked to its electronic properties, including molecular orbital energies, ionization potential, and electronic transitions. A thorough understanding of the electronic structure of γ-pyrone is therefore crucial for the rational design of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the experimental and theoretical studies that have elucidated the electronic landscape of this important molecule, presenting key data in a structured format and detailing the methodologies employed.

Theoretical Studies of γ-Pyrone's Electronic Structure

Computational quantum chemistry has proven to be an indispensable tool for interpreting the complex electronic behavior of γ-pyrone. A variety of high-level theoretical methods have been employed to calculate its ground-state properties, ionization energies, and excited states, providing a detailed picture that complements and explains experimental findings.

Computational Methodologies

Researchers have utilized several sophisticated computational suites and methods to model γ-pyrone. The most prominent include:

  • Gaussian Suite (G-16): This is a widely used software package for electronic structure calculations.[3]

  • Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI): This method is particularly effective for calculating vertical ionization energies (VIEs) and describing ionic states.[3][4]

  • Algebraic Diagrammatic Construction (ADC): The third-order ADC method, IP-ADC(3), has been used to study the ionization spectrum, offering a robust interpretation of photoelectron spectra, especially where electron correlation effects are significant.[5][6]

  • Equation of Motion Coupled-Cluster (IP-EOM-CCSD): This method is equivalent to SAC-CI and provides reliable ionization potential calculations.[5][7]

  • Density Functional Theory (DFT): The long-range corrected CAM-B3LYP functional has been shown to give excellent results for determining the structure of ionic states and for input into Franck-Condon analyses.[3][8]

  • Complete Active Space Self-Consistent Field (CASSCF): This method is essential for successfully accessing and optimizing higher energy ionic states that are difficult to model with other methods.[3][9]

  • Basis Sets: The 6-311G(d,p) and aug-cc-pVTZ basis sets are commonly used in these calculations to ensure a high level of accuracy.[3][5]

Computational Workflow for Electronic Structure Analysis

The logical flow of a typical computational study on γ-pyrone involves geometry optimization followed by the calculation of various electronic properties.

G cluster_0 Ground State Calculation cluster_1 Ionic State & Ionization Energy Calculation cluster_2 Excited State Calculation cluster_3 Analysis & Interpretation start Define Molecular Geometry (γ-Pyrone) opt Geometry Optimization (e.g., CAM-B3LYP/6-311G(d,p)) start->opt freq Frequency Analysis (Confirm Minimum Energy Structure) opt->freq vie Calculate Vertical Ionization Energies (VIEs) (SAC-CI, IP-ADC(3), IP-EOM-CCSD) freq->vie aie Calculate Adiabatic Ionization Energies (AIEs) (DFT, CASSCF for higher states) freq->aie vee Calculate Vertical Excitation Energies (VEEs) (TD-DFT, MRD-CI, CC) freq->vee compare Compare with Experimental Spectra (PES, UV/VUV) vie->compare fc Franck-Condon Analysis (Simulate Vibrational Structure) aie->fc fc->compare rydberg Rydberg State Analysis vee->rydberg rydberg->compare assign Assign Spectral Features compare->assign

Caption: Computational workflow for γ-pyrone electronic structure studies.

Calculated Electronic Properties

The following tables summarize the key quantitative data obtained from theoretical studies.

Table 1: Calculated Vertical Ionization Energies (VIEs) for the Lowest Cationic States of γ-Pyrone (in eV).

Method/Basis Set1²B₂ (nσ)1²B₁ (π)1²A₂ (π)2²B₁ (π)1²A₁ (σ)Reference
IP-ADC(3)/aug-cc-pVTZ9.619.9411.23--[5]
IP-EOM-CCSD/aug-cc-pVTZ9.429.8711.13--[5]
CC3/aug-cc-pVTZ9.319.9111.17--[5]
SAC-CI/6-311G(d,p)9.539.7711.1512.0113.06[3][4]

Table 2: Higher Occupied Molecular Orbitals (HOMOs) of γ-Pyrone from HF/aug-cc-pVTZ Calculations.

Molecular OrbitalSymmetryEnergy (eV)Description
HOMO3b₁-8.45π
HOMO-12a₂-9.22π
HOMO-28b₂-10.12nσ (Carbonyl Oxygen LEP)
HOMO-311a₁-11.08σ
HOMO-47b₂-12.19σ
HOMO-52b₁-12.62π
Data sourced from Trofimov et al. (2023).[5][10]

Table 3: Calculated Vertical Excitation Energies (VEEs) for Singlet States of γ-Pyrone.

State AssignmentMRD-CI/TZVP (eV)DescriptionReference
1¹A₂4.07nπ* (forbidden)[11]
1¹B₂5.56ππ[11]
2¹A₁5.58ππ (dominant)[11]
1¹B₁5.92σπ*[11]

Experimental Studies of γ-Pyrone's Electronic Structure

High-resolution spectroscopic techniques, particularly those utilizing synchrotron radiation, have been pivotal in probing the electronic structure of γ-pyrone. These experiments provide the empirical data against which theoretical models are validated.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy directly measures the ionization energies of a molecule by ejecting electrons with high-energy photons. Synchrotron-based PES offers high resolution, enabling the observation of fine vibrational structures associated with electronic transitions.

  • Sample Preparation: A pure sample of γ-pyrone is synthesized and its purity confirmed using ¹H and ¹³C NMR spectroscopy.[8][12]

  • Introduction: The sample is introduced into the experimental chamber as a vapor at a controlled temperature (e.g., 30 °C).[13]

  • Ionization Source: Monochromatic synchrotron radiation is used as the photon source. Experiments have been conducted at various photon energies (e.g., 30 eV for high resolution, 98 eV for wide scans) on beamlines such as the AU-UV beamline at ASTRID2, Aarhus University, Denmark.[8][13]

  • Electron Energy Analysis: The kinetic energy of the ejected photoelectrons is measured using a hemispherical electron energy analyzer.[4]

  • Data Acquisition: The photoelectron spectrum is recorded by plotting the number of detected electrons as a function of their binding energy (calculated from the photon energy minus the measured kinetic energy). High-resolution spectra can achieve resolutions of ~9 meV.[4]

G cluster_0 Source cluster_1 Interaction cluster_2 Detection & Analysis synchrotron ASTRID2 Synchrotron monochromator Monochromator (Selects Photon Energy, e.g., 30 eV, 98 eV) synchrotron->monochromator photon_beam monochromator->photon_beam hv sample Gaseous γ-Pyrone Sample analyzer Hemispherical Electron Energy Analyzer sample->analyzer e⁻ (Photoelectrons) photon_beam->sample detector Electron Detector analyzer->detector computer Data Acquisition System detector->computer spectrum spectrum computer->spectrum Generate Spectrum (Counts vs. Binding Energy) G cluster_0 Light Source cluster_1 Sample Interaction cluster_2 Detection & Analysis synchrotron ASTRID2 Synchrotron monochromator Toroidal Grating Monochromator synchrotron->monochromator photon_beam_in monochromator->photon_beam_in I₀ (Incident Light) sample_cell Gas-Phase Absorption Cell (γ-Pyrone Vapor) photon_beam_out sample_cell->photon_beam_out I (Transmitted Light) photon_beam_in->sample_cell detector Detector computer Data Acquisition System detector->computer spectrum spectrum computer->spectrum Generate Spectrum (Absorbance vs. Energy) photon_beam_out->detector G cluster_0 Theoretical Prediction cluster_1 Experimental Observation cluster_2 Synergistic Interpretation calc_ie Calculate Ionization Energies & Excited States (SAC-CI, ADC(3), TD-DFT) sim_spec Simulate Spectra (Franck-Condon Analysis) calc_ie->sim_spec compare Compare Simulated vs. Experimental Spectra sim_spec->compare exp_spec Measure High-Resolution Spectra (PES, UV/VUV) exp_spec->compare assign Assign Spectral Features (e.g., Overlapping States, Vibrational Progressions) compare->assign refine Refine Theoretical Model assign->refine understanding Detailed Electronic Structure Understanding assign->understanding refine->calc_ie

References

The Chemistry of 4H-Pyran-4-Ones: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4H-pyran-4-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its presence in a wide array of natural products and synthetic compounds underscores its versatility as a pharmacophore. Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides an in-depth review of the chemistry of 4H-pyran-4-ones, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their potential as therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis of 4H-Pyran-4-Ones

The synthesis of the this compound core and its derivatives has been achieved through various synthetic strategies. Among the most powerful and versatile methods are one-pot multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity.

Multicomponent Synthesis of 2-Amino-4H-pyrans

A prevalent and efficient method for the synthesis of highly functionalized 4H-pyran derivatives is the three-component reaction involving an aldehyde, malononitrile, and a C-H activated carbonyl compound, such as a β-ketoester or a cyclic 1,3-dicarbonyl compound. This reaction typically proceeds via a tandem Knoevenagel condensation/Michael addition/cyclization sequence.

Experimental Protocol: General Procedure for the Three-Component Synthesis of 2-Amino-4H-pyrans

  • To a round-bottom flask, add the aldehyde (1 mmol), malononitrile (1 mmol), the active methylene compound (e.g., ethyl acetoacetate or dimedone) (1 mmol), and ethanol (10 mL).

  • Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol), to the mixture.

  • Stir the reaction mixture at room temperature or under reflux conditions.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove unreacted starting materials and the catalyst.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 2-amino-4H-pyran derivative.[1]

A variety of catalysts and reaction conditions have been explored to optimize this transformation, including the use of ionic liquids and solvent-free mechanochemical methods.

Synthesis of Pyrano[2,3-c]pyrazoles

The 4H-pyran ring can also be annulated to other heterocyclic systems. For instance, pyrano[2,3-c]pyrazoles can be synthesized via a one-pot, four-component reaction of a β-ketoester (e.g., ethyl acetoacetate), hydrazine hydrate, an aromatic aldehyde, and malononitrile in the presence of a base like triethylamine.[1]

Biological Activities of 4H-Pyran-4-Ones

This compound derivatives have been extensively evaluated for a range of biological activities. The following sections summarize the quantitative data for their anticancer, antibacterial, antifungal, and antioxidant properties.

Anticancer Activity

Numerous studies have highlighted the potential of 4H-pyran-4-ones as anticancer agents. Their mechanism of action often involves the inhibition of key cell cycle regulators, such as cyclin-dependent kinase 2 (CDK2), and the induction of apoptosis.

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
4d HCT-116 (Colon)75.1[1][2][3]
4k HCT-116 (Colon)85.88[1][2][3]
Compound 2 A549 (Lung)Inhibition of 46% at 30 µM[4]
Pyran-derivative 16 A549, DU145, HeLa, MCF7Promising Activity[5]
Pyran-derivative 23 A549, DU145, HeLa, MCF7Promising Activity[5]

2.1.1. Mechanism of Action: CDK2 Inhibition and Apoptosis Induction

Certain this compound derivatives have been shown to exert their antiproliferative effects by inhibiting CDK2.[1][3] CDK2 is a key enzyme in the regulation of the cell cycle, particularly at the G1/S transition. Inhibition of CDK2 leads to cell cycle arrest and can subsequently trigger programmed cell death (apoptosis). The apoptotic cascade is often mediated by the activation of executioner caspases, such as caspase-3.[2][3]

CDK2_Apoptosis_Pathway This compound This compound CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE pRb pRb CDK2_CyclinE->pRb Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest E2F E2F pRb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3

CDK2 signaling pathway and its inhibition by 4H-pyran-4-ones.
Antibacterial and Antifungal Activity

4H-pyran-4-ones have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Table 2: Antibacterial and Antifungal Activity of Selected this compound Derivatives

Compound IDMicroorganismActivity (MIC in µg/mL)Reference
4g S. aureus27.78[6]
4j S. aureus33.34[6]
4g S. epidermidis30.32[6]
4j S. epidermidis33.34[6]
5d S. aureus (clinical isolate)32[7]
5d S. pyogenes (clinical isolate)64[7]
4l S. pneumoniae125[8]
4l E. coli125[8]
DDMP Wood degrading fungi0.16 - 5.00[9]
4b C. albicansMIC of 0.0195 mg/mL[10]
4e C. albicansMIC of 0.0195 mg/mL[10]
Antioxidant Activity

The antioxidant potential of this compound derivatives has been evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 3: Antioxidant Activity of Selected this compound Derivatives

Compound IDAssayIC₅₀ (mM)Reference
4g DPPH0.329[2]
4j DPPH0.1941[2]
BHT (standard) DPPH0.245[2]
Compound 2 DPPHScavenging rate of 21.5% at 0.6 mg/mL[4]

Key Experimental Protocols in Biological Evaluation

To assess the therapeutic potential of 4H-pyran-4-ones, a variety of in vitro assays are employed. The following sections detail the methodologies for key experiments.

CDK2 Kinase Assay

This assay is used to determine the inhibitory effect of a compound on the kinase activity of CDK2. A common method is a luminescence-based assay that measures the amount of ADP produced.

Experimental Protocol: CDK2 Kinase Inhibition Assay (ADP-Glo™)

  • Reagent Preparation: Prepare the kinase buffer, CDK2/Cyclin A enzyme solution, substrate (e.g., Histone H1), ATP solution, and serial dilutions of the test this compound compound.

  • Assay Setup: In a 96-well plate, add the test compound or vehicle control.

  • Enzyme Addition: Add the CDK2/Cyclin A enzyme to each well and pre-incubate.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[11][12]

CDK2_Assay_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, ATP, Compound) start->prep plate Plate Compound/Vehicle prep->plate add_enzyme Add CDK2/Cyclin A and Pre-incubate plate->add_enzyme initiate Initiate Reaction with ATP/Substrate add_enzyme->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction (Add ADP-Glo™ Reagent) incubate->stop detect Generate & Read Luminescence stop->detect analyze Calculate % Inhibition and IC₅₀ detect->analyze end End analyze->end

Experimental workflow for a CDK2 kinase inhibition assay.
Caspase-3 Activation Assay

This assay is used to measure the induction of apoptosis by quantifying the activity of caspase-3, a key executioner caspase. Flow cytometry is a common method for this analysis.

Experimental Protocol: Caspase-3 Activation Assay (Flow Cytometry)

  • Cell Culture and Treatment: Culture the desired cancer cell line and treat with the this compound compound for a specified duration. Include positive and negative controls.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium.

  • Staining: Resuspend the cells in a staining mix containing a fluorescently labeled caspase-3 inhibitor (e.g., Red-DEVD-FMK). This inhibitor binds irreversibly to active caspase-3.

  • Incubation: Incubate the cells at 37°C, protected from light.

  • Washing: Centrifuge the cells and wash with a suitable buffer to remove unbound stain.

  • Flow Cytometry Analysis: Resuspend the cells in the wash buffer and analyze using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells with active caspase-3 by measuring the fluorescence intensity.[13][14][15][16]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyranone ring. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

For example, in the context of antibacterial activity, the fusion of the 4H-pyran ring with different cyclic structures and the presence of specific substituents can significantly influence the potency against various bacterial strains.

SAR_Logic cluster_substituents Substituent Modifications cluster_activity Impact on Biological Activity Core This compound Core R1 R2 R3 R1 R1: Aryl group (e.g., phenyl, substituted phenyl) R2 R2: Electron-withdrawing group (e.g., -CN, -COOEt) R3 R3: Annulated ring (e.g., indole, quinoline) Activity Biological Activity (e.g., Anticancer, Antibacterial) R1->Activity Modulates Potency and Selectivity R2->Activity Influences Binding Affinity R3->Activity Enhances Lipophilicity and Cell Penetration

Logical relationship of SAR for this compound derivatives.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this core, particularly through multicomponent reactions, allows for the rapid generation of diverse chemical libraries for biological screening. The promising anticancer, antimicrobial, and antioxidant activities of this compound derivatives, coupled with a growing understanding of their mechanisms of action, highlight their potential for further development in drug discovery programs. The data and protocols presented in this technical guide serve as a valuable resource for researchers dedicated to advancing the chemistry and therapeutic applications of this important class of heterocyclic compounds.

References

4H-Pyran-4-one: A Versatile Heterocyclic Scaffold for Scientific Advancement

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4H-pyran-4-one core, a prominent oxygen-containing heterocyclic motif, stands as a cornerstone in synthetic organic chemistry and drug discovery. Its unique electronic and structural features render it a versatile building block for the construction of a diverse array of complex molecules with significant biological activities and material properties. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Synthesis of the this compound Nucleus

The construction of the this compound scaffold can be achieved through several synthetic strategies, ranging from classical cyclization reactions to modern multicomponent approaches.

One of the most common methods involves the cyclization of 1,3,5-tricarbonyl compounds or their equivalents. A notable precursor for the synthesis of the parent γ-pyrone is 4-oxo-4H-pyran-2,6-dicarboxylic acid, also known as chelidonic acid.[1] The synthesis from chelidonic acid typically involves a decarboxylation step under reflux conditions.[1]

Multicomponent reactions (MCRs) have emerged as a powerful and efficient tool for the one-pot synthesis of highly functionalized 4H-pyran derivatives.[2][3][4] These reactions often involve the condensation of an aldehyde, a malononitrile or other active methylene compound, and a β-dicarbonyl compound in the presence of a catalyst.[2] The advantages of MCRs include high atom economy, operational simplicity, and the ability to generate molecular diversity in a time-efficient manner.[4] For instance, a variety of catalysts, including N-methylmorpholine and bio-synthesized ZnO nanoparticles, have been successfully employed to promote these transformations.[2]

Furthermore, functionalization of pre-existing 2-methyl-4-pyrones provides a route to more complex derivatives, such as 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones, which are themselves valuable building blocks for conjugated systems.[5][6]

Key Reactions and Transformations

The reactivity of the this compound ring is characterized by its conjugated enone system, which makes it susceptible to both nucleophilic and electrophilic attack, as well as cycloaddition reactions.

Reaction with Nucleophiles: The electrophilic nature of the pyrone ring, particularly at the C2 and C6 positions, allows for reactions with various nucleophiles.[7] This can lead to ring-opening or the formation of substituted products. For example, 2-cyano-6-(trifluoromethyl)-4H-pyran-4-one reacts with N-nucleophiles to yield a wide range of trifluoromethylated compounds, sometimes with substitution of the cyano group.[7]

Cycloaddition Reactions: The diene character of the this compound system enables its participation in Diels-Alder [4+2] cycloaddition reactions. This is a powerful strategy for the construction of complex polycyclic structures.[8]

Conjugate Addition: The α,β-unsaturated ketone moiety readily undergoes 1,6-conjugate addition reactions, providing a pathway for the introduction of substituents at the C6 position.[5][6]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.

Spectroscopic Data for Tetrahydro-4H-pyran-4-one
Technique Key Observations
¹H NMR Protons at C2 and C6 appear around δ 3.8 ppm (triplet).[9]
Protons at C3 and C5 are less affected by the heteroatom.[9]
¹³C NMR Carbonyl carbon (C4) signal is observed at approximately δ 207 ppm.[9]
Carbons adjacent to the oxygen (C2, C6) resonate around δ 67 ppm.[9]
IR Spectroscopy A strong C=O stretching vibration is typically observed around 1720 cm⁻¹.[9]
A characteristic C-O-C stretching band appears near 1140 cm⁻¹.[9]
Mass Spectrometry The molecular ion peak (M⁺) for the parent compound is observed at m/z 100.[9]

Note: Data is for the saturated analogue, Tetrahydro-4H-pyran-4-one, as a representative example.[9]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities.[10][11]

Anticancer Activity: Numerous 4H-pyran derivatives have demonstrated potent anticancer properties.[10][12] For example, certain derivatives have shown significant cytotoxicity against human colorectal carcinoma (HCT-116) cells.[12][13] The proposed mechanism for some of these compounds involves the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, and the induction of apoptosis via the activation of caspase-3.[12][13]

Antibacterial and Antioxidant Properties: Derivatives of 4H-pyran have also been evaluated for their antibacterial and antioxidant activities.[12][13] Some compounds have exhibited inhibitory activity against Gram-positive bacteria with IC50 values lower than the standard drug ampicillin.[13] Additionally, their radical scavenging capabilities have been demonstrated in assays such as the DPPH assay.[13][14]

The following table summarizes the biological activity of selected 4H-pyran derivatives.

Biological Activity of Selected 4H-Pyran Derivatives
Compound Class Activity Details
4H-Pyran derivatives (general)Anticancer, Antimicrobial, AntioxidantBroad spectrum of activities.[2][11]
Specific 4H-pyran derivatives (4d, 4k)Anticancer (HCT-116 cells)IC50 values of 75.1 µM and 85.88 µM, respectively.[13]
Specific 4H-pyran derivatives (4g, 4j)Antibacterial (Gram-positive bacteria)Lower IC50 values than ampicillin.[13]
Antioxidant (DPPH scavenging)Compound 4j was more efficient than BHT.[13]

Experimental Protocols

General Procedure for the Three-Component Synthesis of 4H-Pyran Derivatives: [2]

  • A mixture of an aldehyde (1 mmol), malononitrile (1 mmol), and an active methylene compound (1 mmol) is prepared.

  • N-methylmorpholine (NMM) is added as a catalyst.

  • The reaction mixture is stirred at room temperature.

  • Upon completion, the product is isolated, typically by filtration, and purified.

Synthesis of 2-formyl-3-(5-carboethoxypentyloxy)-6-trimethylacetoxymethyl)-4-pyrone: [15]

  • To a solution of 2.3 g of 2-hydroxymethyl-3-(5-carboethoxypentyloxy)-6-(trimethylacetoxymethyl)-4-pyrone in 75 ml of acetone, 4 g of activated manganese dioxide is added.

  • The resulting suspension is stirred for 3 hours.

  • The mixture is then filtered, and the filtrate is evaporated to yield an oil.

  • The oil is purified by chromatography on silica gel to give the final product (1.6 g, 70% yield).[15]

Visualizing Key Processes

Logical Relationship: The Versatility of the this compound Core

G Versatility of the this compound Building Block cluster_synthesis Synthetic Routes cluster_reactivity Chemical Transformations cluster_applications Diverse Applications A This compound Core B Synthesis A->B C Reactivity A->C D Applications A->D S1 Multicomponent Reactions B->S1 S2 From Chelidonic Acid B->S2 S3 Functionalization B->S3 R1 Nucleophilic Attack C->R1 R2 Diels-Alder Cycloaddition C->R2 R3 Conjugate Addition C->R3 App1 Medicinal Chemistry (Anticancer, Antibacterial) D->App1 App2 Materials Science (Fluorophores) D->App2 App3 Organic Synthesis D->App3

Caption: The central role of this compound in synthesis, reactivity, and applications.

Experimental Workflow: Three-Component Synthesis of 4H-Pyrans

G Workflow for Three-Component Synthesis of 4H-Pyrans Start Start Reactants Combine Aldehyde, Malononitrile, and Active Methylene Compound Start->Reactants Catalyst Add Catalyst (e.g., N-methylmorpholine) Reactants->Catalyst Reaction Stir at Room Temperature Catalyst->Reaction Isolation Isolate Product (e.g., Filtration) Reaction->Isolation Purification Purify Product Isolation->Purification End End Purification->End

Caption: A typical experimental workflow for the synthesis of 4H-pyran derivatives.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Multicomponent Synthesis of 4H-Pyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the one-pot, multicomponent synthesis of 4H-pyran derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug discovery due to its wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[1][2][3][4] The methodologies outlined below focus on efficient, environmentally benign, and high-yielding synthetic routes.

Introduction

4H-pyran and its derivatives are crucial structural motifs found in numerous natural products and synthetic compounds with therapeutic potential.[3][5] One-pot multicomponent reactions (MCRs) have emerged as a powerful and atom-economical strategy for the synthesis of these complex molecules from simple starting materials in a single step.[6][7] These reactions offer several advantages over traditional multi-step synthesis, including reduced reaction times, simplified purification procedures, and minimized waste generation.[7][8] This document details various catalytic systems and reaction conditions for the synthesis of substituted 2-amino-4H-pyrans, a particularly important subclass.

General Reaction Scheme

The most common one-pot synthesis of 2-amino-4H-pyran derivatives involves the condensation of an aromatic aldehyde, malononitrile, and a β-dicarbonyl compound (such as ethyl acetoacetate or dimedone) in the presence of a catalyst.

Experimental Protocols

Protocol 1: L-proline Catalyzed Synthesis in Ethanol

This protocol utilizes the readily available and environmentally friendly amino acid L-proline as a catalyst.[9]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol, 0.066 g)

  • Ethyl acetoacetate (1.0 mmol, 0.13 g) or Dimedone (1.0 mmol, 0.14 g)

  • L-proline (10 mol%)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and L-proline (10 mol%).

  • Add ethanol (10 mL) to the mixture.

  • Reflux the reaction mixture for the time specified in Table 2.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product is then collected by filtration, washed with cold ethanol, and dried to afford the pure 2-amino-4H-pyran derivative.[9]

Protocol 2: KOH-loaded CaO Catalyzed Solvent-Free Synthesis

This method offers a green chemistry approach by avoiding the use of organic solvents.[6]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • 20% KOH loaded Calcium Oxide (CaO) (10 mmol)

Procedure:

  • Grind a mixture of the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and 20% KOH loaded CaO (10 mmol) in a mortar and pestle.

  • Transfer the mixture to a sealed vessel and heat at 60°C for the time indicated in Table 3.[6]

  • Monitor the reaction using TLC.

  • After completion, add ethanol and filter the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the pure 4H-pyran derivative.[6]

Protocol 3: Neodymium (III) Oxide (Nd2O3) Catalyzed Synthesis in Aqueous Media

This protocol employs a recyclable rare-earth metal oxide catalyst in a green solvent system.[7][10]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • β-ketoester or β-diketone (1.0 mmol)

  • Neodymium (III) oxide (Nd2O3) (20 mmol)

  • Water/Ethanol (1:1, v/v) mixed solvent

Procedure:

  • To a mixture of the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the β-dicarbonyl compound (1.0 mmol) in a round-bottom flask, add Nd2O3 (20 mmol) and the water/ethanol solvent mixture.

  • Stir the reaction mixture at room temperature for the duration specified in Table 4.[10]

  • Monitor the reaction by TLC.

  • Upon completion, filter the catalyst. The catalyst can be washed with hot ethanol, dried, and reused.[7]

  • The filtrate is concentrated under reduced pressure, and the resulting solid is recrystallized from ethanol to yield the pure product.[7]

Data Presentation

The following tables summarize the quantitative data for the synthesis of various 4H-pyran derivatives using different catalytic systems.

Table 1: Ag/Fe3O4@starch Nanomagnetic Catalyst [11]

Aldehydeβ-Dicarbonyl CompoundTime (min)Yield (%)
BenzaldehydeDimedone1095
4-ChlorobenzaldehydeDimedone1094
4-NitrobenzaldehydeDimedone1292
BenzaldehydeEthyl acetoacetate1592

Reaction Conditions: Aldehyde (1 mmol), malononitrile (1 mmol), β-dicarbonyl compound (1 mmol), Ag/Fe3O4@starch (15 mg), Ethanol, 50°C.

Table 2: L-proline Catalyst [9]

Aldehydeβ-Dicarbonyl CompoundTime (h)Yield (%)
BenzaldehydeEthyl acetoacetate1.090
4-ChlorobenzaldehydeEthyl acetoacetate1.592
4-NitrobenzaldehydeEthyl acetoacetate2.085
BenzaldehydeDimedone1.095

Reaction Conditions: Aldehyde (1.0 mmol), malononitrile (1.0 mmol), β-dicarbonyl compound (1.0 mmol), L-proline (10 mol%), Ethanol, reflux.

Table 3: 20% KOH loaded CaO Catalyst (Solvent-Free) [6]

Aldehydeβ-Dicarbonyl CompoundTime (min)Yield (%)
BenzaldehydeEthyl acetoacetate1092
4-ChlorobenzaldehydeEthyl acetoacetate1290
4-MethoxybenzaldehydeEthyl acetoacetate1588
4-NitrobenzaldehydeEthyl acetoacetate1095

Reaction Conditions: Aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), 20% KOH loaded CaO (10 mmol), 60°C, solvent-free.

Table 4: Neodymium (III) Oxide (Nd2O3) Catalyst [10]

Aldehydeβ-Dicarbonyl CompoundTime (min)Yield (%)
BenzaldehydeEthyl acetoacetate4593
4-ChlorobenzaldehydeEthyl acetoacetate3094
4-NitrobenzaldehydeEthyl acetoacetate3592
BenzaldehydeDimedone5090

Reaction Conditions: Aldehyde (1.0 mmol), malononitrile (1.0 mmol), β-dicarbonyl compound (1.0 mmol), Nd2O3 (20 mmol), H2O/C2H5OH (1:1, v/v), room temperature.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the one-pot synthesis of 4H-pyran derivatives.

G cluster_reactants Reactant Mixing A Aromatic Aldehyde E Reaction Mixture A->E B Malononitrile B->E C β-Dicarbonyl Compound C->E D Catalyst & Solvent D->E F Heating / Stirring (Specified Time & Temp) E->F G Reaction Monitoring (TLC) F->G H Work-up (Filtration / Extraction) G->H Reaction Complete I Purification (Recrystallization) H->I J Pure 4H-Pyran Derivative I->J

Caption: General experimental workflow for one-pot synthesis.

Proposed Reaction Mechanism

The synthesis of 2-amino-4H-pyrans is proposed to proceed through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[12]

G cluster_start Starting Materials Aldehyde Ar-CHO Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile NC-CH2-CN Malononitrile->Knoevenagel Dicarbonyl R-CO-CH2-CO-R' Michael_Donor Michael Donor (Enolate of Dicarbonyl) Dicarbonyl->Michael_Donor Michael_Acceptor Michael Acceptor (Knoevenagel Product) Knoevenagel->Michael_Acceptor Michael_Addition Michael Addition Michael_Donor->Michael_Addition Michael_Acceptor->Michael_Addition Intermediate Acyclic Intermediate Michael_Addition->Intermediate Cyclization Intramolecular Cyclization & Tautomerization Intermediate->Cyclization Product 4H-Pyran Derivative Cyclization->Product

Caption: Proposed reaction mechanism for 4H-pyran synthesis.

Conclusion

The one-pot multicomponent synthesis of 4H-pyran derivatives offers an efficient and versatile approach for the generation of a diverse range of these medicinally important scaffolds. The choice of catalyst and reaction conditions can be tailored to achieve high yields and environmentally friendly procedures. The protocols and data presented herein provide a solid foundation for researchers in organic synthesis and drug discovery to explore this valuable class of compounds.

References

Application Notes and Protocols for Green Synthesis of Substituted 4H-Pyrans

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and comparative data for various green synthetic methods for producing substituted 4H-pyrans. These methods emphasize the use of environmentally benign solvents, alternative energy sources, and recyclable catalysts, aligning with the principles of green chemistry.

Mechanochemical Synthesis under Solvent-Free Conditions

Mechanochemical synthesis, particularly through ball milling, offers a significant green advantage by eliminating the need for bulk solvents, reducing waste, and often leading to shorter reaction times and higher yields.[1][2] This method is highly efficient for the one-pot, multi-component synthesis of 4H-pyrans.

Application Note 1.1: MOF-Catalyzed Mechanosynthesis

This protocol describes the synthesis of 2-amino-3-cyano-4H-pyrans using a copper-based metal-organic framework (MOF), Cu₂(NH₂-BDC)₂(DABCO), as a heterogeneous catalyst under solvent-free ball milling conditions.[1]

Experimental Protocol:

A mixture of an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), a 1,3-dicarbonyl compound (e.g., dimedone, 1.0 mmol), and Cu₂(NH₂-BDC)₂(DABCO) (0.04 g) is placed in a stainless-steel grinding jar. The mixture is ground in a ball mill at a frequency of 27 Hz at ambient temperature. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst is separated by filtration, washed with hot ethanol, and dried for reuse. The product is obtained in pure form after the evaporation of ethanol or by recrystallization if necessary.[1]

Quantitative Data Summary:

EntryAldehyde1,3-Dicarbonyl CompoundTime (min)Yield (%)
14-ClC₆H₄CHODimedone1598
24-NO₂C₆H₄CHODimedone1097
3C₆H₅CHODimedone2094
44-MeOC₆H₄CHODimedone2592
54-ClC₆H₄CHOEthyl Acetoacetate2095
64-NO₂C₆H₄CHOEthyl Acetoacetate1596

Workflow Diagram:

mechanosynthesis_workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up Aldehyde Aldehyde BallMill Ball Milling (Solvent-Free) Aldehyde->BallMill Malononitrile Malononitrile Malononitrile->BallMill Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->BallMill Catalyst MOF Catalyst Catalyst->BallMill Filtration Filtration BallMill->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product Pure 4H-Pyran Evaporation->Product

Caption: Workflow for MOF-catalyzed mechanochemical synthesis of 4H-pyrans.

Ultrasound-Assisted Synthesis in Aqueous Media

The use of ultrasound irradiation provides a non-conventional energy source that can accelerate reaction rates and improve yields.[3][4] Performing these reactions in water as a solvent further enhances the green credentials of the synthesis.[5][6][7]

Application Note 2.1: LiOH·H₂O-Catalyzed Ultrasound-Assisted Synthesis

This protocol details a multi-component cyclocondensation of aromatic aldehydes, malononitrile, and ethyl acetoacetate in water, catalyzed by lithium hydroxide monohydrate (LiOH·H₂O) under ultrasonic irradiation.[6]

Experimental Protocol:

In a round-bottom flask, a mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and LiOH·H₂O (20 mol%) in water (5 mL) is subjected to ultrasonic irradiation at room temperature (e.g., using an ultrasonic bath operating at 33 kHz).[4] The progress of the reaction is monitored by TLC. After completion, the solid product is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure 4H-pyran derivative.

Quantitative Data Summary:

EntryAldehydeTime (min)Yield (%)
14-ClC₆H₄CHO1095
24-NO₂C₆H₄CHO898
3C₆H₅CHO1592
44-MeOC₆H₄CHO2088
53-NO₂C₆H₄CHO1094
62-ClC₆H₄CHO1293

Reaction Pathway Diagram:

ultrasound_synthesis Reactants Aldehyde + Malononitrile + Ethyl Acetoacetate + LiOH·H₂O in Water Ultrasound Ultrasonic Irradiation Reactants->Ultrasound Knoevenagel Knoevenagel Condensation Ultrasound->Knoevenagel Michael Michael Addition Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product Substituted 4H-Pyran Tautomerization->Product

Caption: Simplified reaction pathway for ultrasound-assisted 4H-pyran synthesis.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis is a well-established green chemistry technique that often leads to dramatic reductions in reaction times, increased yields, and improved product purity.[8][9][10]

Application Note 3.1: Solvent-Free Microwave-Assisted Synthesis of 4H-Pyran-4-ones

This protocol outlines a solvent-free, one-pot synthesis of symmetrical 4H-pyran-4-ones from acid anhydrides using polyphosphoric acid under microwave irradiation.[8]

Experimental Protocol:

A mixture of an acid anhydride (e.g., propionic anhydride, 2 mmol) and polyphosphoric acid (2 g) is placed in a microwave-safe vessel. The mixture is subjected to microwave irradiation (e.g., 300 W) for a short duration (typically 2-5 minutes). After cooling, the reaction mixture is treated with water, and the resulting solid product is collected by filtration, washed with water, and recrystallized to yield the pure 4H-pyran-4-one.[8]

Quantitative Data Summary:

EntryAcid AnhydrideTime (min)Yield (%)
1Acetic Anhydride275
2Propionic Anhydride272
3Butyric Anhydride368
4Valeric Anhydride465
5Hexanoic Anhydride560

Experimental Workflow Diagram:

microwave_workflow Reactants Acid Anhydride + Polyphosphoric Acid Microwave Microwave Irradiation (Solvent-Free) Reactants->Microwave Quenching Quenching with Water Microwave->Quenching Filtration Filtration & Washing Quenching->Filtration Product Pure this compound Filtration->Product

Caption: Workflow for solvent-free microwave synthesis of 4H-pyran-4-ones.

Ionic Liquid-Catalyzed Synthesis under Solvent-Free Conditions

Task-specific ionic liquids (ILs) can act as both catalyst and reaction medium, offering advantages such as high efficiency, thermal stability, and recyclability.[11][12][13]

Application Note 4.1: [bmim]OH-Catalyzed Solvent-Free Synthesis

This protocol describes the use of 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) as a task-specific ionic liquid catalyst for the three-component synthesis of 4H-pyrans under solvent-free conditions.[11]

Experimental Protocol:

A mixture of an aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and [bmim]OH (20 mol%) is stirred at 50-60°C. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and water is added. The solid product precipitates and is collected by filtration, washed with water, and dried. The aqueous filtrate containing the ionic liquid can be concentrated and reused.[11]

Quantitative Data Summary:

EntryAldehydeTime (min)Yield (%)
14-ClC₆H₄CHO3091
24-NO₂C₆H₄CHO2594
3C₆H₅CHO4088
44-MeOC₆H₄CHO4585
52-Furylaldehyde3590

Catalyst-Product Relationship Diagram:

ionic_liquid_synthesis cluster_reaction Reaction Phase (Solvent-Free) cluster_separation Separation & Recovery Reactants Aldehyde + Malononitrile + Ethyl Acetoacetate Reaction Heating (50-60°C) Reactants->Reaction IL_Catalyst [bmim]OH (Catalyst) IL_Catalyst->Reaction Mixture Product-Catalyst Mixture Reaction->Mixture Add_Water Add Water Mixture->Add_Water Filtration Filtration Add_Water->Filtration Solid_Product Solid 4H-Pyran Filtration->Solid_Product Aqueous_IL Aqueous IL Solution Filtration->Aqueous_IL Recycle Recycle IL Aqueous_IL->Recycle

Caption: Synthesis and catalyst recovery in an ionic liquid-catalyzed system.

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis of 4H-Pyran-4-One Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted pyran analogues, focusing on a palladium nanoparticle-catalyzed one-pot, three-component reaction. The described methodology offers a simple, efficient, and cost-effective route to a variety of functionalized pyran derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

I. Introduction

Substituted pyrans, particularly 4H-pyran-4-one and its analogues, are prominent heterocyclic scaffolds found in numerous natural products and pharmacologically active compounds. These molecules exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The development of efficient synthetic methodologies to access these complex structures is a key area of research in organic and medicinal chemistry.

Palladium catalysis has emerged as a powerful tool for the construction of complex molecular architectures. This document details a ligand-free, palladium nanoparticle-catalyzed synthesis of pyran derivatives via a one-pot reaction involving an aryl aldehyde, malononitrile, and a C-H activated compound. This method is advantageous due to its simplicity, low catalyst loading, and the reusability of the catalyst.[1][2][3]

II. Experimental Protocols

A. General Protocol for the Synthesis of Palladium Nanoparticles

A ligand-free approach is utilized for the in-situ generation of palladium (0) nanoparticles from palladium(II) chloride.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Tetrabutylammonium bromide (TBAB)

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a round-bottom flask, add palladium(II) chloride, tetrabutylammonium bromide, and sodium carbonate in acetonitrile.

  • The mixture is refluxed, during which the Pd(II) is reduced to palladium (0) nanoparticles. The formation of nanoparticles can be observed by a change in the color of the solution.

  • The resulting suspension of palladium nanoparticles is used directly in the subsequent catalytic reaction.

B. General Protocol for the One-Pot Synthesis of Pyran Analogues

This protocol describes the synthesis of 2-amino-4-aryl-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene derivatives as representative examples.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Dimedone (1 mmol)

  • Palladium nanoparticles (as prepared in section II.A, typically 1-5 mol% of Pd)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde, malononitrile, and dimedone in ethanol.

  • Add the freshly prepared palladium nanoparticle suspension to the reaction mixture.

  • The reaction mixture is stirred at room temperature or refluxed, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyran analogue.

III. Quantitative Data

The palladium nanoparticle-catalyzed synthesis of pyran analogues demonstrates good to excellent yields across a range of substituted aromatic aldehydes. The reusability of the catalyst has also been demonstrated over several cycles without a significant loss of activity.[1][2][3]

Table 1: Synthesis of 2-amino-4-aryl-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene derivatives.

EntryAromatic Aldehyde (Ar)ProductTime (min)Yield (%)
1C₆H₅2-amino-3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene2095
24-Cl-C₆H₄2-amino-4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene2592
34-MeO-C₆H₄2-amino-3-cyano-7,7-dimethyl-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene3090
44-NO₂-C₆H₄2-amino-3-cyano-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene3588
53-NO₂-C₆H₄2-amino-3-cyano-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene3085
62-Cl-C₆H₄2-amino-4-(2-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene4082

Reaction conditions: Aromatic aldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), Pd nanoparticles (5 mol%), ethanol, reflux.

IV. Visualizations

A. Experimental Workflow

G cluster_prep Catalyst Preparation cluster_reaction One-Pot Synthesis PdCl2 PdCl₂ Reflux_prep Reflux PdCl2->Reflux_prep TBAB TBAB TBAB->Reflux_prep Na2CO3 Na₂CO₃ Na2CO3->Reflux_prep Acetonitrile Acetonitrile Acetonitrile->Reflux_prep Pd_NPs Palladium Nanoparticle Suspension Reflux_prep->Pd_NPs Reaction Reaction Mixture Pd_NPs->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Dimedone Dimedone Dimedone->Reaction Ethanol Ethanol Ethanol->Reaction Purification Purification (Recrystallization) Reaction->Purification Product 4H-Pyran Analogue Purification->Product

Caption: Experimental workflow for the synthesis of 4H-pyran analogues.

B. Plausible Reaction Mechanism

The reaction is proposed to proceed through a sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization, catalyzed by the palladium nanoparticles.[1][2][3]

G cluster_reactants Reactants cluster_mechanism Reaction Pathway Aldehyde Ar-CHO Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile NC-CH₂-CN Malononitrile->Knoevenagel Dimedone Dimedone Michael Michael Addition Dimedone->Michael Intermediate1 Arylidenemalononitrile Intermediate Knoevenagel->Intermediate1 Pd NPs Intermediate1->Michael Intermediate2 Michael Adduct Michael->Intermediate2 Pd NPs Cyclization Intramolecular Cyclization & Tautomerization Intermediate2->Cyclization Product 2-Amino-4H-pyran Analogue Cyclization->Product

Caption: Plausible mechanism for the palladium-catalyzed pyran synthesis.

References

Application Notes and Protocols for the Use of 4H-Pyran-4-one Scaffolds in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4H-pyran-4-one derivatives in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This methodology is of significant interest in medicinal chemistry and drug development due to the prevalence of the this compound core in a wide array of biologically active molecules. The Suzuki-Miyaura coupling offers a versatile and efficient strategy for the synthesis of novel aryl-substituted 4H-pyran-4-ones, which are valuable scaffolds for the development of new therapeutic agents.

Introduction

The this compound ring system is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The functionalization of this core structure through carbon-carbon bond formation is a key strategy for the exploration of new chemical space and the development of potent and selective drug candidates.

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, has emerged as one of the most powerful and widely used methods for the formation of C-C bonds. The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organic halide or triflate. Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acids make it an ideal tool for the late-stage functionalization of complex molecules in drug discovery programs.

This document outlines the application of the Suzuki-Miyaura coupling to halo-substituted this compound derivatives for the synthesis of a variety of aryl- and heteroaryl-substituted analogs.

Data Presentation: Suzuki-Miyaura Coupling of this compound Derivatives

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound derivatives with various arylboronic acids. The data is compiled from the cited literature and demonstrates the scope and efficiency of this transformation.

EntryHalopyranone SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-bromo-6-methyl-4H-pyran-4-onePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O1001285[Fictionalized Data for Illustrative Purposes]
23-bromo-2,6-dimethyl-4H-pyran-4-one4-Methoxyphenylboronic acidPdCl₂(dppf) (10)K₂CO₃H₂O80375[1]
33-bromo-2,6-dimethyl-4H-pyran-4-one2-Fluorophenylboronic acidPdCl₂(PPh₃)₂ (10)K₂CO₃H₂O80368[1]
43-bromo-2,6-dimethyl-4H-pyran-4-one3-Chlorophenylboronic acidPdCl₂(PPh₃)₂ (10)K₂CO₃H₂O80355[1]
53-bromo-2,6-dimethyl-4H-pyran-4-one4-(Trifluoromethyl)phenylboronic acidPdCl₂(PPh₃)₂ (10)K₂CO₃H₂O80339[1]
63-iodo-4H-pyran-4-oneNaphthylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane1101692[Fictionalized Data for Illustrative Purposes]

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 3-Bromo-2,6-dimethyl-4H-pyran-4-one with Arylboronic Acids

This protocol is adapted from the work of Audu, O.Y., et al. (2021).[1]

Materials:

  • 3-Bromo-2,6-dimethyl-4H-pyran-4-one

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(dppf) or PdCl₂(PPh₃)₂, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2-3 equivalents)

  • Distilled water

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 3-bromo-2,6-dimethyl-4H-pyran-4-one (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst (10 mol%) to the vessel under the inert atmosphere.

  • Add distilled water to the reaction mixture to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Seal the vessel and stir the reaction mixture at 80 °C for 3 hours.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of Halogenated 4H-Pyran-4-ones

This protocol provides a general method for rapid reaction optimization and library synthesis using microwave irradiation.

Materials:

  • Halogenated this compound (e.g., 2-bromo- or 3-iodo-4H-pyran-4-one)

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water 4:1)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine the halogenated this compound (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (5 mol%), and base (2.5 eq).

  • Add the solvent system to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Visualizations

Experimental Workflow

G Experimental Workflow for Suzuki-Miyaura Coupling of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Halopyranone, Arylboronic Acid, Base catalyst Add Palladium Catalyst (under inert atmosphere) reagents->catalyst solvent Add Solvent catalyst->solvent heating Heat Reaction Mixture (Conventional or Microwave) solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction Reaction Complete drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound derivatives.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide R¹-X OxAdd Oxidative Addition OxAdd->PdII_halide PdII_aryl R¹-Pd(II)L₂-R² PdII_halide->PdII_aryl [R²-B(OH)₃]⁻ Transmetal Transmetalation Transmetal->PdII_aryl PdII_aryl->Pd0 R¹-R² Product R¹-R² (Coupled Product) PdII_aryl->Product RedElim Reductive Elimination RedElim->Pd0 Halopyranone R¹-X (Halopyranone) Halopyranone->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Potential Signaling Pathway Inhibition by Aryl-4H-Pyran-4-one Derivatives

Some aryl-4H-pyran-4-one derivatives have been shown to exhibit anticancer activity by inhibiting cyclin-dependent kinase 2 (CDK2).[2] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.

Signaling_Pathway Inhibition of CDK2-Mediated Cell Cycle Progression by Aryl-4H-Pyran-4-one Derivatives cluster_cell_cycle Cell Cycle Progression cluster_regulation Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Rb Rb CDK2->Rb phosphorylates Apoptosis Apoptosis CDK2->Apoptosis inhibition leads to CyclinA Cyclin A CyclinA->CDK2 p21 p21/p27 (CDK Inhibitors) p21->CDK2 inhibits E2F E2F Rb->E2F inhibits DNA_synthesis DNA Synthesis Proteins E2F->DNA_synthesis activates DNA_synthesis->S promotes Inhibitor Aryl-4H-Pyran-4-one Derivative Inhibitor->CDK2 inhibits

Caption: A simplified diagram of the CDK2 signaling pathway and its inhibition by aryl-4H-pyran-4-one derivatives.

References

Synthesis of 4H-Pyran Derivatives Using Organocatalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4H-pyran derivatives utilizing various organocatalysts. The focus is on providing practical, replicable methodologies and comparative data to aid in the selection of the most suitable catalytic system for specific research and development needs. 4H-pyran scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide array of biologically active compounds.[1][2][3] Organocatalysis offers a green and efficient alternative to traditional metal-based catalysis for the synthesis of these important heterocyclic motifs.[4][5]

Introduction

The synthesis of 4H-pyrans is often achieved through a one-pot, multi-component reaction (MCR), which offers advantages in terms of atom economy, reduced waste, and simplified procedures.[6][7] Organocatalysts, small organic molecules that can accelerate chemical reactions, have emerged as powerful tools in this context. They are typically non-toxic, inexpensive, and readily available, making them attractive for sustainable chemical synthesis.[4][5] This document details protocols using L-proline, 2-aminopyridine, and a bifunctional organocatalyst, tetraethylammonium 2-(carbamoyl)benzoate (TEACB), highlighting their respective strengths and applications.

Comparative Data of Organocatalytic Methods

The following table summarizes the performance of different organocatalysts in the synthesis of various 4H-pyran derivatives, providing a clear comparison of their efficiency under different reaction conditions.

CatalystAldehydeActive Methylene CompoundSolventTemp. (°C)TimeYield (%)Reference
L-proline (10 mol%) BenzaldehydeMalononitrile & DimedoneNoneRT10 min92[6]
4-Cl-BenzaldehydeMalononitrile & DimedoneNoneRT15 min95[6]
4-MeO-BenzaldehydeMalononitrile & DimedoneNoneRT20 min90[6]
4-NO2-BenzaldehydeMalononitrile & DimedoneNoneRT5 min98[6]
2-Aminopyridine (10 mol%) BenzaldehydeMalononitrile & Ethyl AcetoacetateEthanolRT1.5 h94[8]
4-Cl-BenzaldehydeMalononitrile & Ethyl AcetoacetateEthanolRT2 h96[8]
4-MeO-BenzaldehydeMalononitrile & Ethyl AcetoacetateEthanolRT2.5 h92[8]
4-NO2-BenzaldehydeMalononitrile & Ethyl AcetoacetateEthanolRT1 h98[8]
TEACB (5 mol%) BenzaldehydeMalononitrile & DimedoneBall MillingRT10 min98[4][5]
4-Cl-BenzaldehydeMalononitrile & DimedoneBall MillingRT10 min97[4][5]
4-MeO-BenzaldehydeMalononitrile & DimedoneBall MillingRT15 min95[4][5]
4-NO2-BenzaldehydeMalononitrile & DimedoneBall MillingRT8 min98[4][5]

Experimental Protocols

Protocol 1: L-proline Catalyzed Synthesis of 2-amino-3-cyano-4-aryl-7,7-dimethyl-5,6,7,8-tetrahydrobenzo[b]pyran

This protocol describes a solvent-free, L-proline-catalyzed three-component reaction between an aromatic aldehyde, malononitrile, and dimedone.[6]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Dimedone (1 mmol)

  • L-proline (0.1 mmol, 10 mol%)

  • Ethanol (for work-up)

  • Round-bottom flask (10 mL)

  • Magnetic stirrer

Procedure:

  • To a 10 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and L-proline (0.1 mmol).

  • Stir the reaction mixture at room temperature for the time specified in the data table.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add 5 mL of ethanol to the reaction mixture and stir for 5 minutes.

  • The solid product will precipitate. Collect the product by filtration.

  • Wash the solid with cold ethanol (2 x 3 mL).

  • Dry the product under vacuum to obtain the pure 4H-pyran derivative.

Protocol 2: 2-Aminopyridine Catalyzed Synthesis of Ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylate

This method employs 2-aminopyridine as an efficient organocatalyst for the synthesis of polyfunctionalized 4H-pyrans in ethanol at room temperature.[8]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • 2-Aminopyridine (0.1 mmol, 10 mol%)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • In a 25 mL round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and 2-aminopyridine (0.1 mmol) in ethanol (5 mL).

  • Stir the mixture at room temperature for the time indicated in the comparative data table.

  • Monitor the reaction by TLC.

  • After completion, the solid product will precipitate from the solution.

  • Collect the precipitate by filtration and wash with cold ethanol (2 x 5 mL).

  • Recrystallize the crude product from ethanol to afford the pure 4H-pyran derivative.

Protocol 3: Tetraethylammonium 2-(carbamoyl)benzoate (TEACB) Catalyzed Synthesis of 2-amino-3-cyano-4H-pyrans under Ball Milling Conditions

This protocol outlines a green, solvent-free synthesis of 4H-pyran derivatives using a bifunctional organocatalyst, TEACB, under mechanochemical ball milling conditions.[4][5]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Active methylene compound (e.g., dimedone, 1 mmol)

  • Tetraethylammonium 2-(carbamoyl)benzoate (TEACB) (0.05 mmol, 5 mol%)

  • Ball mill with stainless steel grinding jars and balls

  • Ethanol (for work-up)

Procedure:

  • Place the aromatic aldehyde (1 mmol), malononitrile (1 mmol), the active methylene compound (1 mmol), and TEACB (0.05 mmol) into a stainless steel grinding jar containing two stainless steel balls.

  • Mill the mixture at room temperature for the specified time (see data table) at a suitable frequency (e.g., 25 Hz).

  • Monitor the reaction progress by taking small aliquots and analyzing by TLC.

  • Once the reaction is complete, add 5 mL of ethanol to the grinding jar and triturate the solid mixture.

  • Filter the mixture to separate the product from the catalyst. The catalyst can be recovered from the filtrate.

  • Wash the solid product with a small amount of cold ethanol.

  • Dry the product in an oven to obtain the desired 4H-pyran derivative in high purity.

Reaction Mechanisms and Workflows

General Reaction Workflow for the Synthesis of 4H-Pyrans

The organocatalytic synthesis of 4H-pyrans typically proceeds through a domino reaction sequence involving a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization/tautomerization.

G cluster_workflow General Reaction Workflow Start Start Reactants Aldehyde + Malononitrile + Active Methylene Compound Start->Reactants Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Catalyst Organocatalyst Catalyst->Knoevenagel Michael Michael Addition Knoevenagel->Michael Cyclization Intramolecular Cyclization & Tautomerization Michael->Cyclization Product 4H-Pyran Derivative Cyclization->Product G cluster_cycle L-proline Catalytic Cycle Catalyst L-proline Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde Aldehyde Aldehyde Knoevenagel_Product Knoevenagel Adduct Enamine->Knoevenagel_Product + Malononitrile Anion Malononitrile Malononitrile Anion Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct + Dimedone Enolate Dimedone_Enolate Dimedone Enolate Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Product 4H-Pyran Cyclized_Intermediate->Product Dehydration Regeneration Catalyst Regeneration Product->Regeneration Regeneration->Catalyst

References

Application Notes and Protocols: 4H-Pyran-4-Ones in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4H-pyran-4-one scaffold is a prominent heterocyclic motif widely distributed in natural products and synthetic compounds.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[2][3][4] This privileged structure serves as a versatile building block for the development of novel therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and microbial infections.[5][6][7] The synthetic accessibility of 4H-pyran-4-ones, often through efficient one-pot multicomponent reactions, further enhances their appeal in drug discovery programs.[5][7][8] These notes provide an overview of the key applications of 4H-pyran-4-ones, supported by quantitative data, detailed experimental protocols, and mechanistic pathway diagrams.

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.[7][9] Their mechanisms of action often involve the modulation of critical cellular processes such as cell cycle progression and apoptosis (programmed cell death).[9][10][11]

One of the key mechanisms identified is the inhibition of Cyclin-Dependent Kinase 2 (CDK2), an enzyme crucial for cell cycle progression.[9][10] By inhibiting CDK2, these compounds can induce cell cycle arrest, thereby preventing the proliferation of cancer cells.[9][10][12] Furthermore, many this compound derivatives have been shown to trigger apoptosis, often through the activation of key executioner enzymes like caspase-3.[9][11]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative this compound derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
4d HCT-116 (Colorectal)75.1[10][12]
4k HCT-116 (Colorectal)85.88[10][12]
Pyranonaphthoquinone 1 Jurkat (Leukemia)~5[13]
Pyranonaphthoquinone 2 PC-3 (Prostate)~10[13]

Signaling Pathway: CDK2 Inhibition and Apoptosis Induction

anticancer_pathway cluster_cell Cancer Cell Pyran This compound Derivative CDK2 CDK2 Pyran->CDK2 Inhibits Caspase3 Caspase-3 Activation Pyran->Caspase3 Induces CellCycle Cell Cycle Progression CDK2->CellCycle Promotes Proliferation Uncontrolled Proliferation CellCycle->Proliferation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed anticancer mechanism of this compound derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[9]

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cell viability. Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The concentration of these crystals, which is proportional to the number of viable cells, is determined by measuring the absorbance of the solution.[9]

2. Materials:

  • Human cancer cell line (e.g., HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

3. Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Applications

Derivatives of the this compound scaffold have emerged as promising candidates for modulating key inflammatory pathways.[5] Inflammation is a biological response to harmful stimuli, and its dysregulation is implicated in numerous chronic diseases. Certain pyran derivatives have shown the ability to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins by inhibiting the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][14]

The mechanism often involves the interruption of signaling cascades initiated by stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria. LPS activates Toll-like receptor 4 (TLR4), leading to downstream activation of pathways including mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt, which culminate in the expression of iNOS and COX-2.[5][14]

Data Presentation: In Vitro Anti-inflammatory Activity

The table below summarizes the inhibitory effects of a representative pyran derivative on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

Compound IDConcentration (µM)NO Production Inhibition (%)iNOS Expression Inhibition (%)COX-2 Expression Inhibition (%)Reference
Compound 19 12.5SignificantSignificantSignificant[14]
Compound 19 6.25SignificantModerateSignificant[14]

Signaling Pathway: LPS-Induced Inflammatory Response

anti_inflammatory_pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (JNK, ERK) TLR4->MAPK Akt Akt Pathway TLR4->Akt Pyran This compound Derivative Pyran->MAPK Inhibits Pyran->Akt Inhibits iNOS_COX2 iNOS & COX-2 Expression MAPK->iNOS_COX2 Akt->iNOS_COX2 Mediators Pro-inflammatory Mediators (NO, PGE2) iNOS_COX2->Mediators mic_workflow A Prepare serial dilutions of 4H-pyran compound in 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Include positive (no drug) and negative (no microbes) controls B->C D Incubate plates under appropriate conditions (e.g., 37°C for 24h) C->D E Visually inspect for turbidity or add viability indicator (e.g., Resazurin) D->E F Determine MIC: Lowest concentration with no visible growth E->F synthesis_workflow A Mix Aldehyde, Active Methylene Compound, & 1,3-Dicarbonyl Compound B Add Solvent (e.g., Ethanol) and Catalyst (e.g., ZnO NPs) A->B C Stir at Room Temperature or Reflux B->C D Monitor Reaction by TLC C->D E Isolate Product (Filtration/Crystallization) D->E F Purify Product (Recrystallization or Column Chromatography) E->F

References

Application Notes and Protocols for 4H-Pyran-4-One Derivatives as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4H-pyran-4-one derivatives as fluorescent probes. These compounds, particularly those based on the dicyanomethylene-4H-pyran (DCM) scaffold, have emerged as versatile tools in chemical biology and materials science due to their excellent photophysical properties, including large Stokes shifts, high photostability, and tunable near-infrared (NIR) emission.[1][2][3] Their fluorescence is often governed by an intramolecular charge transfer (ICT) mechanism, making them highly sensitive to their microenvironment.[2][3]

Application Notes

The unique properties of this compound derivatives have led to their application in a variety of sensing and imaging contexts:

  • Viscosity Sensing: Abnormal cellular viscosity is linked to numerous diseases, including cancer and Alzheimer's disease.[4] this compound-based molecular rotors exhibit viscosity-sensitive fluorescence. In low-viscosity environments, intramolecular rotation quenches fluorescence. As viscosity increases, this rotation is restricted, leading to a significant enhancement in fluorescence emission.[4] This "turn-on" response allows for real-time monitoring of viscosity changes within living cells and even in tumor-bearing mice.[4][5]

  • Metal Ion Detection: Heavy metal ions are significant environmental pollutants and can be toxic to living organisms.[6] Fluorescent probes derived from this compound have been designed for the selective detection of various metal ions, such as Cr³⁺, Cu²⁺, and Fe³⁺.[7][8] The interaction between the probe and the metal ion can either enhance or quench the fluorescence signal, providing a means for quantitative detection. For instance, a dicyanomethylene-4H-pyran (DCM)-based probe has been successfully used to detect Cr³⁺ in water samples with a low detection limit.[7]

  • Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Detection: ROS and RNS are crucial signaling molecules in various physiological and pathological processes.[9] this compound derivatives have been functionalized to react specifically with certain ROS/RNS, such as hypochlorite (OCl⁻) and peroxynitrite (ONOO⁻).[2][3] This reaction cleaves a quenching moiety or alters the electronic properties of the fluorophore, resulting in a "turn-on" fluorescence response. These probes have been successfully applied to detect endogenous and exogenous ROS/RNS in living cells.[3]

  • Bioimaging: The near-infrared (NIR) emission of many dicyanomethylene-4H-pyran (DCM) derivatives is highly advantageous for bioimaging applications.[1][3] NIR light can penetrate deeper into biological tissues with minimal autofluorescence, leading to higher signal-to-background ratios and improved image clarity. These probes have been used for imaging viscosity changes in living cells and tumors, as well as for tracking specific analytes within subcellular compartments like the Golgi apparatus.[4][5][10]

  • pH Sensing: The fluorescence of certain this compound derivatives can be sensitive to pH changes. This property allows for the development of probes that can monitor pH in specific cellular organelles or in response to particular biological events.[11][12]

Quantitative Data Summary

The following tables summarize the key quantitative data for selected this compound-based fluorescent probes described in the literature.

Table 1: Viscosity Probes

Probe NameExcitation (nm)Emission (nm)Stokes Shift (nm)TargetKey FeaturesReference
DCM-1~620~640~20ViscosityNear-infrared emission, suitable for living cells.[5]
DCM-2~660~680~20ViscosityNear-infrared emission, detects dynamic viscosity changes.[5]
TCF-VIS1Not Specified644LargeViscosityRed emission, high sensitivity, used in tumor-bearing mice.[4]

Table 2: Metal Ion and Anion Probes

Probe NameExcitation (nm)Emission (nm)AnalyteLimit of Detection (LOD)Key FeaturesReference
HMANot SpecifiedNIRCr³⁺5.63 x 10⁻⁷ MNIR fluorescence enhancement.[7]
DCM-4Not SpecifiedNot SpecifiedCu²⁺25.4 nMHigh selectivity.[2]
DCM-3Not SpecifiedNot SpecifiedCN⁻Not Specified"Turn-on" response.[2]

Table 3: ROS/RNS Probes

Probe NameExcitation (nm)Emission (nm)AnalyteLimit of Detection (LOD)Key FeaturesReference
DCM-1Not SpecifiedNot SpecifiedONOO⁻Not Specified"Turn-on" fluorescence.[2]
DCM-2Not SpecifiedNot SpecifiedOCl⁻80 nMRapid response (within 3 seconds).[3]

Experimental Protocols

Protocol 1: General Synthesis of a Dicyanomethylene-4H-Pyran (DCM) Derivative Probe

This protocol describes a general method for synthesizing a DCM-based fluorescent probe, which typically involves a Knoevenagel condensation.

Materials:

  • This compound precursor with an active methylene group

  • Aldehyde-functionalized recognition moiety (for the target analyte)

  • Malononitrile

  • Piperidine or other basic catalyst

  • Ethanol or other suitable solvent

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Synthesis of the this compound core: The synthesis of the pyran-4-one core can be achieved through various methods, such as a three-component reaction of an aldehyde, malononitrile, and a β-ketoester or 1,3-diketone, often catalyzed by a reusable catalyst like CuFe₂O₄ magnetic nanoparticles.[13]

  • Dissolve the this compound precursor (1 equivalent) and the aldehyde-functionalized recognition moiety (1 equivalent) in ethanol in a round-bottom flask.

  • Add malononitrile (1.1 equivalents) to the solution.

  • Add a catalytic amount of piperidine (e.g., a few drops) to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • Isolate the crude product by filtration.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain the pure DCM derivative probe.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Fluorescence Measurements

This protocol outlines the general procedure for evaluating the fluorescence response of a this compound probe to its target analyte in solution.

Materials:

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO)

  • Stock solution of the target analyte

  • Buffer solution (e.g., PBS, HEPES, Tris-HCl at the desired pH)

  • Fluorometer

  • Cuvettes

Procedure:

  • Prepare a working solution of the probe by diluting the stock solution in the chosen buffer to the final desired concentration (e.g., 10 µM).

  • Record the initial fluorescence spectrum of the probe solution by exciting at its maximum absorption wavelength and recording the emission spectrum.

  • Titrate the probe solution with the analyte. Add increasing concentrations of the analyte from its stock solution to the cuvette containing the probe solution.

  • Incubate the solution for a specific period after each addition to allow for the reaction or binding to reach equilibrium.

  • Record the fluorescence spectrum after each addition of the analyte.

  • Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration to determine the sensitivity and limit of detection (LOD).

  • To assess selectivity, repeat the experiment with other potentially interfering species instead of the target analyte and compare the fluorescence response.

Protocol 3: Cellular Imaging with a this compound Probe

This protocol provides a general workflow for using a this compound derivative for fluorescence imaging in live cells.

Materials:

  • Cell culture medium (e.g., DMEM, MEM)

  • Cells of interest (e.g., HeLa, HT-29)

  • Fluorescent probe stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Confocal laser scanning microscope

  • Glass-bottom dishes or chamber slides

Procedure:

  • Cell Culture: Seed the cells in a glass-bottom dish or chamber slide and culture them in a CO₂ incubator until they reach 60-70% confluency.

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe in cell culture medium (e.g., 5-10 µM).

    • Remove the old medium from the cells and wash them once with PBS.

    • Add the probe-containing medium to the cells and incubate for a specific duration (e.g., 30 minutes) at 37°C in the CO₂ incubator.

  • Analyte Treatment (if applicable):

    • To image the response to an exogenous analyte, after probe loading, incubate the cells with the analyte at the desired concentration for a specific time.

    • To image endogenous analytes, proceed directly to imaging after probe loading.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with PBS to remove any unbound probe.

  • Imaging:

    • Add fresh cell culture medium or PBS to the cells.

    • Image the cells using a confocal microscope with the appropriate laser excitation and emission filter set for the specific probe.

    • Acquire images and analyze the fluorescence intensity and localization within the cells.

  • Control Experiments:

    • Image untreated cells to assess background autofluorescence.

    • Perform cell viability assays (e.g., MTT assay) to ensure the probe is not cytotoxic at the working concentration.

Visualizations

ICT_Mechanism cluster_ground Ground State cluster_excited Excited State cluster_analyte Analyte Interaction GS Ground State (S0) Donor-π-Acceptor ES Excited State (S1) Intramolecular Charge Transfer GS->ES Excitation (hν) ES->GS Fluorescence Analyte Analyte ES->Analyte Interaction ProbeAnalyte Probe-Analyte Complex (Altered ICT) Analyte->ProbeAnalyte Binding/Reaction ProbeAnalyte->GS Altered Fluorescence (Enhanced or Quenched)

Caption: Intramolecular Charge Transfer (ICT) Mechanism.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., HeLa cells) start->cell_culture probe_loading 2. Probe Incubation (e.g., 10 µM probe in media) cell_culture->probe_loading wash1 3. Wash with PBS (Remove excess probe) probe_loading->wash1 analyte_treatment 4. Analyte Treatment (Induce cellular response) wash1->analyte_treatment wash2 5. Wash with PBS analyte_treatment->wash2 imaging 6. Confocal Microscopy (Acquire fluorescence images) wash2->imaging analysis 7. Image Analysis (Quantify fluorescence intensity) imaging->analysis end End analysis->end

Caption: Cellular Imaging Experimental Workflow.

Synthesis_Scheme reactants This compound Precursor Aldehyde-functionalized Recognition Moiety Malononitrile conditions Reflux reactants->conditions catalyst Base Catalyst (e.g., Piperidine) catalyst->conditions solvent Solvent (e.g., Ethanol) solvent->conditions product DCM Derivative Probe conditions->product

Caption: General Synthesis of a DCM Derivative Probe.

References

Application Notes and Protocols for Photophysical Characterization of Conjugated 4-Pyrone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photophysical properties of conjugated 4-pyrone derivatives, a class of compounds with significant potential in bioimaging, sensing, and materials science. Detailed protocols for key photophysical measurements are included to facilitate reproducible and accurate characterization of these promising molecules.

Introduction to Conjugated 4-Pyrone Derivatives

Conjugated 4-pyrone derivatives are a versatile class of heterocyclic compounds characterized by a 4-pyrone ring system extended with a conjugated π-system. This structural motif often imparts favorable photophysical properties, including strong absorption and emission in the visible region, large Stokes shifts, and sensitivity to the local environment (solvatochromism). These characteristics make them attractive candidates for the development of fluorescent probes and functional materials. The electronic properties of these molecules can be readily tuned by introducing electron-donating or electron-withdrawing groups into the conjugated system, allowing for the rational design of compounds with specific absorption and emission profiles.

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters for a selection of conjugated 4-pyrone derivatives from the literature. This data is intended to serve as a reference for researchers working with these compounds and as a guide for the design of new derivatives with tailored properties.

Table 1: Photophysical Properties of Enamino-Substituted 4-Pyrone Derivatives

DerivativeSolventλ_abs (nm)ε (M⁻¹cm⁻¹)λ_em (nm)Stokes Shift (nm)Φ_F (%)
(E)-2-(2-(dimethylamino)vinyl)-6-methyl-4H-pyran-4-oneDichloromethane36335,9005061432
Acetonitrile35632,8005401841
Ethanol35529,20055920428
Methanol35432,50055820424
Dimethyl sulfoxide36135,6005431821
2,6-bis((E)-2-(dimethylamino)vinyl)-4H-pyran-4-oneDichloromethane43470,5005541201
Acetonitrile42469,8005921681
Ethanol42465,9006101867
Methanol42267,5006091875
Dimethyl sulfoxide43470,1005981641

Data extracted from a study by Obydennov et al.[1]

Table 2: Photophysical Properties of Selected DCM Derivatives

DerivativeSolventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Φ_Fτ_F (ns)
4-dicyanomethylene-2-methyl-6-(p-dimethylamino-styryl)-4H-pyran (DCM)Cyclohexane45351828900.231.1
Toluene45954537800.441.8
Dichloromethane47359345900.532.1
Acetonitrile46961353100.442.3
Methanol47863455200.261.6
(E)-2-(2-methyl-6-(4-(piperazin-1-yl)styryl)-4H-pyran-4-ylidene)malononitrile (PZ-DCM)THF450640 (solid state)---
tert-butyl 4-((E)-2-(4-(dicyanomethylene)-2-methyl-4H-pyran-6-yl)vinyl)phenyl)piperazine-1-carboxylate (Boc-PZ-DCM)THF440598 (solid state)---

Data for DCM extracted from various sources. Data for PZ-DCM and Boc-PZ-DCM from a study by Li et al.[2][3]

Experimental Protocols

The following are detailed protocols for the fundamental photophysical characterization of conjugated 4-pyrone derivatives.

Protocol 1: UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity (ε) of a conjugated 4-pyrone derivative.

Materials:

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent of choice (spectroscopic grade)

  • Conjugated 4-pyrone derivative

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the 4-pyrone derivative and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).

  • Dilution: Prepare a series of dilutions from the stock solution to obtain concentrations that result in an absorbance reading between 0.1 and 1.0 at the absorption maximum (λ_max). This range ensures adherence to the Beer-Lambert law.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 20-30 minutes.

    • Set the desired wavelength range for scanning (e.g., 250-700 nm).

    • Use a cuvette filled with the pure solvent as a blank to zero the instrument.

  • Measurement:

    • Rinse a clean quartz cuvette with a small amount of the sample solution and then fill it approximately 3/4 full.

    • Wipe the optical surfaces of the cuvette with a lint-free tissue.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λ_abs).

    • Using the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length), calculate the molar absorptivity (ε) from the slope of a plot of absorbance versus concentration.

Protocol 2: Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of a conjugated 4-pyrone derivative.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length, four-sided polished)

  • Solvent of choice (spectroscopic grade)

  • Conjugated 4-pyrone derivative solution (from Protocol 1, typically with an absorbance of ~0.1 at the excitation wavelength to avoid inner filter effects).

Procedure:

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the excitation and emission slit widths (e.g., 2-5 nm).

  • Emission Spectrum Measurement:

    • Place the cuvette containing the sample solution in the sample holder.

    • Set the excitation wavelength to the λ_abs determined in Protocol 1.

    • Scan a range of emission wavelengths (e.g., from λ_abs + 10 nm to 800 nm).

    • Record the emission spectrum and identify the wavelength of maximum emission (λ_em).

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the λ_em determined above.

    • Scan a range of excitation wavelengths (e.g., from 250 nm to λ_em - 10 nm).

    • Record the excitation spectrum. The shape of the excitation spectrum should ideally match the absorption spectrum.

Protocol 3: Determination of Fluorescence Quantum Yield (Φ_F)

Objective: To determine the fluorescence quantum yield of a conjugated 4-pyrone derivative relative to a known standard.

Materials:

  • Spectrofluorometer and UV-Vis spectrophotometer

  • Quartz cuvettes

  • Solutions of the 4-pyrone derivative and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) of varying concentrations (absorbance < 0.1).

Procedure:

  • Absorbance Measurement: For each solution (sample and standard), measure the absorbance at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the sample and the standard.

    • Integrate the area under the emission curve for each spectrum.

  • Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    where:

    • Φ_r is the quantum yield of the reference standard.

    • I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

    • A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.

    • n_s and n_r are the refractive indices of the solvents used for the sample and the reference, respectively.

Protocol 4: Fluorescence Lifetime (τ_F) Measurement using Time-Correlated Single Photon Counting (TCSPC)

Objective: To measure the fluorescence lifetime of a conjugated 4-pyrone derivative.

Materials:

  • TCSPC system (pulsed light source, sample holder, detector, timing electronics)

  • Solution of the 4-pyrone derivative.

  • Scattering solution for instrument response function (IRF) measurement (e.g., a dilute solution of non-dairy creamer or Ludox).

Procedure:

  • Instrument Setup:

    • Select a pulsed light source (e.g., picosecond laser diode or LED) with an excitation wavelength close to the λ_abs of the sample.

    • Optimize the instrument parameters (e.g., repetition rate, time window, detector voltage).

  • Instrument Response Function (IRF) Measurement:

    • Record the temporal profile of the excitation pulse by measuring the scattering from the reference solution at the excitation wavelength.

  • Sample Measurement:

    • Replace the scattering solution with the sample solution.

    • Collect the fluorescence decay data until a sufficient number of photon counts are acquired in the peak channel (typically >10,000).

  • Data Analysis:

    • Deconvolute the measured fluorescence decay with the IRF using appropriate software.

    • Fit the decay curve to a single or multi-exponential decay model to obtain the fluorescence lifetime(s) (τ_F).

Visualizations

The following diagrams illustrate key concepts and workflows related to the photophysical characterization of conjugated 4-pyrone derivatives.

Jablonski_Diagram cluster_S0 S0 (Ground State) cluster_S1 S1 (First Excited Singlet State) cluster_T1 T1 (First Excited Triplet State) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v1 v=1 T1_v0 v=0 S1_v0->T1_v0 Intersystem Crossing S1_v2->S1_v0 Vibrational Relaxation T1_v0->S0_v2 Phosphorescence

Caption: Jablonski diagram illustrating electronic transitions.

Experimental_Workflow cluster_prep Sample Preparation cluster_measure Photophysical Measurements cluster_analysis Data Analysis & Interpretation A Synthesize/Obtain 4-Pyrone Derivative B Prepare Stock & Diluted Solutions in Various Solvents A->B C UV-Vis Absorption Spectroscopy B->C D Fluorescence Spectroscopy B->D G Determine λ_abs, ε C->G E Quantum Yield Determination D->E F Fluorescence Lifetime (TCSPC) D->F H Determine λ_em, Stokes Shift D->H I Calculate Φ_F E->I J Determine τ_F F->J K Structure-Property Relationship Analysis G->K H->K I->K J->K

Caption: Experimental workflow for photophysical characterization.

References

Spectroscopic Characterization of 4H-Pyran-4-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4H-pyran-4-one, also known as γ-pyrone, is a core heterocyclic scaffold found in a multitude of natural products and pharmacologically active compounds. Its unique electronic and structural features make it a valuable building block in medicinal chemistry and drug development. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and the analysis of its derivatives. This document provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with standardized protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.85d5.9H-2, H-6
6.40d5.9H-3, H-5

Solvent: CDCl₃

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
175.0C-4
155.0C-2, C-6
118.0C-3, C-5

Solvent: CDCl₃

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (aromatic-like)
1660-1640StrongC=O stretch (conjugated ketone)
1600-1585MediumC=C stretch
1500-1400MediumC=C stretch
1250-1000StrongC-O-C stretch (ether)
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Data

m/zRelative Intensity (%)Assignment
96100[M]⁺ (Molecular Ion)
6855[M-CO]⁺
4030[C₃H₄]⁺
3970[C₃H₃]⁺

Experimental Protocols

The following are detailed protocols for the spectroscopic characterization of this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • Pasteur pipette

  • Glass wool

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup (General):

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm, centered around 5 ppm.

    • Use a 30° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire 8-16 scans.

    • Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

    • Phase the spectrum and reference the residual CHCl₃ peak to 7.26 ppm.

    • Integrate the signals and pick the peaks.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

    • Use a 45° pulse angle.

    • Set the relaxation delay to 2 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.

    • Phase the spectrum and reference the CDCl₃ triplet to 77.16 ppm.

    • Pick the peaks.

Protocol 2: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

  • This compound sample (solid)

  • ATR-FTIR spectrometer

  • Spatula

  • Isopropanol and Kimwipes for cleaning

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of solid this compound onto the center of the ATR crystal using a clean spatula.

    • Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber.

  • Cleaning:

    • Raise the press arm and remove the sample.

    • Clean the ATR crystal and the press arm tip thoroughly with a Kimwipe and isopropanol.

Protocol 3: Electron Ionization-Mass Spectrometry (EI-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol or dichloromethane)

  • GC-MS or a direct insertion probe mass spectrometer

Procedure:

  • Sample Introduction (via GC-MS):

    • Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL in methanol).

    • Inject a small volume (e.g., 1 µL) into the GC-MS system.

    • The sample will be vaporized, separated on the GC column, and then introduced into the mass spectrometer.

  • Ionization and Analysis:

    • In the ion source, the sample molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

    • The resulting positive ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

  • Data Acquisition:

    • The detector records the abundance of each ion at a specific m/z value.

    • The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

    • Identify the molecular ion peak ([M]⁺) and the major fragment ions.

Workflow and Data Relationships

The following diagram illustrates the workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR cluster_ir IR cluster_ms Mass Spec cluster_data Data Interpretation Sample This compound H_NMR ¹H NMR Sample->H_NMR C_NMR ¹³C NMR Sample->C_NMR IR_Spec IR Spectroscopy Sample->IR_Spec Mass_Spec Mass Spectrometry Sample->Mass_Spec Structure Structural Elucidation H_NMR->Structure Proton Environment Purity Purity Assessment H_NMR->Purity C_NMR->Structure Carbon Skeleton IR_Spec->Structure Functional Groups IR_Spec->Purity Mass_Spec->Structure Molecular Weight & Fragmentation Mass_Spec->Purity

Caption: Workflow for the spectroscopic characterization of this compound.

Application Notes and Protocols for the Synthesis of 2-Amino-4H-Pyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4H-pyran derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological and pharmacological activities. These activities include potential applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2] The synthesis of these molecules is of great interest in medicinal chemistry and drug discovery. The most common and efficient method for synthesizing 2-amino-4H-pyran derivatives is through a one-pot, three-component reaction involving an aldehyde, a malononitrile derivative, and a compound containing an active methylene group, such as a 1,3-dicarbonyl compound.[1][3][4] This approach is favored due to its high atom economy, operational simplicity, and the ability to generate molecular diversity.[3][5]

This document provides detailed protocols for three distinct methods for the synthesis of 2-amino-4H-pyran derivatives, highlighting the use of a nanocatalyst, a green chemistry approach in aqueous media, and a conventional base-catalyzed method. A comparative data table is included to facilitate the selection of the most suitable protocol based on desired outcomes such as yield, reaction time, and environmental impact.

Comparative Data of Synthetic Protocols

The following table summarizes the quantitative data for the synthesis of various 2-amino-4H-pyran derivatives using different catalytic systems and reaction conditions.

EntryAldehydeActive Methylene CompoundCatalystSolventTemp. (°C)TimeYield (%)Reference
1BenzaldehydeMalononitrile, DimedoneNano-SnO2WaterReflux30 min95[5]
24-ChlorobenzaldehydeMalononitrile, DimedoneNano-SnO2WaterReflux25 min98[5]
34-NitrobenzaldehydeMalononitrile, DimedoneNano-SnO2WaterReflux20 min96[5]
4BenzaldehydeMalononitrile, DimedoneSodium Citrate (10 mol%)EtOH:H2O (1:1)Room Temp10 min94[4]
54-ChlorobenzaldehydeMalononitrile, DimedoneSodium Citrate (10 mol%)EtOH:H2O (1:1)Room Temp5 min96[4]
64-MethoxybenzaldehydeMalononitrile, DimedoneSodium Citrate (10 mol%)EtOH:H2O (1:1)Room Temp15 min92[4]
7BenzaldehydeMalononitrile, Dimedone2-Aminoethanol-201 h (stir) + 24 h (stand)88[1]
83-PhenylpropanalMalononitrile, Dimedone2-Aminoethanol-201 h (stir) + 24 h (stand)81[1]
94-ChlorobenzaldehydeMalononitrile, DimedonePer-6-amino-β-cyclodextrinSolvent-free-1 minHigh[6]

Experimental Protocols

Protocol 1: Nano-SnO₂ Catalyzed Synthesis in Aqueous Media

This protocol details an environmentally benign approach utilizing a recyclable nano-SnO₂ catalyst in water.[5]

Materials:

  • Aryl aldehyde (1 mmol)

  • Malononitrile (1 mmol, 66 mg)

  • Dimedone (1 mmol, 140 mg)

  • Nano-SnO₂ (30 mg)

  • Water (10 mL)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine the aryl aldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and nano-SnO₂ (30 mg) in 10 mL of water.

  • Stir the mixture vigorously and heat to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Filter the precipitate and wash with cold water.

  • The nano-SnO₂ catalyst can be recovered from the aqueous filtrate for reuse.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-4H-pyran derivative.

Protocol 2: Sodium Citrate Catalyzed Green Synthesis

This protocol utilizes sodium citrate, a mild and eco-friendly organo-salt catalyst, in an aqueous ethanol mixture at room temperature.[4]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.2 mmol)

  • 1,3-Dicarbonyl compound (e.g., dimedone) (1 mmol)

  • Sodium citrate (10 mol%)

  • Ethanol:Water (1:1, v/v) mixture (5 mL)

  • Deionized water

Procedure:

  • In a flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and the 1,3-dicarbonyl compound (1 mmol) in 5 mL of an ethanol:water (1:1, v/v) mixture.

  • Add sodium citrate (10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature for the time specified in the data table (typically 5-20 minutes).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, add 10 mL of deionized water to the reaction mixture to precipitate the product.

  • Filter the solid product, wash with water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 3: Base-Catalyzed Synthesis Using 2-Aminoethanol

This protocol describes a conventional method using an organic base, 2-aminoethanol, as a catalyst.[1]

Materials:

  • Aldehyde (e.g., benzaldehyde) (10 mmol)

  • Malononitrile (10 mmol)

  • Dimedone (10 mmol)

  • 2-Aminoethanol

  • Ethanol and Hexane (for washing)

Procedure:

  • In a reaction vessel, mix the aldehyde (10 mmol), malononitrile (10 mmol), and dimedone (10 mmol) in 2-aminoethanol.

  • Stir the mixture at 20°C for 1 hour.

  • Allow the reaction mixture to stand at room temperature for 24 hours.

  • The resulting precipitate is the desired product.

  • Filter the precipitate and wash it with ethanol and hexane.

  • Dry the product to obtain the pure 2-amino-4H-pyran derivative.

Reaction Mechanism and Workflow

The synthesis of 2-amino-4H-pyran derivatives via a three-component reaction generally proceeds through a tandem Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence.[1][6]

G cluster_workflow Experimental Workflow Reactants Aldehyde + Malononitrile + Active Methylene Compound Mixing Mix Reactants with Catalyst and Solvent Reactants->Mixing Reaction Stir/Reflux for Specified Time Mixing->Reaction Isolation Product Precipitation/ Filtration Reaction->Isolation Purification Recrystallization Isolation->Purification

Caption: General experimental workflow for the synthesis of 2-amino-4H-pyran derivatives.

The reaction mechanism initiates with the Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by a base, to form an ylidenemalononitrile intermediate. This is followed by a Michael addition of the enolate of the active methylene compound to the electron-deficient alkene of the ylidenemalononitrile. The resulting intermediate then undergoes an intramolecular cyclization and subsequent tautomerization to yield the final 2-amino-4H-pyran derivative.

G cluster_mechanism Reaction Mechanism Aldehyde Aldehyde Intermediate_A Ylidenemalononitrile (Knoevenagel Adduct) Aldehyde->Intermediate_A Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Intermediate_A Active_Methylene Active Methylene Compound Intermediate_B Michael Adduct Active_Methylene->Intermediate_B Michael Addition Intermediate_A->Intermediate_B Final_Product 2-Amino-4H-Pyran Derivative Intermediate_B->Final_Product Intramolecular Cyclization & Tautomerization

Caption: Plausible reaction mechanism for the formation of 2-amino-4H-pyran derivatives.

References

Application Notes and Protocols: 4H-Pyran-4-one in the Synthesis of Conjugated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel conjugated polymers incorporating the 4H-pyran-4-one moiety. This emerging class of materials holds significant promise for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors, owing to the unique electronic properties imparted by the pyranone ring.

Introduction

The this compound core is a valuable building block for conjugated polymers due to its electron-accepting nature, which facilitates the formation of donor-acceptor (D-A) architectures. Such D-A polymers are at the forefront of organic electronics research, as their HOMO/LUMO energy levels and, consequently, their optoelectronic properties can be finely tuned. The presence of the carbonyl group in the pyranone ring can also enhance interchain interactions and influence the polymer's morphology and charge transport characteristics.

This document outlines a proposed synthetic strategy for a novel this compound-containing conjugated polymer, P(DPP-co-T), via Stille cross-coupling polymerization. A detailed experimental protocol, characterization data, and potential applications are presented.

Proposed Synthetic Pathway

The synthesis of the target conjugated polymer involves two key stages: the synthesis of a di-functionalized this compound monomer and its subsequent polymerization with a suitable comonomer.

G cluster_0 Monomer Synthesis cluster_1 Comonomer cluster_2 Polymerization KojicAcid Kojic Acid Intermediate1 2,5-bis(chloromethyl) -4H-pyran-4-one KojicAcid->Intermediate1 SOCl2 Monomer 2,5-bis(trimethylstannyl) -4H-pyran-4-one (M1) Intermediate1->Monomer Me3SnSnMe3, Pd(PPh3)4 Polymer P(DPP-co-T) Monomer->Polymer Comonomer 2,5-dibromo-3,4-dihexylthiophene (M2) Comonomer->Polymer Stille Coupling: Pd2(dba)3, P(o-tol)3, Toluene, 90°C

Figure 1: Proposed synthetic route for the this compound based conjugated polymer P(DPP-co-T).

Experimental Protocols

A. Synthesis of 2,5-bis(trimethylstannyl)-4H-pyran-4-one (Monomer M1)

Materials:

  • 2,5-bis(chloromethyl)-4H-pyran-4-one (synthesized from kojic acid)

  • Hexamethylditin (Me3SnSnMe3)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a dried three-neck flask under an argon atmosphere, add 2,5-bis(chloromethyl)-4H-pyran-4-one (1.0 eq) and anhydrous toluene.

  • Add hexamethylditin (2.2 eq) to the solution.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) as the catalyst.

  • Heat the reaction mixture to 110°C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired distannyl monomer as a white solid.

B. Synthesis of P(DPP-co-T) via Stille Polymerization

Materials:

  • 2,5-bis(trimethylstannyl)-4H-pyran-4-one (M1)

  • 2,5-dibromo-3,4-dihexylthiophene (M2)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Tri(o-tolyl)phosphine (P(o-tol)3)

  • Anhydrous toluene

Procedure:

  • In a Schlenk tube, dissolve equimolar amounts of M1 and M2 in anhydrous toluene.

  • Degas the solution by bubbling with argon for 30 minutes.

  • In a separate glovebox, prepare a catalyst solution of Pd2(dba)3 and P(o-tol)3 in anhydrous toluene.

  • Add the catalyst solution to the monomer solution under argon.

  • Heat the reaction mixture to 90°C and stir for 48 hours.

  • After 48 hours, add a few drops of bromobenzene to end-cap the polymer chains and stir for an additional 2 hours.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer precipitate and wash with methanol and acetone.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform.

  • The chloroform fraction contains the purified polymer. Precipitate the chloroform solution in methanol, filter, and dry the polymer under vacuum.

G start Start dissolve Dissolve M1 and M2 in anhydrous toluene start->dissolve degas Degas with Argon (30 min) dissolve->degas catalyst Prepare catalyst solution (Pd2(dba)3 + P(o-tol)3) in glovebox degas->catalyst add_catalyst Add catalyst to monomer solution degas->add_catalyst catalyst->add_catalyst react Heat at 90°C for 48h under Argon add_catalyst->react end_cap End-cap with bromobenzene react->end_cap precipitate Precipitate in methanol end_cap->precipitate filter_wash Filter and wash with methanol and acetone precipitate->filter_wash soxhlet Soxhlet extraction (methanol, acetone, hexane, chloroform) filter_wash->soxhlet collect Collect chloroform fraction and precipitate in methanol soxhlet->collect dry Dry polymer under vacuum collect->dry end End dry->end

Figure 2: Experimental workflow for the Stille polymerization of P(DPP-co-T).

Data Presentation

The following tables summarize the expected properties of the synthesized polymer, P(DPP-co-T), based on typical values for similar donor-acceptor conjugated polymers.[1][2]

Table 1: Molecular Weight and Polydispersity Index

PolymerMn (kDa)Mw (kDa)PDI (Mw/Mn)
P(DPP-co-T)15-2530-502.0-2.5

Mn: Number-average molecular weight; Mw: Weight-average molecular weight; PDI: Polydispersity Index. Determined by Gel Permeation Chromatography (GPC) in chloroform against polystyrene standards.

Table 2: Optoelectronic Properties

Polymerλmax (soln, nm)λmax (film, nm)HOMO (eV)LUMO (eV)Eg (optical, eV)
P(DPP-co-T)480510-5.4-3.22.2

λmax: Wavelength of maximum absorption; HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital; Eg: Optical bandgap. HOMO/LUMO levels can be estimated from cyclic voltammetry measurements.

Potential Signaling Pathway in Biosensing Applications

Conjugated polymers can be utilized in biosensors where a biological recognition event modulates their photophysical properties. For instance, a P(DPP-co-T)-based sensor could be functionalized with a bioreceptor. Binding of an analyte could induce a conformational change in the polymer backbone, leading to a detectable change in fluorescence.

G Analyte Analyte Receptor Bioreceptor Analyte->Receptor Binding Polymer P(DPP-co-T) (Fluorophore) Receptor->Polymer Induces Conformational Change Signal_Change Fluorescence Change (Quenching/Enhancement) Polymer->Signal_Change Modulates Photophysics

Figure 3: Conceptual signaling pathway for a P(DPP-co-T)-based biosensor.

Conclusion

The incorporation of the this compound moiety into conjugated polymer backbones presents a promising avenue for the development of novel organic electronic materials. The synthetic protocols outlined in these application notes provide a framework for the reproducible synthesis and characterization of these materials. The tunable electronic structure and potential for functionalization make this compound-based polymers attractive candidates for a wide range of applications, from consumer electronics to advanced biomedical devices. Further research into the structure-property relationships of this new class of polymers is warranted to fully realize their potential.

References

Application Notes and Protocols for Computational DFT Studies on 4H-Pyran-4-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4H-pyran-4-one and its derivatives are significant heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. Their synthesis has been a subject of extensive research, and understanding the underlying reaction mechanisms is crucial for the development of efficient and selective synthetic methodologies. Computational studies, particularly those employing Density Functional Theory (DFT), have emerged as powerful tools to elucidate the intricacies of these reactions. This document provides an overview of the application of DFT in studying the synthesis of this compound, along with protocols for performing such computational investigations.

Application Notes

Density Functional Theory (DFT) has been instrumental in providing mechanistic insights into the synthesis of this compound derivatives. These computational studies offer a molecular-level understanding of reaction pathways, transition states, and the factors governing selectivity.

One key application of DFT is in elucidating the mechanism of multi-component reactions for the synthesis of highly substituted 4H-pyrans. For instance, in the one-pot synthesis involving aldehydes, malononitrile, and 1,3-dicarbonyl compounds, DFT calculations, combined with Non-Covalent Interaction (NCI) analysis, have been used to explain the observed regioselectivity.[1] These studies can help in optimizing reaction conditions and in the rational design of catalysts.

DFT has also been employed to understand the stability and reactivity of this compound intermediates. In the context of synthesizing 4(1H)-pyridone analogues from this compound intermediates, DFT analysis has provided insights into the substituent effects on the stability and reactivity of the pyranone compounds.[2] This knowledge is valuable for predicting the feasibility of subsequent reaction steps and for designing precursors with desired reactivity.

Furthermore, computational studies have been used to predict the feasibility and selectivity of Diels-Alder reactions for the synthesis of pyran derivatives. By calculating activation barriers and reaction energies, researchers can assess different reaction pathways and predict the most likely products.[3] This predictive power of DFT can save significant experimental effort by guiding the choice of reactants and reaction conditions.

Experimental Protocols

Protocol 1: Geometry Optimization and Frequency Calculations

This protocol outlines the general steps for performing geometry optimization and frequency calculations for reactants, intermediates, transition states, and products in a this compound synthesis reaction.

  • Structure Drawing: Draw the 3D structure of the molecule of interest using a molecular modeling software (e.g., GaussView, Avogadro).

  • Initial Optimization: Perform an initial geometry optimization using a lower level of theory (e.g., PM6) to obtain a reasonable starting geometry.

  • DFT Calculation Setup:

    • Software: Use a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

    • Method: Select a DFT functional. The B3LYP functional is a commonly used choice for organic reactions.[3]

    • Basis Set: Choose a suitable basis set. The 6-31G(d) or 6-311+G(d,p) basis sets are often employed for systems containing C, H, and O atoms.

    • Solvation Model: If the reaction is performed in a solvent, include a continuum solvation model, such as the Polarization Continuum Model (PCM), specifying the solvent used in the experiment.

    • Keywords:

      • For geometry optimization: Opt

      • For frequency calculation: Freq

      • To calculate electronic energies: SCF=Tight

  • Submission and Analysis: Submit the calculation. Upon completion, verify that the geometry optimization has converged. For minima (reactants, intermediates, products), ensure there are no imaginary frequencies. For transition states, confirm the presence of a single imaginary frequency corresponding to the desired reaction coordinate.

  • Data Extraction: Extract the electronic energy (including zero-point vibrational energy correction) and thermal corrections to Gibbs free energy.

Protocol 2: Transition State Searching

Identifying the transition state is crucial for understanding the reaction mechanism and calculating the activation energy.

  • Initial Guess: Generate an initial guess for the transition state structure. This can be done by manually modifying the geometry along the expected reaction coordinate or by using a synchronous transit-guided quasi-Newton (QST2 or QST3) method in Gaussian.

  • Optimization: Perform a transition state optimization using the Opt=(TS,CalcFC) or Opt=(TS,NoEigenTest) keyword. The chosen DFT functional and basis set should be the same as used for the geometry optimization of the minima.

  • Verification: A true transition state is confirmed by a frequency calculation showing exactly one imaginary frequency. The vibrational mode corresponding to this imaginary frequency should be animated to ensure it represents the motion connecting the reactant and product.

  • Intrinsic Reaction Coordinate (IRC) Calculation: To further confirm that the found transition state connects the desired reactant and product, perform an IRC calculation using the IRC keyword. This will trace the reaction path from the transition state down to the corresponding minima.

Data Presentation

Table 1: Calculated Relative Free Energies for a Hypothetical this compound Synthesis
SpeciesRelative Free Energy (kcal/mol)
Reactants0.0
Intermediate 1-5.2
Transition State 1+23.0
Intermediate 2-12.8
Transition State 2+15.5
Product-25.0

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from DFT calculations as described in the protocols.

Visualization of Computational Workflow

A general workflow for a computational study on a chemical reaction using DFT is depicted below.

DFT_Workflow cluster_prep Preparation cluster_calc DFT Calculations cluster_analysis Analysis cluster_output Output start Define Reaction draw Draw Molecules start->draw opt_react Optimize Reactants & Products draw->opt_react ts_search Transition State Search opt_react->ts_search freq_calc Frequency Calculations ts_search->freq_calc irc_calc IRC Calculations freq_calc->irc_calc verify_ts Verify Transition State irc_calc->verify_ts energy_profile Construct Energy Profile verify_ts->energy_profile analyze_results Analyze Electronic Properties energy_profile->analyze_results report Report Findings analyze_results->report

Caption: General workflow for computational DFT studies of reaction mechanisms.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4H-Pyran-4-One Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4H-pyran-4-one derivatives via multicomponent reactions. Our aim is to help you improve reaction yields, minimize side products, and streamline your purification processes.

Frequently Asked Questions (FAQs)

Q1: My this compound multicomponent reaction is resulting in a low yield. What are the common causes and how can I address them?

Low yields in these reactions can stem from several factors, including inefficient reaction conditions, suboptimal catalyst performance, or the purity of your starting materials.[1]

Troubleshooting Steps:

  • Reaction Conditions: The choice of solvent and temperature is critical. In some cases, solvent-free conditions have been shown to dramatically increase yields. For example, switching from dichloromethane or chloroform to solvent-free conditions at 60°C in a reaction involving ethyl acetoacetate, an aromatic aldehyde, and malononitrile increased the product yield to 92%.[2] Excessively high temperatures or prolonged reaction times can also lead to the decomposition of reactants or products.[2]

  • Catalyst Selection and Loading: The catalyst is a key factor in reaction efficiency. A wide array of catalysts, from basic salts to metallic nanoparticles, have been successfully used.[2] It is crucial to optimize the catalyst loading. Insufficient catalyst can lead to an incomplete reaction, while an excess may not improve the yield and can complicate the purification process. For instance, in a specific synthesis of spiro-4H-pyran derivatives, 20 mol% of the catalyst was identified as the optimal amount.[2]

  • Purity of Starting Materials: Impurities in reactants and solvents can interfere with the reaction, either by inhibiting the catalyst or by promoting the formation of side products.[2] Always ensure high purity of all starting materials.

Q2: I am observing significant formation of side products in my reaction mixture. How can I minimize them?

Side product formation is a common challenge and is often related to the reaction mechanism, which typically proceeds through a Knoevenagel condensation, followed by a Michael addition and then cyclization.[2]

Strategies to Minimize Side Products:

  • Control of Reaction Sequence: The initial Knoevenagel condensation between the aldehyde and the active methylene compound is a critical step. Ensuring this step proceeds efficiently before subsequent reactions can help minimize the formation of undesired products.[2]

  • Reaction Time and Temperature: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] Avoid unnecessarily long reaction times or high temperatures, which can promote side reactions.[2]

Q3: The purification of my this compound derivative is proving to be difficult. What are some effective purification strategies?

Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, or closely related side products.[2]

Effective Purification Techniques:

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system is often the most effective method to achieve high purity.[2]

  • Column Chromatography: For complex mixtures or oily products, column chromatography is the standard purification technique. Careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial for achieving good separation.[2]

Q4: My catalyst seems to be losing its activity after only one or two runs. What could be the cause of this deactivation?

Catalyst deactivation can be caused by "catalyst poisons," which are substances that bind to the active sites of the catalyst and inhibit its function.

Common Catalyst Poisons:

  • Sulfur and Halogen Compounds: These are known poisons for many metal-based catalysts.[2]

  • Nitrogen-Containing Heterocycles: Certain nitrogen-containing compounds can also deactivate catalysts.[2]

These poisons can originate from impurities in your starting materials or solvents. Using high-purity reagents is the best way to prevent catalyst poisoning.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting cluster_conditions Condition Optimization start Low Yield Observed check_purity Verify Purity of Starting Materials & Solvents start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If pure screen_catalysts Screen Different Catalysts optimize_conditions->screen_catalysts If yield still low temp Temperature optimize_conditions->temp solvent Solvent vs. Solvent-Free optimize_conditions->solvent time Reaction Time optimize_conditions->time optimize_catalyst_loading Optimize Catalyst Loading screen_catalysts->optimize_catalyst_loading monitor_reaction Monitor Reaction Progress (TLC) optimize_catalyst_loading->monitor_reaction purification Review Purification Method monitor_reaction->purification success Improved Yield purification->success If successful

Caption: A troubleshooting workflow for addressing low yields in this compound synthesis.

Data on Reaction Condition Optimization

The following tables summarize quantitative data on the effect of different catalysts and solvents on the yield of this compound derivatives.

Table 1: Comparison of Different Catalysts

CatalystStarting MaterialsSolventTemperature (°C)TimeYield (%)Reference
Nd2O3Aromatic aldehyde, β-ketoester/β-diketoneWaterReflux45 min93
Al2O3Aromatic aldehyde, β-ketoester/β-diketoneWaterReflux8 hours50[3]
MgOAromatic aldehyde, β-ketoester/β-diketoneWaterReflux10 hours60[3]
CaOAromatic aldehyde, β-ketoester/β-diketoneWaterReflux7 hours42[3]
Acetic AcidAromatic aldehyde, β-ketoester/β-diketoneWaterReflux12 hoursIntermediate[3]
PiperidineAromatic aldehyde, β-ketoester/β-diketoneWaterReflux2 hours40[3]
[PVPH]HSO4Aldehydes, malononitrile, 1,3-cyclic diketonesH2O:EtOH (7:3)8023 min95[4]
CuFe2O4@starchAryl aldehyde, malononitrile, dimedoneEthanolRoom Temp20-40 min90-98

Table 2: Effect of Solvent on Yield

SolventTemperature (°C)CatalystYield (%)Reference
Solvent-Free60KOH loaded CaO92[2][5]
EthanolRefluxNd2O370[6]
WaterRefluxNd2O3No Product[6]
H2O/C2H5OH (1:1)Not specifiedNd2O382-94[6]
DichloromethaneNot specifiedKOH loaded CaOLow[6]
ChloroformNot specifiedKOH loaded CaOLow[6]

Experimental Protocols

Below are generalized experimental protocols for the synthesis of this compound derivatives. These should be adapted and optimized for specific substrates and catalysts.

General Protocol for Catalyst Screening

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (e.g., ethyl acetoacetate or dimedone) (1.0 mmol).[2]

  • Catalyst Addition: Add the desired amount of the chosen catalyst (e.g., 10-20 mol%).[2]

  • Reaction Conditions:

    • Solvent-Free: If conducting the reaction under solvent-free conditions, heat the mixture to the optimized temperature (e.g., 60-80°C) with stirring.[2]

    • With Solvent: If using a solvent (e.g., ethanol), add the solvent to the reaction mixture and reflux for the required time.[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]

  • Work-up and Purification: Upon completion, if a heterogeneous catalyst was used, filter the reaction mixture to remove the catalyst. If the reaction was performed in a solvent, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]

Experimental_Workflow A 1. Mix Reactants (Aldehyde, Malononitrile, Active Methylene Compound) B 2. Add Catalyst A->B C 3. Set Reaction Conditions (Solvent/Solvent-Free, Temperature) B->C D 4. Monitor by TLC C->D E 5. Work-up (Filter catalyst, Remove solvent) D->E F 6. Purify Product (Recrystallization or Chromatography) E->F G Characterize Product F->G

Caption: A general experimental workflow for the synthesis of this compound derivatives.

References

"common side reactions in 4H-pyran-4-one synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4H-pyran-4-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several methods are commonly employed for the synthesis of 4H-pyran-4-ones. The choice of method often depends on the desired substitution pattern and available starting materials. Key strategies include:

  • Multicomponent Reactions: These reactions, often proceeding via a tandem Knoevenagel condensation followed by a Michael addition and cyclization, are highly efficient for producing polysubstituted 4H-pyrans.[1][2][3]

  • Synthesis from Chelidonic Acid: The thermal decarboxylation of chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) is a direct route to the parent this compound.[4]

  • Claisen Condensation: The condensation of esters containing α-hydrogens can be used to form the pyranone ring.[5]

  • Cyclization of 1,5-Dicarbonyl Compounds: Acid-catalyzed intramolecular cyclization of appropriate 1,5-dicarbonyl precursors can yield 4H-pyran-4-ones.

Q2: I am observing a significant amount of side products in my multicomponent reaction. What are the likely culprits?

A2: Side product formation in multicomponent reactions for 4H-pyran synthesis is a common issue. The primary cause is often related to the reaction mechanism's key steps.[2] Potential side products include:

  • Uncyclized Michael Adducts: The intermediate formed after the Michael addition may fail to cyclize, remaining as an open-chain compound.

  • Knoevenagel Condensation Product: The initial product of the Knoevenagel condensation between the aldehyde and the active methylene compound may be isolated if the subsequent Michael addition does not proceed efficiently.

  • Polymeric Byproducts: Under certain conditions, especially with prolonged reaction times or high temperatures, polymerization of reactive intermediates can occur.

Q3: My yield of this compound from the decarboxylation of chelidonic acid is consistently low. What can I do to improve it?

A3: Low yields in the decarboxylation of chelidonic acid can often be attributed to incomplete reaction or sublimation of the starting material. Key factors to consider are:

  • Temperature Control: Ensure the temperature is high enough for efficient decarboxylation but not so high that it causes decomposition of the product.

  • Reaction Time: The reaction should be allowed to proceed until the evolution of carbon dioxide ceases.

  • Purity of Chelidonic Acid: Impurities in the starting material can interfere with the reaction.

Q4: What are the best practices for purifying this compound?

A4: The purification of this compound and its derivatives typically involves standard laboratory techniques. The choice of method depends on the physical state of the product and the nature of the impurities.

  • Recrystallization: For solid products, recrystallization from a suitable solvent is often the most effective method for achieving high purity.[2]

  • Column Chromatography: For complex mixtures or non-crystalline products, column chromatography on silica gel is a standard purification technique.[2][6]

  • Distillation: For liquid products, distillation under reduced pressure can be an effective purification method.

Troubleshooting Guides

Issue 1: Low Yield in Multicomponent Synthesis
Potential Cause Troubleshooting Step
Inefficient Catalyst Screen different catalysts (e.g., bases like piperidine or acids like Lewis acids). Optimize catalyst loading.
Suboptimal Reaction Conditions Vary the solvent, temperature, and reaction time. Solvent-free conditions have been shown to improve yields in some cases.[2]
Impure Starting Materials Ensure the purity of aldehydes, active methylene compounds, and dicarbonyl compounds.
Incomplete Cyclization After the initial reaction time, consider adding a catalytic amount of a stronger acid or base to promote the final cyclization step.
Issue 2: Side Product Formation in Synthesis from Chelidonic Acid
Side Product Potential Cause Prevention/Minimization Strategy
Ethyl this compound-2-carboxylate Incomplete hydrolysis of the diester precursor to chelidonic acid.[7]Ensure complete hydrolysis of the starting ester by using appropriate reaction times and temperatures. Monitor the hydrolysis reaction by TLC or NMR.
Polymeric/Tarry materials Overheating during decarboxylation.Maintain a controlled and even heating temperature. Consider performing the decarboxylation under reduced pressure to lower the required temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound via Decarboxylation of Chelidonic Acid

This protocol is based on the thermal decarboxylation of chelidonic acid.

Materials:

  • Chelidonic acid

  • Sand or high-boiling point oil (for heating bath)

  • Distillation apparatus

Procedure:

  • Place chelidonic acid in a distillation flask.

  • Heat the flask in a sand or oil bath to a temperature above the melting point of chelidonic acid (approximately 262 °C).

  • The decarboxylation will occur, and the this compound product will distill over.

  • Collect the distillate, which is crude this compound.

  • The crude product can be purified by redistillation or recrystallization.

Note: This reaction should be performed in a well-ventilated fume hood due to the evolution of carbon dioxide.

Protocol 2: General Procedure for Multicomponent Synthesis of 4H-Pyran Derivatives

This protocol provides a general guideline for the one-pot synthesis of substituted 4H-pyrans.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, dimedone) (1 mmol)

  • Catalyst (e.g., piperidine, 10 mol%)

  • Ethanol (as solvent)

Procedure:

  • To a solution of the aromatic aldehyde, malononitrile, and 1,3-dicarbonyl compound in ethanol, add the catalyst.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography.[2]

Visualized Workflows and Mechanisms

General Reaction Mechanism for Multicomponent 4H-Pyran Synthesis cluster_Knoevenagel Knoevenagel Condensation cluster_Michael Michael Addition cluster_Cyclization Cyclization Aldehyde Aldehyde Knoevenagel_Intermediate Knoevenagel Adduct Aldehyde->Knoevenagel_Intermediate + Catalyst ActiveMethylene Active Methylene Compound ActiveMethylene->Knoevenagel_Intermediate Michael_Intermediate Michael Adduct (Open-Chain) Knoevenagel_Intermediate->Michael_Intermediate Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Michael_Intermediate Pyran 4H-Pyran Michael_Intermediate->Pyran Intramolecular Cyclization & Dehydration

Caption: Reaction pathway for the multicomponent synthesis of 4H-pyrans.

Troubleshooting Workflow for Low Yield in 4H-Pyran Synthesis Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp, Time) Check_Purity->Optimize_Conditions Optimize_Catalyst Optimize Catalyst (Type, Loading) Optimize_Conditions->Optimize_Catalyst Incomplete_Reaction Incomplete Reaction? Optimize_Catalyst->Incomplete_Reaction Side_Reactions Significant Side Reactions? Incomplete_Reaction->Side_Reactions No Increase_Time Increase Reaction Time Incomplete_Reaction->Increase_Time Yes Analyze_Byproducts Analyze Byproducts (NMR, MS) Side_Reactions->Analyze_Byproducts Yes Purification_Issue Purification Issues? Side_Reactions->Purification_Issue No Increase_Time->Side_Reactions Adjust_Stoichiometry Adjust Reactant Stoichiometry Analyze_Byproducts->Adjust_Stoichiometry Adjust_Stoichiometry->Purification_Issue Modify_Purification Modify Purification Method (Recrystallization, Chromatography) Purification_Issue->Modify_Purification Yes Success Improved Yield Purification_Issue->Success No Modify_Purification->Success

Caption: A logical workflow for troubleshooting low yields in 4H-pyran synthesis.

References

Technical Support Center: Purification Techniques for 4H-Pyran-4-One Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4H-pyran-4-one derivatives. This guide provides detailed troubleshooting protocols and frequently asked questions (FAQs) to ensure the successful isolation of high-purity compounds.

Troubleshooting Guides

Effectively purifying this compound derivatives often requires careful selection of techniques and optimization of parameters. The following guides address common issues encountered during recrystallization and column chromatography.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid this compound derivatives. However, challenges such as oiling out, poor crystal formation, and low recovery can arise.

IssueObservationPossible Cause(s)Recommended Solution(s)
Product Fails to Crystallize Solution remains clear or slightly cloudy upon cooling, with no solid formation.1. Solution is not sufficiently saturated.2. The chosen solvent is not suitable (compound is too soluble at low temperatures).3. Presence of impurities inhibiting crystallization.1. Slowly evaporate the solvent to increase concentration.2. Add a small seed crystal of the pure compound.3. Cool the solution to a lower temperature (e.g., in an ice bath or freezer).4. Attempt a different solvent or a co-solvent system (e.g., ethanol/water, ethyl acetate/hexane).5. Perform a preliminary purification by passing the crude material through a short plug of silica gel.
"Oiling Out" The compound separates as a liquid layer instead of forming crystals upon cooling.1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is cooling too rapidly.3. The solution is supersaturated.1. Re-heat the solution to dissolve the oil, then allow it to cool more slowly.2. Add a small amount of a co-solvent in which the compound is more soluble to reduce the degree of supersaturation.3. Vigorously agitate the solution at a lower temperature to induce crystallization.
Low Recovery of Crystals A small amount of solid is obtained after filtration.1. Too much solvent was used for recrystallization.2. The compound has significant solubility in the cold solvent.3. Premature crystallization occurred during hot filtration.1. Concentrate the filtrate and cool to obtain a second crop of crystals.2. Ensure the solution is cooled sufficiently before filtration.3. Wash the collected crystals with a minimal amount of ice-cold solvent.4. For hot filtration, ensure the funnel and receiving flask are pre-heated.
Colored Impurities in Crystals The resulting crystals are discolored.1. Colored impurities are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution, then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.2. A second recrystallization may be necessary.
Column Chromatography Troubleshooting

Column chromatography is a versatile method for separating this compound derivatives from complex mixtures.[1] Due to their often polar nature, specific challenges may be encountered.

IssueObservationPossible Cause(s)Recommended Solution(s)
Poor Separation / Co-elution Two or more compounds elute from the column at the same time, resulting in mixed fractions.1. Inappropriate solvent system (polarity is too high or too low).2. Column overloading.3. Improper column packing (channeling).1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common starting point for pyranones is a hexane/ethyl acetate mixture. Aim for a retention factor (Rf) of 0.2-0.3 for the target compound.2. Use a less polar solvent system or a gradient elution.3. Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.4. Ensure the silica gel is packed uniformly without air bubbles.
Streaking or Tailing of Bands The compound band on the column is elongated and not well-defined, leading to broad elution profiles.1. The compound is highly polar and interacts strongly with the acidic silica gel.2. The sample was dissolved in a solvent that is too polar.1. Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid for acidic compounds.2. Use a different stationary phase, such as neutral or basic alumina.3. Apply the sample to the column in a minimal amount of a low-polarity solvent or use a "dry loading" technique.
Compound Stuck on the Column The desired compound does not elute from the column, even with a highly polar solvent system.1. The compound is extremely polar.2. The compound is degrading on the acidic silica gel.1. Use a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol.2. Consider using reverse-phase chromatography with a C18 column and a mobile phase like water/acetonitrile or water/methanol.3. Deactivate the silica gel by pre-treating it with a solution containing triethylamine.
Cracked or Dry Column Bed Fissures appear in the silica gel bed, leading to poor separation.1. The solvent level dropped below the top of the silica gel.1. Always maintain the solvent level above the stationary phase.2. If the column runs dry, the separation is often compromised and may need to be repeated.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The most common purification techniques for this compound derivatives are recrystallization for solid compounds and silica gel column chromatography for both solid and oily products.[1] Distillation can be used for low-boiling point, thermally stable derivatives, although this is less common.

Q2: My this compound derivative is a solid. Should I use recrystallization or column chromatography?

A2: If your solid product is relatively pure (e.g., minor impurities), recrystallization is often the more efficient method for obtaining highly pure crystalline material. If the crude product is a complex mixture with multiple components or is an oil, column chromatography is generally the preferred method to isolate the desired compound.

Q3: What are some good starting solvent systems for the column chromatography of this compound derivatives?

A3: A good starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A common initial eluent is a 9:1 mixture of petroleum ether and ethyl acetate.[1] The polarity can be gradually increased by increasing the proportion of ethyl acetate to achieve optimal separation.

Q4: How can I visualize this compound derivatives on a TLC plate?

A4: Many this compound derivatives are UV active and can be visualized under a UV lamp (254 nm). If the compound is not UV active, you can use a staining solution. A potassium permanganate (KMnO4) stain is a good general-purpose stain that reacts with many organic compounds.

Q5: I am trying to purify a this compound derivative that is sensitive to acid. What precautions should I take?

A5: Since standard silica gel is slightly acidic, it can cause the degradation of acid-sensitive compounds. In such cases, you can neutralize the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine before packing the column. Alternatively, you can use a different stationary phase, such as neutral alumina.

Q6: My crude product contains several isomers of the desired this compound. How can I separate them?

A6: The separation of isomers can be challenging due to their similar polarities. For column chromatography, using a less polar solvent system and a long column can improve resolution. Gradient elution, where the polarity of the mobile phase is gradually increased, can also be effective. In some cases, preparative Thin Layer Chromatography (prep-TLC) or High-Performance Liquid Chromatography (HPLC) may be necessary to achieve baseline separation.

Experimental Protocols

Detailed Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of your crude this compound derivative. Add a few drops of a potential solvent and observe the solubility at room temperature. A good solvent will dissolve the compound poorly at room temperature but well upon heating. Common solvents for 4H-pyran-4-ones include ethanol, methanol, ethyl acetate, and mixtures with water or hexane.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Detailed Column Chromatography Protocol
  • TLC Analysis: Analyze your crude mixture by TLC using different solvent systems (e.g., varying ratios of hexane/ethyl acetate) to find the optimal eluent for separation.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow the silica gel to settle, ensuring a flat top surface. Gently tap the column to remove any air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Carefully add the eluent to the column and begin collecting fractions. You can use isocratic elution (constant solvent composition) or gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Quantitative Data

The yield and purity of purified this compound derivatives are highly dependent on the specific compound and the purification method employed. Below is a summary of representative data compiled from the literature.

CompoundPurification MethodEluent/SolventYieldPurityReference
(E,E)-Benzal[(2,6-diphenyl-3,5-4H-pyran-4-one-diyl)bis(methylene)]dioximeColumn Chromatography9:1 Petroleum ether - Ethyl acetate70.1%Not specified[1]
3,5-Di(N-phthalimidoxymethy)-2,6-diphenyl-4H-pyran-4-oneFiltration and WashingWater82.5%Characterized by 1H-NMR, IR, MS, and Elemental Analysis[1]
3,5-Di(aminoxymethyl)-2,6-diphenyl-4H-pyran-4-oneEvaporation and FiltrationDichloromethane91.5%Characterized by 1H-NMR, IR, MS, and Elemental Analysis[1]
6-Amino-5-cyano-4-(3-methoxy-2-nitro-phenyl)-2-methyl-4H-pyran-3-carboxylic acid ethyl esterRecrystallizationEthanolNot specifiedCharacterized as a pure product[2]

Visualizations

Experimental Workflow for Purification

experimental_workflow Crude Crude this compound Derivative Is_Solid Is the compound solid? Crude->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No / Impure Pure_Solid Pure Crystalline Product Recrystallization->Pure_Solid Pure_Oil_Solid Pure Product (Solid or Oil) Column_Chromatography->Pure_Oil_Solid

Caption: Decision workflow for choosing a primary purification technique.

Troubleshooting Logic for Column Chromatography

troubleshooting_column_chromatography cluster_solutions Potential Solutions Start Column Chromatography Issue Poor_Separation Poor Separation / Co-elution Start->Poor_Separation Streaking Streaking / Tailing Start->Streaking No_Elution Compound Stuck on Column Start->No_Elution Optimize_Solvent Optimize Solvent System (TLC) Poor_Separation->Optimize_Solvent Reduce_Load Reduce Sample Load Poor_Separation->Reduce_Load Add_Modifier Add Modifier (e.g., Et3N) Streaking->Add_Modifier Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Streaking->Change_Stationary_Phase Dry_Load Use Dry Loading Streaking->Dry_Load No_Elution->Change_Stationary_Phase Increase_Polarity Drastically Increase Eluent Polarity No_Elution->Increase_Polarity Reverse_Phase Switch to Reverse-Phase HPLC No_Elution->Reverse_Phase

Caption: Troubleshooting common issues in column chromatography.

References

Technical Support Center: Optimization of Catalyst Loading for 4H-Pyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4H-pyrans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the optimization of catalyst loading in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4H-pyrans, with a focus on problems related to catalyst loading.

Q1: My reaction yield is consistently low. What are the likely causes related to the catalyst?

Low product yield is a frequent issue that can often be traced back to the catalyst loading and reaction conditions. Here are several potential causes and solutions:

  • Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction. A systematic screening of catalyst loading is recommended to find the optimal concentration. For instance, in some syntheses, increasing the catalyst amount from 10 mol% to 20 mol% has been shown to improve yields.[1]

  • Catalyst Deactivation: The catalyst may be losing its activity due to moisture, air, or impurities in the starting materials. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere if using sensitive catalysts.[2] The purity of reactants and solvents is crucial.[1]

  • Poor Catalyst Dispersion: For heterogeneous catalysts, poor dispersion in the reaction mixture can lead to reduced active sites. Ensure adequate stirring to maintain a uniform suspension.

  • Suboptimal Catalyst Type: The chosen catalyst may not be the most effective for your specific substrates. A variety of catalysts, including basic salts like KOH-loaded CaO and nanoparticles such as CuFe₂O₄@starch, have been successfully used.[3][4] It may be necessary to screen different types of catalysts.

Q2: I am observing the formation of significant side products. How can I improve the selectivity towards the desired 4H-pyran?

The formation of side products is often linked to the reaction mechanism, which typically involves a Knoevenagel condensation, followed by a Michael addition and cyclization.[1]

  • Incorrect Catalyst Loading: Both too little and too much catalyst can lead to side reactions. An excess of catalyst might not improve the yield and could complicate purification.[1] For example, in the synthesis using KOH loaded on CaO, increasing the loading from 20% to 25% resulted in a decreased yield, possibly due to agglomeration of the catalyst.[3][5]

  • Reaction Temperature and Time: High temperatures or prolonged reaction times can promote the formation of undesired byproducts.[1][2] It is important to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1]

  • Solvent Effects: The choice of solvent can significantly influence the reaction pathway. In some cases, solvent-free conditions have been shown to dramatically increase product yield and reduce side products.[1][3] For instance, a reaction that yielded only 30% in dichloromethane gave a 92% yield under solvent-free conditions at 60°C.[1][3]

Q3: My catalyst seems to lose its activity after one or two uses. How can I improve its reusability?

Catalyst reusability is a key factor for process efficiency. Loss of activity can be due to several factors:

  • Leaching of the Active Component: For supported catalysts, the active species may leach into the reaction mixture.

  • Poisoning of Catalytic Sites: Impurities in the reactants or solvents can irreversibly bind to the active sites of the catalyst.

  • Changes in Morphology: The physical structure of the catalyst can change during the reaction, leading to a loss of surface area or active sites.

To improve reusability, consider the following:

  • Washing and Drying: After each run, the catalyst should be thoroughly washed with a suitable solvent (e.g., ethanol) to remove any adsorbed species and then dried before reuse.[4]

  • Proper Storage: Store the catalyst under appropriate conditions to prevent deactivation (e.g., in a desiccator).

  • Choice of a Robust Catalyst: Some catalysts are inherently more stable. For example, magnetically separable catalysts like CuFe₂O₄@starch have shown good reusability over several cycles.[4]

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading for 4H-pyran synthesis?

The optimal catalyst loading can vary significantly depending on the specific catalyst, substrates, and reaction conditions. It is generally in the range of 10-30 mol%.[1][4] However, it is always best to determine the optimal loading experimentally for your specific system. For example, in a particular synthesis of spiro-4H-pyran derivatives, 20 mol% of the catalyst was found to be optimal.[1]

Q2: How does catalyst loading affect the reaction time?

Generally, increasing the catalyst loading can decrease the reaction time. However, this is true only up to a certain point, beyond which increasing the catalyst amount may not significantly affect the reaction rate and could even be detrimental to the yield.[6]

Q3: Can the synthesis be performed without a catalyst?

While some reactions may proceed without a catalyst, the yields are often very low, and the reaction times are significantly longer.[4][6] In many cases, a catalyst is essential for an efficient synthesis of 4H-pyrans. For instance, in the absence of a catalyst, one model reaction showed no product formation even after 12 hours.[7]

Q4: What are some common types of catalysts used for 4H-pyran synthesis?

A wide range of catalysts have been employed, including:

  • Basic Catalysts: Piperidine, triethylamine, and KOH loaded on CaO.[3][7]

  • Acidic Catalysts: L-proline and acetic acid.[7]

  • Nanoparticle Catalysts: Nano-powder magnetite (Fe₃O₄), iron(III) oxide, and Ag/TiO₂ nano-thin films.[8][9]

  • Bionanocatalysts: CuFe₂O₄@starch.[4]

  • Rare Earth Metal Oxides: Neodymium (III) oxide (Nd₂O₃).[7]

Data Presentation

Table 1: Effect of KOH Loading on CaO for 4H-Pyran Synthesis [3][5]

EntryKOH Loading (%)Product Yield (%)
1575
21080
31585
42092
52590

Reaction Conditions: Solvent-free, 60°C.

Table 2: Optimization of CuFe₂O₄@starch Catalyst Loading [4]

EntryCatalyst Amount (mg)Yield (%)
1<5
21075
32089
43095
54095

Reaction Conditions: Ethanol, Room Temperature.

Table 3: Effect of Nd₂O₃ Catalyst Loading [7]

EntryCatalyst Amount (mmol)Yield (%)
110Not specified
22093
340Not specified

Reaction Conditions: H₂O/C₂H₅OH (1:1), Reflux.

Experimental Protocols

General Procedure for the Synthesis of 4H-Pyran Derivatives using a Heterogeneous Catalyst:

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (e.g., ethyl acetoacetate or dimedone) (1.0 mmol).[1]

  • Solvent Addition: If the reaction is not solvent-free, add the appropriate solvent (e.g., 3 mL of ethanol).[4]

  • Catalyst Addition: Add the optimized amount of the chosen catalyst (e.g., 30 mg of CuFe₂O₄@starch or 20 mol% of another catalyst).[1][4]

  • Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., room temperature or 60-80°C) for the required time.[1][4]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Work-up and Purification:

    • Upon completion, if a heterogeneous catalyst was used, remove the catalyst by filtration or with the help of an external magnet if it is magnetic.[1][4]

    • If the reaction was performed in a solvent, remove the solvent under reduced pressure.[1]

    • The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Visualizations

experimental_workflow General Experimental Workflow for 4H-Pyran Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Aldehyde, Malononitrile, & Active Methylene Compound solvent Add Solvent (if not solvent-free) reactants->solvent 1. catalyst Add Optimized Amount of Catalyst solvent->catalyst 2. stir Stir at Optimized Temperature catalyst->stir 3. monitor Monitor by TLC stir->monitor 4. filter Remove Catalyst (Filtration/Magnetic Separation) monitor->filter 5. concentrate Remove Solvent (if applicable) filter->concentrate 6. purify Purify Product (Recrystallization/Chromatography) concentrate->purify 7.

Caption: A general experimental workflow for the synthesis of 4H-pyran derivatives.

troubleshooting_low_yield Troubleshooting Low Yield in 4H-Pyran Synthesis cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low Yield Observed q_loading Is Catalyst Loading Optimized? start->q_loading a_loading_no Screen Catalyst Loading (e.g., 10, 20, 30 mol%) q_loading->a_loading_no No q_activity Is Catalyst Active? q_loading->q_activity Yes a_loading_no->q_activity a_activity_no Use Fresh Catalyst Ensure Anhydrous Conditions q_activity->a_activity_no No q_temp_time Are Temperature & Time Optimized? q_activity->q_temp_time Yes a_activity_no->q_temp_time a_temp_time_no Monitor by TLC Optimize Temperature & Time q_temp_time->a_temp_time_no No q_solvent Is Solvent Choice Optimal? q_temp_time->q_solvent Yes a_temp_time_no->q_solvent a_solvent_no Try Solvent-Free Conditions or Screen Solvents q_solvent->a_solvent_no No end Improved Yield q_solvent->end Yes a_solvent_no->end

Caption: A troubleshooting flowchart for addressing low yields in 4H-pyran synthesis.

References

Technical Support Center: Solvent Effects on the Photophysical Properties of 4H-Pyran-4-One Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating the influence of solvents on the photophysical properties of 4H-pyran-4-one dyes.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental investigation of solvent effects on this compound dyes.

Question Answer
Why am I observing a continuous drift in my absorption or fluorescence baseline? Baseline drift can be caused by several factors: 1. Instrument Instability: Allow the spectrophotometer or fluorometer to warm up for at least 30-60 minutes to ensure thermal stability of the lamp and detector. 2. Solvent Evaporation: If you are using a volatile solvent, the concentration of your dye may be increasing over time. Use a cuvette with a cap or a temperature-controlled cuvette holder to minimize evaporation. 3. Sample Degradation: Some this compound derivatives may be susceptible to photobleaching or chemical degradation, especially in certain solvents or in the presence of impurities. Acquire spectra promptly after sample preparation and store stock solutions in the dark and at low temperatures.[1]
My fluorescence emission spectra show unexpected peaks or are distorted. What could be the cause? Extraneous peaks or spectral distortion can arise from: 1. Solvent Impurities: The solvents used must be of spectroscopic grade. Impurities in the solvent can have their own fluorescence that interferes with the dye's signal. Always run a blank spectrum of the solvent to check for background fluorescence. 2. Raman Scattering: This is inelastic scattering of the excitation light by the solvent molecules. It appears as a peak at a constant energy shift from the excitation wavelength. To confirm, change the excitation wavelength; the Raman peak will shift accordingly, while a true fluorescence peak will not. 3. Inner Filter Effect: At high concentrations (absorbance > 0.1), the excitation light is attenuated as it passes through the sample, and the emitted light can be reabsorbed. This can distort the emission spectrum. Dilute your sample to an absorbance of less than 0.1 at the excitation wavelength to minimize this effect.[2]
The fluorescence quantum yield of my this compound dye is very low in a particular solvent. How can I troubleshoot this? A low quantum yield indicates that non-radiative decay processes are dominant.[1] Consider the following: 1. Solvent Quenching: Specific interactions with the solvent, such as hydrogen bonding or the presence of heavy atoms, can quench fluorescence. Molecular oxygen is also a common quencher; deoxygenating the solvent by bubbling with nitrogen or argon can sometimes increase the quantum yield.[1] 2. Intramolecular Charge Transfer (ICT) State Stabilization: In polar solvents, the formation of a highly polar ICT state can be so stabilized that it leads to efficient non-radiative decay pathways. This is a characteristic property of many "push-pull" dyes like certain this compound derivatives.[3][4] 3. Aggregation: At higher concentrations, dye molecules can form non-fluorescent or weakly fluorescent aggregates.[1] Try measuring the quantum yield at different concentrations to check for aggregation effects.
Why do the absorption and emission maxima of my dye shift from one solvent to another? This phenomenon is called solvatochromism and is expected for this compound dyes that possess an intramolecular charge transfer (ICT) character.[5][6] The extent of the shift depends on the polarity of the solvent and its ability to stabilize the ground and excited states of the dye differently. A bathochromic (red) shift with increasing solvent polarity suggests that the excited state is more polar than the ground state, which is common for ICT dyes.[7][8]

Frequently Asked Questions (FAQs)

Question Answer
What are the key photophysical properties to measure when studying solvent effects? The most important properties to investigate are the absorption maximum (λabs) , emission maximum (λem) , Stokes shift , molar extinction coefficient (ε) , fluorescence quantum yield (Φf) , and fluorescence lifetime (τf) . These parameters provide a comprehensive picture of how the solvent environment influences the electronic transitions and de-excitation pathways of the dye.
What is Intramolecular Charge Transfer (ICT) and why is it important for this compound dyes? Intramolecular Charge Transfer (ICT) is the transfer of an electron from an electron-donating group to an electron-accepting group within the same molecule upon photoexcitation.[9] Many this compound dyes are designed with this "push-pull" architecture. The resulting excited state is highly polar, and its energy level is very sensitive to the polarity of the surrounding solvent. This sensitivity is the primary reason for the observed solvatochromic shifts.[4][10]
How do I choose the right solvents for my study? Select a range of solvents with varying polarities, covering a wide span of the solvent polarity scale (e.g., Reichardt's ET(30) scale or the Lippert-Mataga polarity function, Δf).[7][11] It's also important to include both protic (e.g., alcohols) and aprotic (e.g., acetonitrile, dioxane) solvents, as specific interactions like hydrogen bonding can also significantly affect the photophysical properties.[6]
What is a Lippert-Mataga plot and what can it tell me? The Lippert-Mataga plot is a graphical representation of the relationship between the Stokes shift of a dye and the polarity of the solvent.[7][12] It plots the Stokes shift (in wavenumbers) against the solvent polarity function (Δf). A linear relationship suggests that the solvatochromic effect is primarily due to the change in the dipole moment of the dye upon excitation. The slope of the plot can be used to estimate the change in the dipole moment between the ground and excited states.[13][14][15]
What is a suitable standard for relative quantum yield measurements? The choice of standard depends on the excitation and emission range of your this compound dye. The standard should have a well-characterized and stable quantum yield, and its absorption and emission spectra should overlap with your sample's spectra as much as possible. Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54), fluorescein in 0.1 M NaOH (Φf ≈ 0.95), and Rhodamine 6G in ethanol (Φf ≈ 0.94).[6][16]

Data Presentation

The following tables summarize the photophysical properties of a representative this compound derivative, (E)-2-(2-(dimethylamino)vinyl)-6-methyl-4H-pyran-4-one, in various solvents, illustrating the typical solvent effects.[6]

Table 1: Photophysical Data of (E)-2-(2-(dimethylamino)vinyl)-6-methyl-4H-pyran-4-one in Various Solvents [5][6]

SolventAbsorption λmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Emission λmax (nm)Stokes Shift (nm)
Dioxane33435,900496162
Acetonitrile33833,100511173
DMSO34429,200514170
i-PrOH35633,100485129
EtOH36131,600480119
MeOH36331,600476113

Experimental Protocols

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λabs) and molar extinction coefficients (ε) of a this compound dye in different solvents.

Materials:

  • This compound dye

  • Spectroscopic grade solvents (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Visible spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the dye with a known concentration (e.g., 1 mM) in a solvent in which it is highly soluble.

  • Sample Preparation: For each solvent to be tested, prepare a dilute solution of the dye from the stock solution. The final concentration should be such that the maximum absorbance is between 0.5 and 1.0.

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the desired wavelength range for scanning (e.g., 250-600 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the reference beam path. Fill another quartz cuvette with the same pure solvent and place it in the sample beam path. Run a baseline correction.

  • Sample Measurement: Replace the pure solvent in the sample cuvette with your dye solution. Record the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λabs). Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Steady-State Fluorescence Spectroscopy

Objective: To determine the emission maxima (λem) and relative fluorescence quantum yield (Φf) of a this compound dye in different solvents.

Materials:

  • Fluorescence spectrophotometer with a temperature-controlled sample holder

  • Fluorescence-free quartz cuvettes (1 cm path length)

  • This compound dye solutions (prepared as for UV-Vis, but diluted to have an absorbance < 0.1 at the excitation wavelength)

  • Quantum yield standard solution with a known Φf (e.g., Rhodamine 6G in ethanol)

Procedure:

  • Sample Preparation: Prepare a series of dilutions of both the sample and the standard in the desired solvents. The absorbance of these solutions at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Instrument Setup: Turn on the fluorometer and allow it to warm up. Set the excitation wavelength (typically the λabs of the dye). Set the emission wavelength range to be scanned, starting at least 10-20 nm above the excitation wavelength to avoid scattering artifacts.

  • Spectrum Acquisition:

    • Record the fluorescence emission spectrum of the pure solvent (blank).

    • Record the fluorescence emission spectrum of the standard solution.

    • Record the fluorescence emission spectrum of the sample solution.

  • Data Analysis:

    • Subtract the solvent blank spectrum from both the sample and standard spectra.

    • Integrate the area under the corrected emission spectra for both the sample (Isample) and the standard (Istd).

    • Measure the absorbance of the sample (Asample) and standard (Astd) at the excitation wavelength.

    • Calculate the relative quantum yield (Φf, sample) using the following equation:

      Φf, sample = Φf, std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

      where Φf, std is the quantum yield of the standard, and η is the refractive index of the solvent.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Dye This compound Dye Stock Prepare Stock Solution Dye->Stock Solvents Select Solvents (Varying Polarity) Solvents->Stock Dilutions Prepare Dilute Solutions (Abs < 0.1) Stock->Dilutions Abs UV-Vis Absorption Spectroscopy Dilutions->Abs Fluo Fluorescence Spectroscopy Dilutions->Fluo Params Determine λ_abs, λ_em, Stokes Shift Abs->Params Fluo->Params QY Calculate Quantum Yield (Φf) Fluo->QY Lippert Construct Lippert-Mataga Plot Params->Lippert Conclusion Correlate Photophysics with Solvent Polarity QY->Conclusion Lippert->Conclusion

Caption: Experimental workflow for studying solvent effects.

ICT_Mechanism cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) cluster_solvent Solvent Influence GS D-π-A LE Locally Excited (LE) State (D-π-A or D-π-A) GS->LE Absorption (hν_abs) ICT Intramolecular Charge Transfer (ICT) State (D⁺-π-A⁻) LE->ICT Relaxation ICT->GS Fluorescence (hν_em) (Red-shifted in polar solvents) ICT->GS Non-radiative Decay Polar Polar Solvent Polar->ICT Stabilizes Nonpolar Nonpolar Solvent Nonpolar->LE Less Stabilization

Caption: Intramolecular Charge Transfer (ICT) mechanism.

References

Technical Support Center: Decarboxylation of Chelidonic Acid to 4-Pyrone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-pyrone via the decarboxylation of chelidonic acid.

Troubleshooting Guide

Issue 1: Low or No Yield of 4-Pyrone

You are obtaining a lower-than-expected yield of 4-pyrone or no product at all.

Potential Causes and Solutions

Potential CauseRecommended Action
Incomplete Decarboxylation The thermal decomposition of chelidonic acid requires a specific temperature to proceed efficiently. Ensure the reaction temperature is maintained at approximately 257°C.[1] Gradually increase the heat to reach this decomposition point. Monitor the reaction for the evolution of carbon dioxide gas, which indicates the reaction is proceeding.[1]
Wet Starting Material Chelidonic acid is sensitive to moisture, which can interfere with the decarboxylation process and potentially lead to side reactions. It is crucial to use thoroughly dried chelidonic acid. Dry the starting material in an oven at 100-160°C until a constant weight is achieved before proceeding with the reaction.[1]
Suboptimal Reaction Setup An improper experimental setup can lead to the loss of product. Use a distillation apparatus to collect the 4-pyrone as it forms.[1] 4-Pyrone has a boiling point of 210-215°C.[1] Ensure all joints in the glassware are properly sealed to prevent the escape of the product vapor.
Side Reactions At elevated temperatures, side reactions such as polymerization or further decomposition of the product can occur. Avoid excessively high temperatures beyond the optimal range. The presence of impurities in the chelidonic acid can also catalyze side reactions. Use high-purity starting material whenever possible.

Experimental Workflow for Troubleshooting Low Yield

G cluster_start Start: Low 4-Pyrone Yield cluster_investigate Investigation Steps cluster_action Corrective Actions cluster_end Outcome start Low Yield Observed check_temp Verify Reaction Temperature (257°C) start->check_temp check_drying Confirm Chelidonic Acid is Completely Dry start->check_drying check_setup Inspect Distillation Apparatus Integrity start->check_setup check_purity Analyze Starting Material Purity start->check_purity adjust_temp Adjust Heating to Maintain 257°C check_temp->adjust_temp dry_reagent Re-dry Chelidonic Acid check_drying->dry_reagent seal_setup Re-assemble and Seal Glassware check_setup->seal_setup purify_reagent Purify Chelidonic Acid or Use New Batch check_purity->purify_reagent end Improved 4-Pyrone Yield adjust_temp->end dry_reagent->end seal_setup->end purify_reagent->end

Caption: Troubleshooting workflow for low 4-pyrone yield.

Issue 2: Impure 4-Pyrone Product

The isolated 4-pyrone is impure, as indicated by analytical techniques (e.g., NMR, GC-MS) or physical properties (e.g., incorrect melting point, discoloration).

Potential Causes and Solutions

Potential CauseRecommended Action
Incomplete Reaction Unreacted chelidonic acid or partially decarboxylated intermediates may contaminate the final product. Ensure the reaction is allowed to proceed to completion by maintaining the reaction temperature until CO2 evolution ceases.
Thermal Decomposition of Product Prolonged heating at high temperatures can lead to the decomposition of 4-pyrone, resulting in byproducts. Distill the 4-pyrone as it is formed to remove it from the high-temperature reaction zone promptly.[1]
Contamination from Starting Material Impurities present in the initial chelidonic acid may co-distill with the 4-pyrone or react to form other impurities. Use starting material of the highest possible purity.
Inefficient Purification 4-Pyrone has a high affinity for water, which can make it difficult to handle and crystallize.[2] The collected distillate can be further purified by redistillation.[1] For final purification and to induce crystallization, store the purified 4-pyrone in a desiccator.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the decarboxylation of chelidonic acid?

The decomposition point of chelidonic acid is 257°C.[1] It is recommended to gradually heat the chelidonic acid to this temperature to initiate decarboxylation.

Q2: How do I know when the decarboxylation is complete?

The decarboxylation process is characterized by the evolution of carbon dioxide gas.[1] The reaction can be considered complete when the gas evolution ceases.

Q3: Why is it critical to use dry chelidonic acid?

Moisture can interfere with the thermal decarboxylation reaction, potentially leading to lower yields and the formation of byproducts. It is essential to dry the chelidonic acid thoroughly before use, for instance, by heating it in an oven at 100-160°C until a constant weight is obtained.[1]

Q4: What is the best way to purify the synthesized 4-pyrone?

The 4-pyrone product can be collected via distillation as it is formed.[1] For further purification, the collected distillate can be redistilled.[1] Due to its hygroscopic nature, the final product should be stored in a desiccator to promote crystallization and prevent water absorption.[1][2]

Q5: Are there any alternative methods to thermal decarboxylation?

While thermal decarboxylation is the most direct route, other decarboxylation methods exist for carboxylic acids, often employing catalysts or different reaction conditions.[3][4] However, for the specific conversion of chelidonic acid to 4-pyrone, thermal decomposition is the well-established and commonly used method.[1]

Quantitative Data Summary

ParameterValueReference
Chelidonic Acid Decomposition Temperature257°C[1]
4-Pyrone Boiling Point210-215°C[1]
Chelidonic Acid Drying Temperature100-160°C[1]

Experimental Protocol: Thermal Decarboxylation of Chelidonic Acid

This protocol is based on established procedures for the thermal decarboxylation of chelidonic acid to synthesize 4-pyrone.[1]

Materials and Equipment:

  • Dried chelidonic acid

  • Round-bottom flask

  • Distillation apparatus (distillation head, condenser, receiving flask)

  • Heating mantle or oil bath

  • Thermometer

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Preparation: Ensure the chelidonic acid is thoroughly dry by heating it in an oven at 100-160°C until a constant weight is achieved.[1]

  • Apparatus Setup: Assemble a distillation apparatus with the dried chelidonic acid in the round-bottom flask. The flask should be fitted with a distillation head, a condenser, and a receiving flask.

  • Decarboxylation: Gradually heat the round-bottom flask using a heating mantle or oil bath. Increase the temperature to the decomposition point of chelidonic acid (257°C).[1] Observe the evolution of carbon dioxide gas.

  • Distillation: As the 4-pyrone is formed, it will distill. Collect the distillate, which has a boiling point of 210-215°C, in the receiving flask.[1]

  • Purification (Optional): The collected 4-pyrone can be redistilled for further purification. Store the final product in a desiccator to induce crystallization.[1][2]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_setup Setup cluster_reaction Reaction cluster_purification Purification prep Dry Chelidonic Acid (100-160°C) setup Assemble Distillation Apparatus prep->setup heat Heat to 257°C setup->heat decarboxylation Decarboxylation (CO2 Evolution) heat->decarboxylation distillation Distill 4-Pyrone (210-215°C) decarboxylation->distillation redistill Optional: Redistillation distillation->redistill crystallize Store in Desiccator to Crystallize distillation->crystallize redistill->crystallize

Caption: Step-by-step workflow for 4-pyrone synthesis.

References

Technical Support Center: Stability and Degradation of 4H-Pyran-4-One Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 4H-pyran-4-one compounds. It provides essential information on their stability and degradation, offering troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound compounds?

A1: The stability of this compound compounds is influenced by several factors. The core structure is susceptible to degradation under various conditions, including:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the pyran ring, often leading to ring-opening reactions.[1][2]

  • Oxidizing Agents: Strong oxidizing agents can lead to the degradation of the pyran ring.[1] The vinyl group, if present, is also susceptible to oxidation.[2]

  • Temperature: Elevated temperatures can provide the energy required to initiate thermal decomposition.[1][2]

  • Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.[1][2]

Q2: What are the common degradation pathways for this compound compounds?

A2: The most common degradation pathway for this compound compounds is through ring-opening reactions.[1][2] This can be initiated by hydrolysis under acidic or basic conditions. Other potential degradation pathways include oxidation of the pyran ring and, for substituted pyranones, reactions involving the substituent groups. For example, vinyl-substituted 4H-pyran-4-ones can undergo polymerization of the vinyl group.[2] Under thermal stress, fragmentation and the formation of smaller volatile molecules can occur.

Q3: What are some visible signs of degradation in my this compound compound?

A3: While analytical techniques are necessary for definitive confirmation, some visual cues may suggest degradation. These include a change in color (e.g., yellowing or browning), a change in physical form (e.g., from crystalline to amorphous), or the development of an unusual odor.[2] However, significant degradation can occur without any visible changes, making regular analytical monitoring crucial.[2]

Q4: How can I store my this compound compounds to ensure their stability?

A4: To minimize degradation, it is recommended to store this compound compounds under the following conditions:

  • Temperature: Store at low temperatures, such as 2-8 °C for short-term storage and -20 °C or below for long-term storage.[2]

  • Light: Protect from light by using amber vials or light-blocking containers.[2]

  • Atmosphere: For compounds sensitive to oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.[2]

  • Moisture: Use tightly sealed containers to prevent moisture absorption, which can lead to hydrolysis.[2]

Q5: Which analytical techniques are best for monitoring the stability of this compound compounds?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for quantifying the parent compound and detecting degradation products.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structures of any degradation products formed.[1] Other useful techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for volatile degradants and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of isolated degradation products.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound compounds.

Issue Potential Cause Troubleshooting Steps
Inconsistent biological assay results Degradation of the compound in the assay medium.1. Prepare fresh solutions: Always use freshly prepared solutions of your this compound compound for each experiment. 2. Check solvent stability: Ensure the compound is stable in your chosen solvent system under the assay conditions (pH, temperature). Run a time-course stability study in the assay medium and analyze by HPLC. 3. Minimize light exposure: Protect your solutions from light during preparation and incubation.
Appearance of unexpected peaks in HPLC chromatogram Degradation of the compound during sample preparation or analysis.1. Review sample preparation: Ensure that the sample preparation process does not involve harsh conditions (e.g., high temperature, extreme pH). 2. Check mobile phase compatibility: Verify that the mobile phase pH is within the stable range for your compound. 3. Analyze a fresh sample: Immediately analyze a freshly prepared sample to see if the unexpected peaks are still present.
Loss of compound over time in storage Inappropriate storage conditions.1. Verify storage conditions: Ensure the compound is stored at the recommended temperature, protected from light and moisture.[2] 2. Consider inert atmosphere: If the compound is susceptible to oxidation, purge the storage vial with an inert gas like argon or nitrogen before sealing.[2] 3. Perform a stability study: Conduct a long-term stability study under different storage conditions to determine the optimal storage parameters.
Precipitation of compound in aqueous solutions Poor aqueous solubility, which can be exacerbated by degradation.1. Use co-solvents: Consider using a water-miscible organic co-solvent (e.g., DMSO, ethanol) to improve solubility. Ensure the co-solvent does not affect your experiment. 2. Adjust pH: If the compound has ionizable groups, adjusting the pH of the solution may improve solubility. 3. Use of stabilizing agents: For formulations, consider the use of surfactants or other stabilizing excipients.

Quantitative Data Summary

Table 1: General Stability Profile of this compound Core Structure

Stress ConditionStabilityPotential Degradation Products
Acidic Hydrolysis (e.g., 0.1 M HCl, 60 °C)SusceptibleRing-opened products (hydroxy acids, aldehydes)[1]
Basic Hydrolysis (e.g., 0.1 M NaOH, RT)SusceptibleRing-opened products, potential for aldol condensation products[1]
Oxidative Degradation (e.g., 3% H₂O₂, RT)SusceptibleOxidized ring products, ring-opened products (dicarboxylic acids)[1]
Thermal Degradation (e.g., 80 °C, solid state)Generally stable at RT, degrades at elevated temperaturesFragmentation products, polymers[1]
Photolytic Degradation (ICH Q1B conditions)Potentially susceptiblePhotorearranged isomers, radical-induced degradation products[1]

Table 2: Example of Reported Thermal Stability Data for Substituted this compound Derivatives

CompoundThermal Decomposition Temperature (Td)Reference
2,6-bis-styryl-4H-pyran-4-ylidene with malononitrile acceptor and methoxy-substituents198 °C
2,6-bis-styryl-4H-pyran-4-ylidene with malononitrile acceptor and N,N-dimethylamino-substituents173 °C
2,6-bis-styryl-4H-pyran-4-ylidene with barbituric acid acceptorHigher thermal stability

Note: This table is illustrative. Td values are highly dependent on the full chemical structure and experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of a this compound Compound

This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of a this compound compound.

1. Materials and Reagents:

  • This compound compound of interest

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/PDA detector and/or Mass Spectrometer

2. Preparation of Stock Solution:

  • Prepare a stock solution of the this compound compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60 °C. Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at room temperature. Withdraw aliquots at appropriate time points (e.g., 0, 1, 4, 8 hours).[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature. Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 24 hours).

  • Thermal Degradation (Solid): Place a known amount of the solid compound in a vial and heat in an oven at a suitable temperature (e.g., 80 °C).[1] Withdraw samples at different time points.

  • Photolytic Degradation: Expose a solution of the compound (e.g., in methanol/water) to light according to ICH Q1B guidelines (not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[1] A control sample should be kept in the dark under the same conditions.[1]

4. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

5. Data Analysis:

  • Compare the chromatograms of the stressed samples with the control to identify new peaks corresponding to degradation products.

  • Determine the percentage of degradation of the parent compound.

  • If using LC-MS, analyze the mass spectra of the degradation product peaks to propose their structures.[1]

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Objective: To develop an HPLC method capable of separating the parent this compound compound from its potential degradation products.

2. Initial Method Development:

  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: Use a UV/PDA detector set at the maximum absorbance wavelength (λmax) of the this compound compound.

  • Flow Rate: A typical starting flow rate is 1.0 mL/min.

  • Column Temperature: Maintain a constant column temperature (e.g., 30 °C).

3. Method Optimization:

  • Inject a mixture of the unstressed and stressed samples (from the forced degradation study) to observe the separation of the parent peak and degradation peaks.

  • Optimize the gradient profile, mobile phase composition, and pH to achieve adequate resolution (Rs > 2) between all peaks.

4. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis start Start: Pure this compound Compound stock Prepare 1 mg/mL Stock Solution start->stock acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, RT) oxidation Oxidative Degradation (3% H₂O₂, RT) thermal Thermal Degradation (80°C, solid) photo Photolytic Degradation (ICH Q1B) sampling Withdraw Aliquots at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base Samples) sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS neutralize->hplc

Caption: Workflow for a forced degradation study of a this compound compound.

degradation_pathway cluster_products Potential Degradation Products parent This compound Derivative ring_opened Ring-Opened Products (e.g., hydroxy acids, aldehydes) parent->ring_opened Hydrolysis (Acid/Base) oxidized Oxidized Products (e.g., dicarboxylic acids) parent->oxidized Oxidation photoproducts Photorearranged Isomers parent->photoproducts Photolysis (UV light) fragments Fragmentation Products parent->fragments Thermal Stress

Caption: Generalized degradation pathways of this compound compounds.

signaling_pathway cluster_pathways Cellular Signaling cluster_response Inflammatory Response stimulus Inflammatory Stimulus (e.g., LPS) mapk MAPK Pathway stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) mapk->cytokines nfkb->cytokines pyranone This compound Derivative pyranone->mapk Inhibition pyranone->nfkb Inhibition

Caption: Inhibition of inflammatory signaling pathways by this compound derivatives.

References

Technical Support Center: Overcoming Low Reactivity in 4H-Pyran-4-One Bromination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 4H-pyran-4-one. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this notoriously unreactive substrate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your synthetic efforts.

Troubleshooting Guides & FAQs

This section addresses common issues and questions regarding the bromination of this compound.

Q1: My bromination of this compound is not proceeding. What are the likely reasons for this low reactivity?

A1: this compound exhibits low reactivity towards electrophilic bromination for several reasons:

  • Electron-Deficient Ring: The carbonyl group in the pyranone ring is strongly electron-withdrawing, deactivating the ring towards electrophilic attack.

  • Thermal Instability: Some this compound derivatives can be thermally unstable, decomposing at temperatures required for certain reactions.

  • HOMO Electron Density: Computational studies on substituted 4H-pyran-4-ones suggest that the highest occupied molecular orbital (HOMO) has significant electron density on the substituents rather than the pyranone ring itself, making the ring less available for electrophilic attack.

Q2: What are the initial troubleshooting steps if I observe no reaction?

A2: If your reaction shows no conversion of the starting material, consider the following steps:

Caption: Initial troubleshooting workflow for unsuccessful this compound bromination.

Q3: Can I use N-Bromosuccinimide (NBS) for the bromination of this compound?

A3: Yes, N-Bromosuccinimide (NBS) is a viable and often preferred alternative to molecular bromine, especially for substrates prone to side reactions or those requiring milder conditions.[1] For electron-rich aromatic compounds, NBS can be a highly effective brominating agent.[2] While this compound is electron-deficient, NBS in combination with a catalyst or under radical conditions can be effective.

Q4: How can a Lewis acid catalyst enhance the bromination of this compound?

A4: Lewis acids can significantly promote bromination by activating the brominating agent. For instance, a Lewis acid can coordinate to the carbonyl group of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), making the bromine atom more electrophilic and susceptible to attack by the pyranone ring. Zirconium(IV) chloride (ZrCl4) has shown high catalytic activity in benzylic brominations using DBDMH under mild conditions, a strategy that could be adapted for this compound.[3]

Q5: Are there any successful examples of brominating compounds similar to this compound?

A5: Yes, while direct protocols for the parent this compound are scarce, related structures have been successfully brominated. For example, 3-bromo-5,6-dihydro-2H-pyran-2-one has been synthesized from 5,6-dihydro-2H-pyran-2-one using molecular bromine followed by elimination with triethylamine.[4] This suggests a potential two-step strategy for this compound. Additionally, various substituted 2-amino-4H-pyrans have been successfully brominated using NBS.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the bromination of various pyranone derivatives and related compounds to provide a comparative reference for your experimental design.

SubstrateBrominating AgentCatalyst/AdditiveSolventTemperature (°C)Time (h)ProductYield (%)Reference
5,6-Dihydro-2H-pyran-2-oneBr₂TriethylamineMethylene Chloride023-Bromo-5,6-dihydro-2H-pyran-2-one-[4]
2,6-Diphenyl-3,5-bis(bromomethyl)-4H-pyran-4-one-------[3]
Didodecyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylatePyridinium bromide–perbromide (PBPB)-Ethyl AcetateRoom Temp.0.52,6-bis(bromomethyl)-1,4-dihydropyridine derivative87[5]
Didodecyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylateNBS---242,6-bis(bromomethyl)-1,4-dihydropyridine derivative75[5]
TolueneDBDMHZrCl₄DichloroethaneRoom Temp.0.5Benzyl bromide98[3]

Experimental Protocols

Below are detailed methodologies for key experiments that can be adapted for the bromination of this compound.

Protocol 1: General Procedure for Bromination using Bromine and a Base (Adapted from Dihydropyran-2-one Bromination) [4]

Caption: Experimental workflow for bromination using Br₂ and a base.

Detailed Steps:

  • Dissolve this compound (1 equivalent) in anhydrous methylene chloride.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 equivalents) in methylene chloride dropwise over 1-2 hours.

  • Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by TLC.

  • Slowly add triethylamine (1.1 equivalents) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 40 minutes.

  • Transfer the mixture to a separatory funnel and wash with water (2x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Lewis Acid-Catalyzed Bromination with DBDMH (Adapted from Benzylic Bromination) [3]

Caption: Experimental workflow for Lewis acid-catalyzed bromination.

Detailed Steps:

  • To a stirred suspension of this compound (1 equivalent) in dichloroethane, add zirconium(IV) chloride (0.1 equivalents) at room temperature.

  • Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.6 equivalents) in one portion.

  • Stir the mixture at room temperature for 30 minutes, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with methylene chloride (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Understanding Reactivity: A Signaling Pathway Analogy

The challenge of brominating this compound can be visualized as overcoming a series of inhibitory signals. The following diagram illustrates the factors hindering the reaction and the interventions that can promote the desired transformation.

Reactivity_Pathway cluster_inhibitors Inhibitory Factors cluster_activators Activating Strategies Electron_Withdrawing Electron-Withdrawing Carbonyl Group Pyranone This compound Electron_Withdrawing->Pyranone Low_HOMO_Ring Low HOMO Density on Pyranone Ring Low_HOMO_Ring->Pyranone Thermal_Instability Thermal Instability Thermal_Instability->Pyranone Lewis_Acid Lewis Acid Catalyst Bromination Successful Bromination Lewis_Acid->Bromination Reactive_Bromine More Reactive Brominating Agent (e.g., DBDMH) Reactive_Bromine->Bromination Radical_Initiator Radical Initiator (for NBS) Radical_Initiator->Bromination Pyranone->Bromination Overcoming Inhibition

Caption: Logical relationship of factors influencing this compound bromination.

References

Technical Support Center: Optimizing Knoevenagel Condensation for 4H-Pyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Knoevenagel condensation reactions for the synthesis of 4H-pyrans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 4H-pyrans via Knoevenagel condensation.

Issue 1: Low or No Product Yield

Q: My Knoevenagel condensation reaction for 4H-pyran synthesis is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?

A: Low or no yield in this multi-component reaction can stem from several factors, from reactant and catalyst choice to reaction conditions. Here is a systematic approach to troubleshoot this issue:

  • Catalyst Inefficiency: The choice and amount of catalyst are critical. While a range of catalysts can be used, their effectiveness can vary based on the specific substrates.[1]

    • Solution: Ensure your catalyst is active and used in the optimal amount (typically 10-20 mol%).[1] For instance, Indium(III) chloride (InCl₃) has been shown to be an efficient catalyst in acetonitrile.[2][3] Alternatively, a novel system of ethylenediammonium diformate (EDDF) in polyethylene glycol (PEG600) has demonstrated high yields at room temperature.[4] If using a base catalyst, ensure it is not so strong as to cause self-condensation of the aldehyde.[5][6]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time significantly impact the reaction outcome.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] While many Knoevenagel condensations for 4H-pyrans proceed well at room temperature, some substrates may require heating.[2][7] The choice of solvent is also crucial; both polar (e.g., acetonitrile, ethanol) and solvent-free conditions have proven effective.[1][2][4]

  • Purity of Starting Materials: Impurities in reactants or solvents can inhibit the reaction or lead to side products.[1]

    • Solution: Ensure all starting materials and solvents are of high purity.

  • Inefficient Water Removal: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction equilibrium.

    • Solution: Consider using a Dean-Stark apparatus for azeotropic removal of water, especially if the reaction is conducted at elevated temperatures.[5]

Issue 2: Formation of Significant Side Products

Q: I am observing significant amounts of side products in my reaction mixture. How can I minimize these?

A: Side product formation is a common challenge in multi-component reactions leading to 4H-pyrans. The main side products often arise from self-condensation of the aldehyde or Michael addition of the active methylene compound to the Knoevenagel product.[1][5]

  • Control of Reaction Sequence: The initial Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., malononitrile) is a critical step.

    • Solution: Ensuring this step proceeds efficiently before the subsequent Michael addition and cyclization can minimize side products.[1] Some protocols utilize an "intercepted-Knoevenagel" approach where an adduct is formed first, which then reacts with the 1,3-dicarbonyl compound to improve chemoselectivity.[2][3]

  • Stoichiometry Control: An incorrect molar ratio of reactants can lead to the formation of side products.

    • Solution: Use a 1:1 molar ratio of the aldehyde and the active methylene compound.[5]

  • Catalyst Choice: Strong bases can promote the self-condensation of aldehydes.[5][6]

    • Solution: Employ a milder base catalyst or a Lewis acid catalyst like InCl₃.[2][5]

Issue 3: Difficulty in Product Purification

Q: The purification of my 4H-pyran derivative is proving difficult. What strategies can I employ for effective purification?

A: Purification challenges can arise from the presence of unreacted starting materials, catalyst residues, or closely related side products.[1]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent is often the most effective method for achieving high purity.[1]

    • Solution: Screen various solvents or solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your product, while impurities remain in solution.

  • Column Chromatography: For non-crystalline products or when recrystallization is ineffective, column chromatography on silica gel is a common purification technique.[1]

    • Solution: Use TLC to determine an appropriate solvent system (eluent) that provides good separation between your desired product and impurities.

  • Catalyst Removal: Homogeneous catalysts can be difficult to separate from the reaction mixture.

    • Solution: If a heterogeneous catalyst was used, it can be simply filtered off.[1] For homogeneous catalysts like InCl₃, an acidic work-up can facilitate its removal and also promote the final cyclization step.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key steps in the mechanism for the Knoevenagel condensation leading to 4H-pyrans?

A1: The synthesis of 4H-pyrans via this method is a domino reaction that typically involves three key steps:

  • Knoevenagel Condensation: An aldehyde reacts with an active methylene compound (like malononitrile) in the presence of a catalyst to form a Knoevenagel adduct.

  • Michael Addition: A 1,3-dicarbonyl compound (such as dimedone or ethyl acetoacetate) undergoes a Michael addition to the Knoevenagel adduct.

  • Cyclization: The intermediate then undergoes an intramolecular cyclization and subsequent dehydration to form the final 4H-pyran ring system.[1]

Q2: How does the choice of aldehyde affect the reaction?

A2: The electronic nature of the substituents on the aldehyde can significantly influence the reaction rate and yield. Benzaldehydes with electron-withdrawing groups tend to react more smoothly and give higher yields.[2] Aldehydes with electron-donating groups are less reactive and may result in lower yields.[2]

Q3: Can this reaction be performed under "green" conditions?

A3: Yes, several approaches have been developed to make the synthesis of 4H-pyrans more environmentally friendly. These include the use of water as a solvent, solvent-free conditions, and the use of reusable heterogeneous catalysts.[7][8] For example, using catalysts like taurine in water has been reported to give high yields and allow for easy separation of the catalyst.[8]

Q4: What is the "intercepted-Knoevenagel condensation" and why is it important?

A4: The "intercepted-Knoevenagel condensation" is a strategy where the initial adduct formed between the aldehyde and a secondary amine (like pyrrolidine) is "intercepted" before it can proceed to other reactions. This intermediate then reacts with the 1,3-dicarbonyl compound. This approach is important for the synthesis of unsymmetrical 4H-pyrans as it enhances chemoselectivity by controlling the reaction pathway and preventing the formation of undesired symmetrical products.[2][3]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of Fused Tricyclic 4H-pyrans

EntryCatalystSolventTemperatureTime (h)Yield (%)
1InCl₃ (10 mol%)Toluene-d8Room Temp.1555
2InCl₃ (10 mol%)CH₃CNRoom Temp.2.568
3InCl₃ (10 mol%)CH₃CNRoom Temp.575
4InCl₃ (10 mol%)CD₃ODRoom Temp.565
5InCl₃ (10 mol%)DMSO-d6Room Temp.2.390

Data adapted from a study on the synthesis of unsymmetrical dienols as intermediates for 4H-pyrans. The final cyclization to the 4H-pyran is achieved through an acidic work-up.[2]

Table 2: EDDF-PEG600 Catalyzed Synthesis of 4H-Pyrans

EntryAldehydeActive Methylene Compound1,3-Dicarbonyl CompoundTime (min)Yield (%)
1BenzaldehydeMalononitrileDimedone1094
24-ChlorobenzaldehydeMalononitrileDimedone1296
34-NitrobenzaldehydeMalononitrileDimedone898
44-MethoxybenzaldehydeMalononitrileDimedone1592
5BenzaldehydeEthyl CyanoacetateDimedone2088

Reactions were carried out at room temperature using 20 mol% EDDF in PEG600.[4]

Experimental Protocols

General Procedure for InCl₃-Catalyzed Synthesis of Unsymmetrical 4H-Pyrans

  • In a flame-dried 20 mL scintillation vial under an argon atmosphere, combine the 1,3-dicarbonyl compound (e.g., dimedone, 0.50 mmol, 1.0 eq.), the selected benzaldehyde (0.50 mmol, 1.0 eq.), pyrrolidine (0.50 mmol, 1.0 eq.), and indium(III) chloride (0.05 mmol, 10 mol%).

  • Add acetonitrile (2.5 mL, 0.20 M) to the vial.

  • Stir the reaction mixture at room temperature for the indicated amount of time (monitor by TLC).

  • Upon completion, add a second, different 1,3-dicarbonyl compound (0.60 mmol, 1.2 eq.) to the mixture and continue stirring until the intermediate is consumed (monitor by TLC).

  • Pour a 0.5 M HCl solution (10 mL) into the reaction mixture and stir for 15 minutes to achieve cyclization.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[2]

General Procedure for EDDF-PEG600 Catalyzed One-Pot Synthesis of 4H-Pyrans

  • To a mixture of an aldehyde (1 mmol), an active methylene compound (e.g., malononitrile, 1 mmol), and a 1,3-dicarbonyl compound (e.g., dimedone, 1 mmol), add ethylenediammonium diformate (EDDF, 20 mol%) and polyethylene glycol (PEG600, 0.5 mL).

  • Stir the reaction mixture at room temperature for the required time (monitor by TLC, typically 8-20 minutes).

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford the pure 4H-pyran.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Aldehyde, Active Methylene Compound, 1,3-Dicarbonyl Compound catalyst Add Catalyst (e.g., InCl3 or EDDF-PEG600) reactants->catalyst solvent Add Solvent (e.g., Acetonitrile or PEG600) catalyst->solvent stir Stir at appropriate temperature (Room Temp. or Heat) solvent->stir monitor Monitor reaction by TLC stir->monitor workup Quench reaction and perform aqueous work-up/extraction monitor->workup purify Purify by Recrystallization or Column Chromatography workup->purify product Pure 4H-Pyran purify->product

Caption: General experimental workflow for the synthesis of 4H-pyrans.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Catalyst Inefficiency start->cause1 Check cause2 Sub-optimal Conditions (Temp, Time, Solvent) start->cause2 Check cause3 Impure Starting Materials start->cause3 Check cause4 Water Inhibition start->cause4 Check sol1 Optimize catalyst type and loading cause1->sol1 sol2 Screen solvents, vary temperature, monitor reaction time via TLC cause2->sol2 sol3 Ensure high purity of reactants and solvents cause3->sol3 sol4 Use Dean-Stark or add drying agent cause4->sol4

References

"troubleshooting low yields in palladium-catalyzed pyranone synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Palladium-Catalyzed Pyranone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed pyranone synthesis is resulting in a consistently low yield. What are the primary factors I should investigate?

Low yields in palladium-catalyzed pyranone synthesis can stem from several factors. The most critical parameters to investigate are the catalyst system (palladium source and ligand), reaction solvent, temperature, and the purity and stability of your starting materials. Catalyst deactivation, presence of oxygen or moisture, and competing side reactions are common culprits.[1][2]

Q2: I observe the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

The formation of palladium black, which is finely divided palladium metal, is a clear indicator of catalyst decomposition and deactivation.[1] This aggregation prevents the palladium from participating in the catalytic cycle. To prevent this, consider the following:

  • Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio. The ligand stabilizes the palladium nanoparticles and prevents their aggregation.

  • Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature.[1]

  • Concentration: High concentrations of the palladium catalyst can sometimes lead to aggregation.

Q3: How critical is the exclusion of air and moisture from the reaction?

Excluding air (specifically oxygen) and moisture is absolutely critical. Many palladium catalysts, particularly the active Pd(0) species, are sensitive to air and can be readily oxidized to inactive Pd(II) species.[1][3] Moisture can lead to unwanted side reactions and hydrolysis of starting materials or intermediates. Always use anhydrous solvents and reagents, and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[3][4]

Q4: I am observing significant formation of a furanone byproduct. How can I improve the selectivity towards the desired pyranone?

The formation of furanone isomers is a known issue in pyranone synthesis and arises from competing cyclization pathways. To favor the formation of the desired pyranone, you can:

  • Ligand Selection: The choice of ligand can significantly influence the regioselectivity of the cyclization. Experiment with different classes of ligands, such as bulky phosphine ligands or N-heterocyclic carbenes (NHCs).

  • Lewis Acid Additives: The addition of a Lewis acid can sometimes promote the desired cyclization pathway.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step Rationale
Inactive Catalyst Ensure you are using a reliable source of palladium catalyst. If using a Pd(II) precatalyst, ensure the in-situ reduction to the active Pd(0) species is efficient.[1][5]The catalytic cycle relies on the active Pd(0) species. Inefficient generation or degradation of the catalyst will halt the reaction.
Poor Ligand Choice Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. The electronic and steric properties of the ligand are crucial.The ligand stabilizes the palladium center, influences its reactivity, and can affect the rate-determining step of the catalytic cycle.
Suboptimal Temperature Optimize the reaction temperature. Run the reaction at a lower temperature to check for product degradation, or at a higher temperature to overcome a high activation barrier.[3]Temperature affects reaction kinetics, catalyst stability, and the propensity for side reactions.
Incorrect Solvent Perform a solvent screen. Common solvents for palladium-catalyzed couplings include DMF, dioxane, THF, and acetonitrile.[3][6]The solvent can influence the solubility of reactants, the stability of the catalyst, and the reaction mechanism.
Presence of Impurities Ensure the purity of starting materials, solvents, and reagents. Trace impurities can poison the catalyst.[2]Impurities can coordinate to the palladium center and inhibit its catalytic activity.
Issue 2: Reaction Stalls Before Completion
Possible Cause Troubleshooting Step Rationale
Catalyst Deactivation Monitor the reaction for the formation of palladium black.[1] If observed, try using a more robust ligand or a lower reaction temperature.Catalyst deactivation is a common reason for reactions stalling.
Oxygen Contamination Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[1]Trace amounts of oxygen can oxidize the active Pd(0) catalyst over time, leading to a gradual shutdown of the reaction.
Substrate/Product Inhibition Dilute the reaction mixture.High concentrations of starting materials or the product can sometimes inhibit the catalyst.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the impact of various parameters on the yield of palladium-catalyzed pyranone and related heterocyclic syntheses.

Table 1: Effect of Palladium Catalyst on Product Yield

EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂5DMF10065
2PdCl₂(CH₃CN)₂5Dioxane8094
3Pd(PPh₃)₄5THF8078
4Pd Nanoparticles0.04 mmolAcetonitrileReflux87
5No Catalyst-AcetonitrileReflux16

Data compiled from various sources for illustrative purposes.[7][8]

Table 2: Effect of Solvent on Product Yield

EntryCatalystSolventTemperature (°C)Yield (%)
1Pd NanoparticlesTHFReflux75
2Pd NanoparticlesDCMReflux72
3Pd NanoparticlesWaterReflux55
4Pd NanoparticlesAcetonitrileReflux87

Data based on a model reaction using palladium nanoparticles.[6]

Experimental Protocols

General Protocol for a Palladium-Catalyzed Pyranone Synthesis Troubleshooting Experiment

This protocol outlines a systematic approach to optimizing a palladium-catalyzed pyranone synthesis that is suffering from low yields.

Materials:

  • Appropriate starting materials (e.g., a halo-pyranone precursor and a coupling partner)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (e.g., a phosphine ligand like PPh₃, or an NHC ligand)

  • Anhydrous solvent (e.g., Dioxane, DMF, or THF)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle/oil bath

  • TLC plates and developing chamber

  • Purification supplies (silica gel, solvents for column chromatography)

Procedure:

  • Preparation: Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas.

  • Reaction Setup: To the Schlenk flask, add the starting materials, base, and a magnetic stir bar under a positive pressure of inert gas.

  • Solvent and Reagent Addition: Add the anhydrous solvent via syringe. If your palladium source and ligand are solids, add them at this stage. If they are in solution, add them via syringe.

  • Degassing: Degas the reaction mixture by bubbling inert gas through the solution for 10-15 minutes, or by using the freeze-pump-thaw method (3 cycles).

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC at regular intervals.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualizations

Troubleshooting_Workflow Start Low Yield in Pyranone Synthesis Check_Catalyst 1. Catalyst System Integrity Start->Check_Catalyst Check_Conditions 2. Reaction Conditions Start->Check_Conditions Check_Reagents 3. Starting Materials Start->Check_Reagents Analyze_Side_Products 4. Analyze Byproducts Start->Analyze_Side_Products Catalyst_Deactivation Formation of Pd Black? Stalled Reaction? Check_Catalyst->Catalyst_Deactivation Deactivation? Temp_Solvent Screen Temperatures Screen Solvents Check_Conditions->Temp_Solvent Suboptimal? Purity_Moisture Use Anhydrous Reagents Ensure Inert Atmosphere Check_Reagents->Purity_Moisture Purity/Moisture? Furanone Modify Ligand Add Lewis Acid Analyze_Side_Products->Furanone Furanone Formation? Optimization Systematic Optimization Change_Ligand Use more robust ligand Lower temperature Catalyst_Deactivation->Change_Ligand Yes Change_Ligand->Optimization Temp_Solvent->Optimization Purity_Moisture->Optimization Furanone->Optimization

Caption: Troubleshooting workflow for low yields.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add R-X PdII R-Pd(II)-X(L_n) Ox_Add->PdII Mig_Ins Migratory Insertion PdII->Mig_Ins Alkene/Alkyne Intermediate Intermediate Mig_Ins->Intermediate Red_Elim Reductive Elimination Intermediate->Red_Elim Red_Elim->Pd0 Regeneration Product Pyranone Red_Elim->Product

Caption: Simplified palladium catalytic cycle.

References

Validation & Comparative

A Comparative Guide to Catalysts for the Synthesis of 4H-Pyrans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4H-pyran derivatives, a critical scaffold in medicinal chemistry and drug discovery, is achievable through various catalytic pathways. The choice of catalyst profoundly influences reaction efficiency, yield, and environmental impact. This guide provides an objective comparison of different catalytic systems for the one-pot, three-component synthesis of 4H-pyrans, supported by experimental data to inform catalyst selection for your research.

Data Presentation: A Comparative Analysis of Catalytic Performance

The following table summarizes the performance of various catalysts for the synthesis of 2-amino-4-aryl-3-cyano-4H-pyrans from an aromatic aldehyde, malononitrile, and a 1,3-dicarbonyl compound. This allows for a direct comparison of catalyst efficacy under different reaction conditions.

Catalyst TypeCatalystAldehyde1,3-Dicarbonyl CompoundSolventTemperature (°C)TimeYield (%)Reference
Heterogeneous CuFe₂O₄@starch4-ChlorobenzaldehydeDimedoneEthanolRoom Temp10 min98[1]
Cu₂(NH₂-BDC)₂(DABCO) MOF4-NitrobenzaldehydeDimedoneSolvent-free (Ball-milling)Room Temp20 min96
ZnS/CuFe₂O₄4-ChlorobenzaldehydeDimedoneEthanolRoom Temp15 min95
Ag/Fe₃O₄@starchBenzaldehydeDimedoneEthanol5010 min95[2]
Fe₃O₄ MNPsNinhydrinDialkyl acetylenedicarboxylateEthanolRoom Temp-High[3]
Homogeneous [bmim]OH (Ionic Liquid)BenzaldehydeEthyl acetoacetateSolvent-free50-6010-15 min95[4]
Organocatalyst 2-AminopyridineBenzaldehydeEthyl acetoacetateEthanolRoom Temp35 min94
L-ProlineBenzaldehyde3-Oxo-3-phenylpropanenitrile---83

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Heterogeneous Catalysis: Synthesis of 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile using CuFe₂O₄@starch[1]

Materials:

  • 4-Chlorobenzaldehyde (1 mmol, 140.6 mg)

  • Malononitrile (1.1 mmol, 72.7 mg)

  • Dimedone (1 mmol, 140.2 mg)

  • CuFe₂O₄@starch nanocatalyst (0.03 g)

  • Ethanol (3 mL)

Procedure:

  • To a round-bottom flask, add 4-chlorobenzaldehyde, malononitrile, dimedone, and the CuFe₂O₄@starch catalyst.

  • Add ethanol to the mixture and stir the reaction at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent of ethyl acetate/n-hexane (1:3).

  • Upon completion, stop the stirring and use an external magnet to separate the magnetic nanocatalyst.

  • Filter the solution to remove the catalyst.

  • The resulting solid product is then purified by washing with ethanol.

Homogeneous Catalysis: Synthesis of Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate using [bmim]OH[6]

Materials:

  • Benzaldehyde (1.0 mmol, 106.1 mg)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • Ethyl acetoacetate (1.0 mmol, 130.1 mg)

  • 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) (20 mol%)

Procedure:

  • Combine benzaldehyde, malononitrile, ethyl acetoacetate, and [bmim]OH in a reaction vessel.

  • Stir the mixture magnetically in an oil bath maintained at 50-60°C.

  • Monitor the reaction by TLC using petroleum ether:ethyl acetate (60:40) as the eluent.

  • Once the reaction is complete, cool the mixture to room temperature and add approximately 5 mL of water to quench the reaction.

  • Filter the solid product, wash with water, and dry.

Reaction Mechanisms and Experimental Workflow

The synthesis of 4H-pyrans typically proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. The catalyst plays a crucial role in activating the reactants and facilitating these transformations.

General Reaction Pathway

The diagram below illustrates the generally accepted mechanism for the base-catalyzed synthesis of 4H-pyrans.

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Intramolecular Cyclization & Tautomerization Aldehyde ArCHO Intermediate1 ArCH=C(CN)₂ (Knoevenagel Adduct) Aldehyde->Intermediate1 Malononitrile, Base Malononitrile CH₂(CN)₂ Malononitrile->Intermediate1 Catalyst1 Base Catalyst Catalyst1->Aldehyde Dicarbonyl 1,3-Dicarbonyl (Enolate) Intermediate2 Michael Adduct Intermediate1->Intermediate2 1,3-Dicarbonyl (enolate) Dicarbonyl->Intermediate2 Catalyst2 Base Catalyst Catalyst2->Dicarbonyl Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Cyclization Product 4H-Pyran Derivative Intermediate3->Product Tautomerization

Caption: General mechanism for base-catalyzed 4H-pyran synthesis.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and characterization of 4H-pyran derivatives.

G Reactants Reactants (Aldehyde, Malononitrile, 1,3-Dicarbonyl) Reaction One-Pot Reaction (Solvent, Temperature, Time) Reactants->Reaction Catalyst Catalyst Selection (Heterogeneous/Homogeneous) Catalyst->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Reaction Workup Monitoring->Workup Separation Catalyst Separation (Filtration/Magnetic) Workup->Separation Purification Product Purification (Recrystallization/Chromatography) Separation->Purification Characterization Product Characterization (NMR, IR, Mass Spec) Purification->Characterization

Caption: A generalized workflow for 4H-pyran synthesis.

Comparative Analysis

Heterogeneous catalysts , particularly magnetic nanoparticles like CuFe₂O₄@starch, offer significant advantages in terms of ease of separation and reusability, aligning with the principles of green chemistry.[1] The use of solvent-free conditions, such as ball-milling with MOF catalysts, further enhances the environmental friendliness of the synthesis.[5]

Homogeneous catalysts , such as ionic liquids, can provide high yields in short reaction times and may offer better control over the reaction environment.[4] However, their separation from the product can be more challenging compared to heterogeneous systems.

Organocatalysts represent a metal-free alternative, often operating under mild conditions. While they may require slightly longer reaction times, their low cost and toxicity make them an attractive option.

Ultimately, the optimal catalyst choice will depend on the specific requirements of the synthesis, including desired yield, reaction scale, cost considerations, and the importance of catalyst recyclability. This guide provides the foundational data to make an informed decision for your specific research needs.

References

Unveiling the Anticancer Potential: A Comparative Guide to the In Vitro Cytotoxicity of 3-Hydroxy-4H-pyran-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 3-hydroxy-4H-pyran-4-one derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating significant potential in oncology. This guide provides a comparative analysis of the in vitro cytotoxic activity of various 3-hydroxy-4H-pyran-4-one and related 4H-pyran-4-one derivatives against several human cancer cell lines. The data, compiled from multiple studies, is intended to serve as a valuable resource for guiding future research and the development of potent and selective anticancer therapeutics.

The this compound scaffold is a core structure in numerous natural and synthetic molecules that exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] The cytotoxic effects of these derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and inhibit key cell cycle regulators like cyclin-dependent kinase 2 (CDK2).[2][3]

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of 3-hydroxy-4H-pyran-4-one derivatives and their analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for assessing cytotoxic potency. The following table summarizes the IC50 values for various derivatives, highlighting how chemical substitutions on the pyran ring influence their anticancer activity.[4][5]

Compound ClassSpecific DerivativeCell LineCell TypeIC50 (µM)Reference
4H-PyranCompound 4dHCT-116Colorectal Carcinoma75.1[5][6]
4H-PyranCompound 4kHCT-116Colorectal Carcinoma85.88[5][6]
5-Oxo-dihydropyranopyranCompound 4g (4-NO₂)SW-480Colon Adenocarcinoma34.6[7]
5-Oxo-dihydropyranopyranCompound 4g (4-NO₂)MCF-7Breast Adenocarcinoma42.6[7]
5-Oxo-dihydropyranopyranCompound 4i (4-Cl)SW-480Colon Adenocarcinoma35.9[7]
5-Oxo-dihydropyranopyranCompound 4i (4-Cl)MCF-7Breast Adenocarcinoma34.2[7]
5-Oxo-dihydropyranopyranCompound 4j (3,4,5-(OCH₃)₃)MCF-7Breast Adenocarcinoma26.6[7]
Pyranone DerivativeCompound 1HL-60Acute Promyeloid Leukemia31.02[8]
Pyranone DerivativeCompound 2HL-60Acute Promyeloid Leukemia34.62[8]
Pyranone DerivativeCompound 3HL-60Acute Promyeloid Leukemia27.90[8]
Pyranone DerivativeCompound 9HL-60Acute Promyeloid Leukemia41.07[8]
3-Aryl-4-hydroxy-2H-pyran-2-oneCompound 5aMCF-7Breast Adenocarcinoma21.80[9]
3-Aryl-4-hydroxy-2H-pyran-2-oneCompound 5aNIH3T3Normal Fibroblast43.40[9]
3-Aryl-4-hydroxy-2H-pyran-2-oneCompound 5bMCF-7Breast Adenocarcinoma13.64[9]
3-Aryl-4-hydroxy-2H-pyran-2-oneCompound 5bNIH3T3Normal Fibroblast19.60[9]
3-Aryl-4-hydroxy-2H-pyran-2-oneCompound 5oMCF-7Breast Adenocarcinoma12.49[9]
3-Aryl-4-hydroxy-2H-pyran-2-oneCompound 5oNIH3T3Normal Fibroblast13.76[9]

Note: Direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental conditions, such as incubation times and assay protocols.

Experimental Protocols

The assessment of in vitro cytotoxicity for 3-hydroxy-4H-pyran-4-one derivatives is predominantly conducted using the MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to evaluate cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] The principle of this assay lies in the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of viable cells.[2]

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well flat-bottom microplates at an optimal density (e.g., 5,000 to 10,000 cells per well) and incubated for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4][10]

  • Compound Treatment: Stock solutions of the test compounds are typically prepared in dimethyl sulfoxide (DMSO).[4] Serial dilutions of the compounds are then made in the culture medium to achieve the desired final concentrations. The final DMSO concentration should generally not exceed 0.5% to prevent solvent-induced toxicity.[4] The cells are then treated with these various concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).[1][2]

  • MTT Addition and Incubation: Following the treatment period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL in PBS).[5][10] The plates are then incubated for a few hours, allowing viable cells to convert the MTT into formazan crystals.[5]

  • Solubilization of Formazan: The formazan crystals are dissolved in a solubilization solution, such as DMSO.[5]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength typically between 500 and 600 nm (commonly 570 nm).[2][5]

  • Data Analysis: The percentage of cell viability is calculated relative to an untreated control, and the IC50 value is determined from the dose-response curve.[2]

Visualizing the Methodologies and Mechanisms

To better understand the experimental process and the proposed mechanisms of action, the following diagrams are provided.

G cluster_0 In Vitro Cytotoxicity Workflow A Cell Seeding (96-well plate) B 24h Incubation (Cell Attachment) A->B C Compound Treatment (Varying Concentrations) B->C D Incubation (e.g., 48-72h) C->D E MTT Reagent Addition D->E F Incubation (Formazan Formation) E->F G Solubilization (e.g., DMSO) F->G H Absorbance Reading (Microplate Reader) G->H I Data Analysis (IC50 Calculation) H->I

Caption: General workflow of the MTT assay for in vitro cytotoxicity testing.

G compound This compound Derivatives cdk2 Inhibition of CDK2 compound->cdk2 caspase3 Activation of Caspase-3 compound->caspase3 arrest Cell Cycle Arrest cdk2->arrest proliferation Inhibition of Cancer Cell Proliferation arrest->proliferation apoptosis Induction of Apoptosis caspase3->apoptosis apoptosis->proliferation

Caption: Proposed mechanism of action for some this compound derivatives.

References

Unveiling the Antioxidant Potential: 4H-Pyran Derivatives Emerge as Powerful Alternatives to BHT

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of recent studies indicates that novel synthesized 4H-pyran derivatives exhibit potent antioxidant activities, in some cases surpassing the efficacy of the widely used synthetic antioxidant, Butylated Hydroxytoluene (BHT). This comparison guide delves into the experimental data, protocols, and underlying mechanisms that position 4H-pyran derivatives as promising candidates for further research and development in the fields of pharmacology and food science.

In the continuous search for effective antioxidants to combat oxidative stress-related pathologies, researchers have turned their attention to the synthesis of novel heterocyclic compounds. Among these, 4H-pyran derivatives have shown significant promise. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a range of diseases, including cancer and neurodegenerative disorders. The 4H-pyran scaffold is now being recognized as a valuable lead structure for the development of new antioxidant agents.[1][2][3]

Recent investigations into a series of newly synthesized 4H-pyran and 4H-pyrano[2,3-c]pyrazole derivatives have provided compelling evidence of their antioxidant capabilities. These studies employed established in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay, to quantify and compare the antioxidant activity of these novel compounds against BHT.

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of several 4H-pyran derivatives was evaluated by determining their half-maximal inhibitory concentration (IC50) in the DPPH assay and their efficient concentration (EC50) in the FRAP assay. The results, summarized in the table below, highlight the superior performance of specific derivatives compared to BHT.

CompoundDPPH Scavenging Activity (IC50, mM)Ferric Reducing Antioxidant Power (EC50, mM)
4H-Pyran Derivative 4g 0.3290.203
4H-Pyran Derivative 4j 0.19410.115
4H-Pyran Derivative 4l > 10.278
4H-Pyran Derivative 4m > 10.359
4H-Pyran Derivative 4d > 10.431
BHT (Reference) 0.2450.188

Data sourced from studies on the synthesis and evaluation of new 4H-pyran derivatives.[1]

Notably, compound 4j demonstrated a significantly lower IC50 value (0.1941 mM) in the DPPH assay compared to BHT (0.245 mM), indicating a more potent radical scavenging activity.[1] Similarly, in the FRAP assay, compound 4j also exhibited a lower EC50 value (0.115 mM) than BHT (0.188 mM), signifying a stronger reducing power.[1] Furthermore, compound 4g also showed promising results, with an IC50 of 0.329 mM in the DPPH assay and an EC50 of 0.203 mM in the FRAP assay.[1]

While some derivatives displayed moderate to poor activity, the exceptional performance of compounds like 4j and 4g underscores the potential of the 4H-pyran scaffold as a source of novel and effective antioxidants.[1]

Experimental Protocols

The evaluation of the antioxidant activity of the 4H-pyran derivatives was conducted using standardized and widely accepted methodologies.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is measured by the decrease in its absorbance at a characteristic wavelength.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Sample Preparation: The 4H-pyran derivatives and the BHT standard are prepared in a series of concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the sample or standard solution. A control is prepared with the solvent instead of the antioxidant solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous complex is monitored spectrophotometrically.

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.

  • Sample Preparation: The 4H-pyran derivatives and the BHT standard are prepared in a range of concentrations.

  • Reaction Mixture: A small volume of the sample or standard solution is mixed with a larger volume of the pre-warmed FRAP reagent.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined time.

  • Measurement: The absorbance of the colored product (ferrous-TPTZ complex) is measured at its wavelength of maximum absorbance (around 593 nm).

  • Calculation: A standard curve is prepared using a known antioxidant standard (e.g., Trolox). The antioxidant capacity of the samples is then expressed as equivalents of the standard. The EC50 value, the concentration required to produce a specific absorbance value, can also be determined.[1]

Visualizing the Science

To better understand the experimental process and the underlying biological context, the following diagrams have been generated.

G cluster_workflow Experimental Workflow for Antioxidant Activity Assessment prep Preparation of 4H-Pyran Derivatives and BHT Solutions dpph_assay DPPH Radical Scavenging Assay prep->dpph_assay frap_assay Ferric Reducing Antioxidant Power (FRAP) Assay prep->frap_assay dpph_steps 1. Mix with DPPH solution 2. Incubate in dark 3. Measure absorbance at 517 nm dpph_assay->dpph_steps frap_steps 1. Mix with FRAP reagent 2. Incubate at 37°C 3. Measure absorbance at 593 nm frap_assay->frap_steps data_analysis Data Analysis dpph_steps->data_analysis frap_steps->data_analysis ic50 Calculation of IC50 values data_analysis->ic50 ec50 Calculation of EC50 values data_analysis->ec50 comparison Comparison of Antioxidant Activity ic50->comparison ec50->comparison

Caption: A flowchart illustrating the key steps in the experimental evaluation of antioxidant activity.

G cluster_pathway Mechanism of Oxidative Stress and Antioxidant Action ros Reactive Oxygen Species (ROS) (e.g., O2•−, •OH, H2O2) cellular_damage Cellular Damage (Lipid peroxidation, DNA damage, Protein oxidation) ros->cellular_damage attacks neutralization Radical Neutralization ros->neutralization scavenged by oxidative_stress Oxidative Stress cellular_damage->oxidative_stress antioxidant Antioxidant (4H-Pyran Derivative or BHT) antioxidant->neutralization donates electron/H• stable_molecule Stable Molecule neutralization->stable_molecule reduced_damage Reduced Cellular Damage neutralization->reduced_damage

Caption: A simplified diagram showing how antioxidants mitigate cellular damage caused by reactive oxygen species.

Conclusion

The findings from recent studies strongly suggest that certain 4H-pyran derivatives are not only effective antioxidants but can also outperform the established synthetic antioxidant BHT. The superior radical scavenging and reducing capacities of specific derivatives, as evidenced by lower IC50 and EC50 values, highlight the therapeutic and preventative potential of this class of compounds. Further in vivo studies are warranted to fully elucidate their biological activity and to explore their potential applications in the pharmaceutical and food industries as novel, potent antioxidants. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their quest for more effective antioxidant agents.

References

In Vivo Antitumor Efficacy of 4H-Pyran Derivatives in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo antitumor effects of 4H-pyran derivatives, a promising class of heterocyclic compounds, in xenograft models. While in vitro studies have demonstrated the cytotoxic potential of various 4H-pyran derivatives against a range of cancer cell lines, this guide focuses on the available in vivo data and the methodologies employed to assess their therapeutic efficacy in a preclinical setting.

Quantitative Data Summary

The in vivo antitumor activity of 4H-pyran derivatives is a burgeoning area of research. To date, detailed quantitative data from xenograft studies remains limited in the public domain. However, a notable study on a pyrano[2,3-c]pyrazole derivative, compound 4p, provides valuable insight into the potential of this class of compounds. For a comparative perspective, hypothetical data for other 4H-pyran derivatives, designated here as Compound A and Compound B, are presented to illustrate typical outcomes of such preclinical studies.

CompoundCancer Cell LineXenograft ModelDosageTumor Growth Inhibition (TGI)Mean Final Tumor Weight (mg) ± SD
Compound 4p HepG2 (Hepatocellular Carcinoma)Subcutaneous15 mg/kg39%[1]Not explicitly stated, but significantly reduced compared to control[1]
60 mg/kg63%[1]Notably declined compared to control[1]
Compound A (Hypothetical) HCT-116 (Colon Carcinoma)Subcutaneous25 mg/kg45%450 ± 50
50 mg/kg68%280 ± 45
Compound B (Hypothetical) A549 (Lung Carcinoma)Subcutaneous20 mg/kg35%580 ± 60
40 mg/kg55%390 ± 55

Note: The data for Compounds A and B are illustrative and intended to represent potential outcomes in xenograft studies for comparative purposes.

Experimental Protocols

The following is a detailed methodology for a general in vivo xenograft study designed to evaluate the antitumor efficacy of 4H-pyran derivatives. This protocol is based on established practices in preclinical cancer research.

I. Cell Culture and Animal Models
  • Cell Lines: Human cancer cell lines, such as HepG2 (hepatocellular carcinoma) or HCT-116 (colon carcinoma), are cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Animal Models: Immunocompromised mice, typically 4-6 week old female athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice, are used for these studies.[2] The choice of mouse strain depends on the tumor cell line and the specific research question. All animal procedures must be approved and conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

II. Tumor Implantation
  • Cell Preparation: Cancer cells are harvested during the exponential growth phase using trypsinization. The cells are then washed with phosphate-buffered saline (PBS) and resuspended in a serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.

  • Subcutaneous Injection: A volume of 0.1 mL of the cell suspension (containing 1 x 10^6 cells) is injected subcutaneously into the right flank of each mouse.

III. Treatment and Monitoring
  • Tumor Growth Monitoring: Once tumors become palpable, their growth is monitored by measuring the length and width with calipers every 2-3 days. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2 .

  • Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, the mice are randomized into control and treatment groups (n=6-10 mice per group).

    • Control Group: Receives the vehicle (e.g., saline, PBS, or a solution of DMSO and saline) used to dissolve the 4H-pyran derivative.

    • Treatment Groups: Receive the 4H-pyran derivative at various predetermined doses (e.g., 15 mg/kg and 60 mg/kg for compound 4p), typically administered via intraperitoneal injection or oral gavage daily or on a specified schedule for a defined period (e.g., 21 days).[1]

  • Body Weight and Health Monitoring: The body weight of each mouse is recorded 2-3 times per week to monitor for signs of toxicity. General health and behavior are also observed daily.

IV. Endpoint and Data Analysis
  • Euthanasia and Tumor Excision: At the end of the study, or if tumors reach a predetermined maximum size, the mice are euthanized. The tumors are then excised and weighed.

  • Tumor Growth Inhibition (TGI) Calculation: TGI is calculated as follows: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100

  • Statistical Analysis: Statistical significance between the treated and control groups is determined using appropriate statistical tests, such as a Student's t-test or ANOVA. A p-value of less than 0.05 is typically considered statistically significant.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the potential mechanism of action of 4H-pyran derivatives, the following diagrams are provided.

experimental_workflow cluster_pre Preparation cluster_implant Implantation cluster_treat Treatment & Monitoring cluster_post Analysis cell_culture Cancer Cell Culture (e.g., HepG2, HCT-116) cell_harvest Cell Harvest & Preparation cell_culture->cell_harvest animal_model Immunocompromised Mice (e.g., Nude Mice) injection Subcutaneous Injection of Cancer Cells animal_model->injection cell_harvest->injection tumor_growth Tumor Growth to Palpable Size injection->tumor_growth randomization Randomization into Control & Treatment Groups tumor_growth->randomization treatment Administration of 4H-Pyran Derivative or Vehicle randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia data_analysis Data Analysis (TGI Calculation) euthanasia->data_analysis

Caption: General workflow for an in vivo tumor xenograft study.

signaling_pathway cluster_pathway Proposed Mechanism of Action Pyran 4H-Pyran Derivative CDK2 CDK2 Pyran->CDK2 Inhibition Caspase3 Caspase-3 Activation Pyran->Caspase3 Induction Rb Rb CDK2->Rb Phosphorylation p21 p21/p27 p21->CDK2 E2F E2F Rb->E2F G1_S G1/S Phase Transition E2F->G1_S Proliferation Cell Proliferation G1_S->Proliferation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for some 4H-pyran derivatives.

Conclusion

The available in vivo data, although limited, suggests that 4H-pyran derivatives hold significant promise as antitumor agents. The pyrano[2,3-c]pyrazole derivative 4p has demonstrated dose-dependent tumor growth inhibition in a hepatocellular carcinoma xenograft model. The proposed mechanism of action for some derivatives involves the inhibition of critical cell cycle regulators like CDK2, leading to cell cycle arrest and apoptosis. Further in vivo studies on a wider range of 4H-pyran derivatives and different cancer models are warranted to fully elucidate their therapeutic potential and to identify lead candidates for clinical development. This guide serves as a foundational resource for researchers interested in exploring the in vivo efficacy of this important class of compounds.

References

Unveiling the Potential of 4H-Pyrans: A Comparative Analysis of Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. This guide provides a comparative analysis of the antibacterial efficacy of 4H-pyran derivatives against standard antibiotics, supported by experimental data and detailed methodologies to aid in the evaluation of this promising class of compounds.

The 4H-pyran scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial properties.[1][2] This guide synthesizes findings from recent studies to offer a clear comparison of their performance against established antibiotics.

Comparative Antibacterial Efficacy: 4H-Pyrans vs. Standard Antibiotics

The antibacterial activity of 4H-pyran derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of various 4H-pyran derivatives against a panel of Gram-positive and Gram-negative bacteria, alongside the MIC values of standard antibiotics for reference.

Compound/AntibioticTarget OrganismMIC (µg/mL)Reference
4H-Pyran Derivatives
Spiro-4H-pyran derivative (5d)Staphylococcus aureus (Clinical Isolate)32[2][3]
Spiro-4H-pyran derivative (5d)Streptococcus pyogenes (Clinical Isolate)64[2][3]
Fused Spiro-4H-pyran (4l)Streptococcus pneumoniae125[4][5]
Fused Spiro-4H-pyran (4l)Escherichia coli125[4][5]
4H-Pyran derivative (4g)Staphylococcus aureus (ATCC 25923)Lower than Ampicillin[6][7]
4H-Pyran derivative (4j)Staphylococcus aureus (ATCC 25923)Lower than Ampicillin[6][7]
Nitrofuranyl Pyranopyrimidinone (NFPPO)Methicillin-Resistant S. aureus (MRSA)8-16[8]
Standard Antibiotics
GentamicinStaphylococcus aureus(Varies by strain)[2][3]
AmpicillinStaphylococcus aureus(Varies by strain)[6][7]
CiprofloxacinStreptococcus pneumoniae(Varies by strain)[4]
CiprofloxacinEscherichia coli(Varies by strain)[4]
VancomycinMethicillin-Resistant S. aureus (MRSA)(Resistance observed)[8]

Key Observations:

  • Several synthesized spiro-4H-pyran derivatives have demonstrated good antibacterial effects against Gram-positive bacteria, including clinical isolates of Staphylococcus aureus and Streptococcus pyogenes.[2][3]

  • Certain fused spiro-4H-pyran derivatives have shown significant inhibitory activity against both Gram-positive (Streptococcus pneumoniae) and Gram-negative (Escherichia coli) bacteria.[4][5]

  • Some 4H-pyran derivatives have exhibited more potent activity against Staphylococcus aureus than the standard antibiotic ampicillin.[6][7]

  • A novel nitrofuranyl pyranopyrimidinone derivative has shown potent antibacterial activity against vancomycin-resistant MRSA isolates.[8]

Experimental Protocols

The evaluation of antibacterial efficacy of 4H-pyran derivatives typically follows standardized methods to ensure reproducibility and comparability of results. The most common methods cited in the literature are the broth microdilution and disk diffusion methods.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The 4H-pyran derivatives and standard antibiotics are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Disk Diffusion Method

This method is used for qualitative assessment of antibacterial activity.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with the standardized bacterial suspension.

  • Application of Disks: Sterile paper disks impregnated with a known concentration of the 4H-pyran derivative or standard antibiotic are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The diameter of the zone of complete inhibition of bacterial growth around each disk is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Experimental Workflow for Antibacterial Efficacy Testing

The following diagram illustrates the general workflow for assessing the antibacterial efficacy of novel 4H-pyran derivatives.

Antibacterial_Efficacy_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis & Comparison Compound_Prep Synthesized 4H-Pyrans & Standard Antibiotics MIC_Test Broth Microdilution (MIC Determination) Compound_Prep->MIC_Test Disk_Diffusion Disk Diffusion (Zone of Inhibition) Compound_Prep->Disk_Diffusion Bacterial_Culture Bacterial Strain (Gram+ / Gram-) Bacterial_Culture->MIC_Test Bacterial_Culture->Disk_Diffusion Media_Prep Growth Media (Broth/Agar) Media_Prep->MIC_Test Media_Prep->Disk_Diffusion Data_Analysis Measure MIC Values & Inhibition Zones MIC_Test->Data_Analysis Disk_Diffusion->Data_Analysis Comparison Compare with Standard Antibiotics Data_Analysis->Comparison

Caption: Workflow for evaluating the antibacterial efficacy of 4H-pyran derivatives.

Mechanism of Action: An Emerging Picture

While the precise mechanism of action for many 4H-pyran derivatives is still under investigation, some studies have begun to shed light on their molecular targets. For instance, a pyrancoumarin derivative has been shown to inhibit the biofilm formation of methicillin-resistant S. aureus (MRSA) by targeting the bacterial pyrimidine de novo synthesis pathway.[9] This involves the inhibition of enzymes crucial for pyrimidine biosynthesis, thereby disrupting essential cellular processes for bacterial survival and virulence. Further research is needed to elucidate the mechanisms of other 4H-pyran derivatives, which may involve different cellular targets.

Conclusion

The available data strongly suggest that 4H-pyran derivatives represent a promising class of compounds with potent antibacterial activity against a range of clinically relevant bacteria, including drug-resistant strains. Their efficacy, in some cases surpassing that of standard antibiotics, warrants further investigation and development. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers dedicated to the discovery of new and effective antimicrobial agents. Future studies should focus on elucidating the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compelling molecules.

References

A Comparative Guide to Docking Studies of 4H-Pyran Derivatives in the CDK2 Binding Pocket

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking studies focusing on 4H-pyran derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). Overexpression and dysregulation of CDK2 are implicated in the pathogenesis of various cancers, making it a crucial target for novel anticancer therapies.[1][2] The 4H-pyran scaffold has emerged as a promising lead structure for the design of potent CDK2 inhibitors.[3] This document summarizes quantitative data from recent studies, details relevant experimental protocols, and visualizes key biological and computational workflows to aid in the design and evaluation of new 4H-pyran-based CDK2 inhibitors.

Quantitative Data Summary

The following tables summarize the in-silico and in-vitro performance of selected 4H-pyran derivatives against CDK2 and cancer cell lines.

Table 1: Molecular Docking Performance of 4H-Pyran Derivatives against CDK2

CompoundBinding Affinity (kcal/mol)Interacting Residues in CDK2 Binding PocketPDB ID of CDK2 StructureReference
Derivative 4d-7.2LEU83, GLN131, ASP866GUE[3]
Derivative 4k-7.0LEU83, LYS89, ASP866GUE[3]
Compound e-11.0LYS, ASP, LEU, HIS6GUE[1]
Compound h-11.0LYS, ASP, LEU, HIS6GUE[1]
Compound j-10.8LYS, ASP, LEU, HIS6GUE[1]
Compound l-10.9LYS, ASP, LEU, HIS6GUE[1]

Table 2: In-Vitro Biological Activity of 4H-Pyran Derivatives

CompoundCDK2 Kinase Inhibition (IC50, µM)Antiproliferative Activity (IC50, µM) against HCT-116 cellsReference
Derivative 4d0.2175.1[3]
Derivative 4k0.3585.88[3]
Compound eNot Reported< 5.0[1]
Compound hNot Reported< 5.0[1]
Compound jNot Reported< 5.0[1]
Compound lNot Reported< 5.0[1]

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparison tables.

Molecular Docking Protocol

Objective: To predict the binding mode and affinity of 4H-pyran derivatives within the ATP-binding pocket of CDK2.

  • Protein Preparation:

    • The three-dimensional crystal structure of the human CDK2 is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 6GUE.[1]

    • The protein structure is prepared using software such as Discovery Studio 2016.[1] This involves removing water molecules and any co-crystallized ligands.[1] Only the protein chain of interest (e.g., chain A) is retained for the docking study.[1]

  • Ligand Preparation:

    • The 2D structures of the 4H-pyran derivatives are drawn using a chemical drawing tool and converted to 3D structures.

    • The ligands are then energetically minimized and optimized using appropriate force fields. The final structures are saved in a suitable format (e.g., .pdb) for docking.[1]

  • Molecular Docking Simulation:

    • Docking is performed using software like PyRx.[1]

    • The prepared CDK2 protein is set as the macromolecule, and the prepared 4H-pyran derivatives are used as ligands.

    • A grid box is defined to encompass the ATP-binding site of CDK2.

    • The docking algorithm, such as AutoDock Vina, is used to perform the docking calculations, generating multiple binding poses for each ligand.[4]

    • The pose with the most favorable binding energy (lowest value) is selected for further analysis.[1]

  • Interaction Analysis:

    • The interactions between the docked ligands and the amino acid residues of the CDK2 binding pocket are visualized and analyzed using software like Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic interactions.[1]

In-Vitro CDK2 Kinase Assay

Objective: To experimentally measure the inhibitory activity of the synthesized 4H-pyran derivatives against the CDK2 enzyme.

  • Reagents and Materials:

    • Recombinant human CDK2/cyclin E complex.

    • Substrate peptide (e.g., a derivative of the Rb protein).[5]

    • ATP solution.

    • Assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).[5]

    • Test compounds (4H-pyran derivatives) dissolved in DMSO.

    • A detection reagent to measure kinase activity, such as ADP-Glo™ Kinase Assay Kit.[5]

  • Assay Procedure (using ADP-Glo™ as an example):

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the diluted compounds.

    • Add a solution containing the CDK2/cyclin E complex and the substrate peptide to each well.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[5]

    • Terminate the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then produces a luminescent signal via a luciferase reaction.[5]

    • Measure the luminescence using a plate reader.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of the 4H-pyran derivatives on a cancer cell line (e.g., HCT-116).

  • Cell Culture:

    • HCT-116 human colorectal carcinoma cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 4H-pyran derivatives for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).[6]

    • After the treatment period, add MTT solution to each well and incubate for a few hours.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Mandatory Visualizations

CDK2_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin_D Cyclin D ERK->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F Cyclin_E Cyclin E E2F->Cyclin_E CDK2 CDK2 Cyclin_E->CDK2 CDK2->Rb phosphorylates DNA_Replication DNA Replication (S Phase Entry) CDK2->DNA_Replication p21_p27 p21/p27 p21_p27->CDK2 Pyran_Derivatives 4H-Pyran Derivatives Pyran_Derivatives->CDK2 inhibit

Caption: The CDK2 signaling pathway and its role in cell cycle progression.

Docking_Workflow Start Start Protein_Prep Protein Preparation (e.g., CDK2 from PDB) Start->Protein_Prep Ligand_Prep Ligand Preparation (4H-Pyran Derivatives) Start->Ligand_Prep Define_Site Define Binding Site (Grid Box Generation) Protein_Prep->Define_Site Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Define_Site->Docking Analysis Analysis of Results (Binding Energy & Pose) Docking->Analysis Visualization Visualization of Interactions (e.g., Discovery Studio) Analysis->Visualization End End Visualization->End

Caption: A generalized workflow for molecular docking studies.

References

A Comparative Guide to the Photostability of Pyran-Based Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a fluorescent probe with appropriate photostability is paramount for the success of fluorescence-based imaging and sensing applications. Pyran-based fluorophores, a versatile class of dyes, are widely utilized in biological and chemical research due to their bright emission and sensitivity to the cellular environment. This guide provides a comparative analysis of the photostability of various pyran-based fluorophores, supported by quantitative data and detailed experimental protocols to aid researchers in making informed decisions for their specific applications.

Understanding Photostability

Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to light. This degradation, known as photobleaching, is an irreversible process that leads to the loss of fluorescence. A higher photostability allows for longer observation times and the acquisition of more reliable and reproducible data, which is particularly crucial in quantitative and time-lapse imaging studies. Several factors influence a fluorophore's photostability, including its chemical structure, the local environment (e.g., solvent, oxygen concentration), and the intensity and wavelength of the excitation light.[1]

Comparative Photostability of Pyran-Based Fluorophores

The photostability of a fluorophore is often quantified by its photobleaching quantum yield (Φb) or its photobleaching half-life (t1/2). The photobleaching quantum yield represents the probability that an excited fluorophore will undergo irreversible photodegradation.[2][3] A lower Φb indicates higher photostability. The photobleaching half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.[3]

The following table summarizes the available photostability data for several classes of pyran-based fluorophores and other commonly used dyes for comparison. It is important to note that the experimental conditions under which these values were obtained can significantly impact photostability. Therefore, direct comparisons between different studies should be made with caution.[4]

Fluorophore ClassSpecific Probe ExamplePhotostability MetricValueExperimental ConditionsReference
Pyranine CM-PyranineHalf-life (t1/2)25.1 ± 3.8 minMicrodroplets, 405 nm excitation[5]
Fluorescein (for comparison)Half-life (t1/2)11.2 ± 3.1 secMicrodroplets, 489 nm excitation[5]
Coumarin Coumarin 120Quantum Yield (Φb)4.3 x 10⁻⁴Aqueous solution[2]
Coumarin 102Quantum Yield (Φb)4.3 x 10⁻⁴Aqueous solution[2]
Coumarin 39Quantum Yield (Φb)1.2 x 10⁻³Aqueous solution[2]
Coumarin 307Quantum Yield (Φb)1.8 x 10⁻³Aqueous solution[2]
Dicyanomethylene-Pyran (DCM) GeneralQualitative"Excellent photostability"Generally noted for high photostability in various applications.[6][7]
Rhodamine Rhodamine BQuantum Yield (Φb)Varies (e.g., ~10⁻⁶)Dependent on solvent and oxygen concentration.[8]

Experimental Protocols

Accurate and reproducible assessment of fluorophore photostability is crucial for selecting the appropriate dye and for the quantitative interpretation of fluorescence imaging data.[3] Below are detailed methodologies for key experiments used to evaluate the photostability of pyran-based and other fluorescent probes.

Measurement of Photobleaching Half-Life (t1/2)

This method provides an intuitive measure of a fluorophore's stability under specific illumination conditions.

Objective: To determine the time required for the fluorescence intensity of a probe to decrease to 50% of its initial value under continuous illumination.

Materials:

  • Fluorescence microscope (confocal or widefield) with a stable light source (laser or arc lamp).

  • Solutions of the fluorescent probes at a known concentration.

  • Microscope slides and coverslips.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare a solution of the fluorescently labeled sample (e.g., cells, beads, or pure dye solution) and mount it on a microscope slide.

  • Microscope Setup:

    • Select the appropriate excitation wavelength and filter set for the fluorophore.

    • Set the illumination intensity to a level that provides a good signal-to-noise ratio. It is critical to keep the illumination intensity constant across all experiments.[1][4]

    • Define a region of interest (ROI) for imaging.

  • Image Acquisition: Acquire a time-lapse series of images of the ROI under continuous illumination at regular intervals until the fluorescence intensity has significantly decreased.[3]

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the intensity of a region without any fluorescent molecules.

    • Normalize the fluorescence intensity at each time point to the initial intensity.

    • Plot the normalized fluorescence intensity as a function of time. The time at which the intensity reaches 0.5 is the photobleaching half-life (t1/2).[3]

Measurement of Photobleaching Quantum Yield (Φb)

The photobleaching quantum yield is a fundamental parameter that quantifies the efficiency of a fluorophore's photodegradation.[2]

Objective: To determine the probability of a fluorophore undergoing photobleaching per absorbed photon.

Materials:

  • Spectrofluorometer or a fluorescence microscope with a calibrated light source and detector.

  • Quantum yield standard with a known Φb.

  • Solutions of the dyes to be tested at a known concentration with low absorbance (< 0.05).

  • Cuvettes or microscope slides.

Procedure:

  • Sample Preparation: Prepare optically dilute solutions of the sample and a reference standard in the same solvent.

  • Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F₀) of the sample.

  • Photobleaching: Continuously illuminate the sample with a constant and known light intensity.

  • Time-course Measurement: Record the fluorescence intensity (F(t)) at regular intervals.

  • Data Analysis:

    • The photobleaching rate constant (kb) can be determined by fitting the fluorescence decay curve to an exponential function: F(t) = F₀ * e^(-kb*t).

    • The photobleaching quantum yield (Φb) can be calculated using the equation: Φb = kb / (σ * I), where σ is the absorption cross-section of the fluorophore and I is the photon flux of the excitation light.

Visualizing Experimental and Biological Pathways

To provide a clearer understanding of the experimental workflow and a relevant biological context for the application of pyran-based fluorophores, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_solution Prepare Fluorophore Solution (Absorbance < 0.05) setup Microscope Setup (Constant Illumination) prep_solution->setup prep_control Prepare Control Sample (Solvent Only) initial_img Acquire Initial Image (t=0) setup->initial_img timelapse Acquire Time-Lapse Images initial_img->timelapse measure_intensity Measure Mean Fluorescence Intensity in ROI timelapse->measure_intensity background_subtract Background Subtraction measure_intensity->background_subtract normalize Normalize Intensity to t=0 background_subtract->normalize plot Plot Normalized Intensity vs. Time normalize->plot calculate Determine Photobleaching Half-Life (t1/2) plot->calculate

Caption: Workflow for determining the photobleaching half-life of a fluorophore.

Pyran-based fluorophores are frequently employed as probes to detect reactive oxygen species (ROS) due to their sensitivity to changes in the cellular redox environment. A key signaling pathway involved in the cellular response to oxidative stress is the Keap1-Nrf2 pathway.[5][9][10]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod dissociation Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub leads to Nrf2 Nrf2 Keap1_mod->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription Antioxidant Antioxidant Proteins (e.g., HO-1, NQO1) Transcription->Antioxidant Antioxidant->ROS neutralizes

Caption: The Keap1-Nrf2 signaling pathway in response to oxidative stress.

References

A Comparative Guide to Analytical Methods for 4H-Pyran-4-one Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like 4H-pyran-4-one and its derivatives is a critical aspect of quality control, metabolic studies, and drug efficacy assessment. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The performance of each method is evaluated based on key validation parameters, with supporting experimental data drawn from literature on this compound and structurally related compounds.

Data Presentation: A Comparative Analysis

The selection of an appropriate analytical method hinges on factors such as required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the quantitative performance of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the analysis of this compound and its analogs. It is important to note that the presented values are representative and may vary based on the specific instrumentation, experimental conditions, and sample matrix.

Table 1: Comparison of Quantitative Performance for this compound Quantification

ParameterHPLC-UV (Representative Values)GC-MS (Representative Values)UV-Vis Spectrophotometry (Representative Values)
Limit of Detection (LOD) 0.1 - 1 µg/mL[1]0.05 - 10 ng/mL[1]0.04 - 0.6 µg/mL[2][3]
Limit of Quantification (LOQ) 0.3 - 3 µg/mL[1]0.2 - 30 ng/mL[1]1.3 - 1.8 µg/mL[2][3]
Linearity Range 0.3 - 100 µg/mL[1]0.2 - 1000 ng/mL[1]0.2 - 25 µg/mL[2][3]
Accuracy (% Recovery) 95 - 105%[1]80 - 120%[1]97 - 103%[2]
Precision (%RSD) < 5%[1]< 15%[1]< 2%[2]
Selectivity Moderate[1]Very High[1]Low to Moderate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are representative experimental protocols for the quantification of this compound using HPLC-UV, GC-MS, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quantification of this compound in various matrices.

Instrumentation:

  • HPLC system with a pump, autosampler, and a UV or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • A gradient or isocratic elution using a mixture of water (often with a modifier like 0.1% formic acid) and an organic solvent such as acetonitrile or methanol.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Perform serial dilutions to create a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 µg/mL).[1]

  • Sample Preparation: Dissolve the sample in a suitable solvent, filter through a 0.45 µm filter, and inject into the HPLC system. For complex matrices, a solid-phase extraction (SPE) may be necessary for sample cleanup.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Detection: Monitor the absorbance at the maximum wavelength (λmax) of this compound.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for trace-level quantification and identification of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A capillary column suitable for the analysis of polar compounds (e.g., DB-5ms, HP-5ms).

Procedure:

  • Derivatization (if necessary): For some pyranone derivatives, derivatization may be required to improve volatility and thermal stability. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethyl acetate). Prepare a series of working standards by dilution.

  • Sample Preparation: An extraction step, such as liquid-liquid extraction or solid-phase extraction, is typically required to isolate this compound from the sample matrix.

  • GC-MS Conditions:

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a higher temperature (e.g., 250°C).

    • Carrier Gas: Helium at a constant flow rate.

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Quantification: Use an internal standard for accurate quantification. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

UV-Visible Spectrophotometry

This technique is a simple and cost-effective method for the quantification of this compound, particularly at higher concentrations.

Instrumentation:

  • UV-Visible Spectrophotometer.

Procedure:

  • Solvent Selection: Choose a solvent that dissolves this compound and does not absorb in the same wavelength range. Methanol or water are common choices.

  • Determination of λmax: Prepare a standard solution of this compound and scan it across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard Preparation: Prepare a stock solution and a series of calibration standards in the selected solvent.

  • Sample Preparation: Dissolve the sample in the same solvent used for the standards and filter if necessary to remove any particulate matter.

  • Measurement: Measure the absorbance of the blank (solvent), standards, and samples at the determined λmax.

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of this compound in the sample using the Beer-Lambert law and the calibration curve.

Mandatory Visualizations

To aid in the understanding of the analytical workflows and the relevance of this compound quantification, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application MD1 Define Analytical Target Profile MD2 Select Analytical Technique (HPLC, GC-MS, UV-Vis) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity MD3->V1 Validate V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 A1 Routine Sample Analysis V6->A1 Apply Validated Method A2 Quality Control A1->A2 Drug_Discovery_Workflow cluster_quant Role of Quantification D1 Target Identification & Validation D2 Hit Identification (e.g., this compound derivatives) D1->D2 D3 Lead Optimization D2->D3 Q1 Purity & Identity (HPLC, GC-MS) D2->Q1 D4 Preclinical Development D3->D4 Q2 In vitro/In vivo Efficacy (LC-MS) D3->Q2 D5 Clinical Trials D4->D5 Q3 ADME/Tox Studies (LC-MS/MS) D4->Q3

References

"4H-pyran vs 1,6-dihydropyridine derivatives as relaxant agents"

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 4H-Pyran and 1,6-Dihydropyridine Derivatives as Relaxant Agents

Introduction: The exploration of novel compounds with smooth muscle relaxant properties is a significant area of research in the development of therapies for conditions such as asthma and hypertension. Among the heterocyclic compounds of interest, 4H-pyran and 1,6-dihydropyridine derivatives have emerged as promising candidates.[1][2] Both classes of compounds have demonstrated considerable biological activity, including vasorelaxant and antispasmodic effects.[1][2] This guide provides an objective comparison of their performance as relaxant agents, supported by experimental data, detailed methodologies, and an examination of their underlying mechanisms of action.

Mechanism of Action: A Shared Pathway

The relaxant effects of both 4H-pyran and 1,6-dihydropyridine derivatives are primarily attributed to their ability to act as calcium channel blockers.[1][3] Specifically, they are believed to inhibit the influx of extracellular calcium (Ca2+) into smooth muscle cells by blocking L-type voltage-gated calcium channels.[1][4] This action is analogous to that of the well-established 1,4-dihydropyridine class of calcium channel blockers.[1][5]

The influx of Ca2+ is a critical step in the initiation of smooth muscle contraction. An increase in intracellular Ca2+ leads to the formation of the Ca2+-calmodulin complex, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, enabling the cross-bridge cycling between actin and myosin filaments that results in muscle contraction. By blocking the L-type calcium channels, these derivatives reduce the intracellular Ca2+ concentration, thereby inhibiting MLCK activation and promoting smooth muscle relaxation.[6]

Smooth Muscle Relaxation Pathway cluster_inhibition Inhibition by 4H-Pyran & 1,6-Dihydropyridine Derivatives cluster_contraction Contraction Cascade L_type_Ca_Channel L-type Ca2+ Channel Intracellular_Ca Intracellular Ca2+ L_type_Ca_Channel->Intracellular_Ca Inhibitors 4H-Pyran or 1,6-Dihydropyridine Derivatives Inhibitors->L_type_Ca_Channel Blockade Relaxation Smooth Muscle Relaxation Inhibitors->Relaxation Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->L_type_Ca_Channel Influx CaM_Complex Ca2+-Calmodulin Complex Intracellular_Ca->CaM_Complex Calmodulin Calmodulin Calmodulin->CaM_Complex MLCK_active MLCK (active) CaM_Complex->MLCK_active MLCK_inactive MLCK (inactive) MLCK_inactive->MLCK_active p_Myosin_LC Phosphorylated Myosin Light Chain MLCK_active->p_Myosin_LC Myosin_LC Myosin Light Chain Myosin_LC->p_Myosin_LC Contraction Smooth Muscle Contraction p_Myosin_LC->Contraction

Caption: Signaling pathway of smooth muscle contraction and relaxation.

Comparative Performance Data: Tracheal Smooth Muscle Relaxation

A key study evaluated the relaxant effects of a series of 4H-pyran and 1,6-dihydropyridine derivatives on isolated rat tracheal rings pre-contracted with carbachol (1 µM). The results, summarized below, demonstrate that both classes of compounds exhibit significant relaxant activity. Notably, some derivatives from both the 4H-pyran and 1,6-dihydropyridine series were more potent than theophylline, a standard bronchodilator used as a positive control.[1][2]

Compound ClassCompound IDEC₅₀ (µM) [Mean ± SEM]Eₘₐₓ (%) [Mean ± SEM]
4H-Pyran 4b47.8 ± 2.1100.0 ± 0.0
4e56.2 ± 3.5100.0 ± 0.0
7a98.2 ± 3.1100.0 ± 0.0
1,6-Dihydropyridine 8d109.6 ± 7.5100.0 ± 0.0
8h126.4 ± 6.592.1 ± 3.5
8c152.7 ± 3.685.6 ± 2.9
Positive Control Theophylline158.0 ± 5.0100.0 ± 0.0

EC₅₀ (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC₅₀ indicates higher potency. Eₘₐₓ (Maximum effect) is the maximal relaxation response achievable with the compound.

Data Interpretation: The data indicates that specific 4H-pyran derivatives (4b and 4e) displayed the highest potency in this assay, with EC₅₀ values significantly lower than theophylline.[1] The 1,6-dihydropyridine derivatives also showed potent relaxant effects, with compound 8d being more potent than theophylline.[1] All tested compounds, with the exception of 8h and 8c, were able to induce 100% relaxation of the pre-contracted tracheal rings.

Experimental Protocols

The following is a detailed methodology for the ex vivo assessment of relaxant activity on isolated rat tracheal rings, based on established protocols.[1][7]

Experimental_Workflow Animal_Prep 1. Animal Preparation - Male Wistar rats (200-250g) - Euthanasia via cervical dislocation Trachea_Isolation 2. Trachea Isolation - Rapid excision of the trachea - Placement in Krebs-Henseleit solution Animal_Prep->Trachea_Isolation Ring_Prep 3. Tracheal Ring Preparation - Dissection of connective tissue - Cutting into 3-4 mm wide rings Trachea_Isolation->Ring_Prep Mounting 4. Mounting in Organ Bath - Rings suspended between stainless steel hooks - Immersed in 10 mL organ baths with Krebs-Henseleit solution - Gassed with 95% O2 / 5% CO2 at 37°C Ring_Prep->Mounting Equilibration 5. Equilibration - 60-minute equilibration period - Application of 1.5 g basal tension - Washing every 15 minutes Mounting->Equilibration Contraction 6. Induction of Contraction - Pre-contraction with Carbachol (1 µM) Equilibration->Contraction Compound_Addition 7. Cumulative Compound Addition - Stepwise addition of test compounds (4H-pyran or 1,6-dihydropyridine derivatives) - Recording of relaxant responses Contraction->Compound_Addition Data_Analysis 8. Data Analysis - Isometric tension recorded via a force-displacement transducer - Calculation of EC50 and Emax values Compound_Addition->Data_Analysis

Caption: Workflow for isolated rat tracheal ring experiment.

Detailed Steps:

  • Animal Preparation: Male Wistar rats are humanely euthanized.

  • Tissue Isolation: The trachea is immediately excised and placed in cold Krebs-Henseleit solution.

  • Ring Preparation: The trachea is cleaned of adhering connective tissue, and two to three rings, each 3-4 mm in width, are prepared from the upper portion.

  • Mounting: Each tracheal ring is suspended between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a 95% O₂ and 5% CO₂ gas mixture.

  • Equilibration: The rings are allowed to equilibrate for 60 minutes under a resting tension of 1.5 g. During this period, the bath solution is replaced every 15 minutes.

  • Induction of Contraction: A stable contraction is induced by the addition of 1 µM carbachol to the organ bath.

  • Compound Administration: Once a stable plateau of contraction is achieved, the test compounds (4H-pyran or 1,6-dihydropyridine derivatives) are added to the bath in a cumulative manner to obtain concentration-response curves.

  • Data Acquisition and Analysis: The isometric tension of the tracheal rings is continuously recorded using a force-displacement transducer connected to a data acquisition system. The relaxant effect of the compounds is expressed as a percentage of the carbachol-induced contraction. The EC₅₀ and Eₘₐₓ values are calculated from the concentration-response curves.

Conclusion

Both 4H-pyran and 1,6-dihydropyridine derivatives represent viable and potent classes of smooth muscle relaxants. The available data suggests that specific derivatives of 4H-pyrans may offer slightly higher potency in tracheal smooth muscle relaxation compared to the tested 1,6-dihydropyridines. However, both classes demonstrate efficacy, with several compounds outperforming the standard bronchodilator theophylline. Their shared mechanism of action, the blockade of L-type calcium channels, provides a solid foundation for their further development as potential therapeutic agents for respiratory and cardiovascular diseases characterized by smooth muscle hyperreactivity. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to identify lead candidates for clinical development.

References

Safety Operating Guide

Proper Disposal of 4H-Pyran-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of 4H-Pyran-4-one, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to handle the chemical with appropriate care to minimize exposure. Based on data for this compound and its analogs, the compound is classified as a skin, eye, and respiratory irritant.[2] Adherence to Personal Protective Equipment (PPE) guidelines is mandatory.

Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields.Protects against splashes and airborne particles causing serious eye irritation.[2][3]
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber).Prevents skin contact, as the compound causes skin irritation.[2][3]
Skin and Body Laboratory coat and appropriate protective clothing.Minimizes the risk of skin contact. Contaminated clothing should be removed immediately.[3][4]
Respiratory Use in a well-ventilated area or under a chemical fume hood.Avoids inhalation of dust or vapors that may cause respiratory irritation.[2][4]

Step-by-Step Disposal Procedure

The disposal of this compound must follow a "cradle-to-grave" approach, as mandated by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6] This ensures the waste is managed safely from generation to final disposal.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the first step in the disposal process. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department, as mixing incompatible wastes can lead to dangerous reactions.[3]

  • Solid Waste: Place unused or expired this compound and any grossly contaminated disposable items (e.g., weigh boats, contaminated paper towels) into a dedicated hazardous waste container.[3]

  • Liquid Waste (Solutions): If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. Collect this liquid waste in a sealable, chemical-resistant container. It is standard practice to segregate halogenated and non-halogenated solvent waste into separate containers.[3]

Step 2: Waste Container Selection and Labeling

The integrity and labeling of the waste container are crucial for safe storage and transport.

  • Container Type: Use a container made of a compatible material, such as high-density polyethylene, with a secure, tight-fitting lid.[3] Ensure the container is in good condition and free from leaks.

  • Labeling: Clearly label the container as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound".

    • The specific hazards associated with the chemical (e.g., "Irritant," "Harmful if Swallowed").[3]

    • The date when waste was first added to the container.

Step 3: Storage of Chemical Waste

Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

  • The SAA must be at or near the point of waste generation.[3]

  • Keep waste containers closed at all times, except when adding waste.[3]

  • Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

Step 4: Spill and Decontamination Procedures

In case of a spill, immediate and appropriate action is necessary.

  • Small Spills: For minor spills, carefully sweep up the solid material using spark-proof tools and place it into a suitable container for disposal.[3] Decontaminate the area with an appropriate solvent.

  • Large Spills: If the spill is large or you feel it is unsafe to clean up, evacuate the area and contact your institution's emergency response team immediately.[3]

  • Decontamination: Thoroughly decontaminate any equipment or surfaces that have come into contact with the chemical.[1] Empty containers should be triple-rinsed with a suitable solvent; this rinsate must be collected and disposed of as hazardous waste.[8]

Step 5: Final Disposal

Never dispose of this compound down the sanitary sewer or in the regular trash.[9]

  • Arrange for Pickup: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the pickup and final disposal of the hazardous waste.[1]

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed to track the waste from your laboratory to the final disposal facility.[10]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate 2. Identify & Segregate Waste (Solid vs. Liquid) ppe->segregate solid_path Solid Waste (Powder, Contaminated Items) segregate->solid_path Solid liquid_path Liquid Waste (Solutions) segregate->liquid_path Liquid container 3. Place in Labeled, Compatible Hazardous Waste Container solid_path->container liquid_path->container storage 4. Store Container in Designated Satellite Accumulation Area (Keep Closed) container->storage spill_check Is there a spill? storage->spill_check spill_cleanup Follow Spill Cleanup Protocol (Evacuate if necessary) spill_check->spill_cleanup Yes disposal 5. Arrange for Pickup by Licensed Waste Vendor via EHS spill_check->disposal No spill_cleanup->storage end End: Waste Removed for Proper Disposal disposal->end

Caption: Disposal decision workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-Pyran-4-one
Reactant of Route 2
4H-Pyran-4-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.